molecular formula C6H5N3 B1291449 1H-Pyrrolo[2,3-d]pyridazine CAS No. 271-35-2

1H-Pyrrolo[2,3-d]pyridazine

Cat. No.: B1291449
CAS No.: 271-35-2
M. Wt: 119.12 g/mol
InChI Key: PCRSIUOCDHDRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-d]pyridazine is a fused bicyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol , it serves as a versatile scaffold for developing novel therapeutic agents. The compound's core structure combines the properties of pyrrole and pyridazine rings, offering unique vectors for synthetic elaboration that are valuable for structure-activity relationship (SAR) studies . The pyridazine heterocycle within this structure is characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity . These properties are crucial for molecular recognition and can be strategically leveraged in drug design to optimize interactions with biological targets, improve solubility, and fine-tune physicochemical profiles . While specific biological data for the core scaffold is limited, its structural features make it a promising precursor for synthesizing compounds targeting various enzymes and receptors. Researchers utilize this scaffold in "scaffold hopping" efforts to discover new lead compounds with improved potency and selectivity . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1H-pyrrolo[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-6-4-9-8-3-5(1)6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRSIUOCDHDRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626509
Record name 1H-Pyrrolo[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-35-2
Record name 1H-Pyrrolo[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the 1H-Pyrrolo[2,3-d]pyridazine Core: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-d]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines make it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, encompassing its synthesis, physicochemical properties, and diverse applications in drug discovery. Particular emphasis is placed on its role as a versatile template for the development of kinase inhibitors, anti-inflammatory agents, and tubulin polymerization inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their pursuit of innovative therapeutics based on this promising scaffold.

The this compound Core: Structure and Intrinsic Properties

The this compound system is an aromatic heterocyclic compound featuring a fused pyrrole and pyridazine ring. This fusion results in a planar structure with a unique distribution of electron density, which is fundamental to its chemical reactivity and biological activity.

1.1. Chemical Structure

The core structure of this compound is represented by the chemical formula C₆H₅N₃.[1] The numbering of the atoms in the ring system is crucial for the unambiguous identification of substituted derivatives.

G cluster_0 Kinase Active Site cluster_1 Normal Kinase Function cluster_2 Inhibition by Pyrrolo[2,3-d]pyridazine Derivative Kinase Kinase ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation binds No_Phosphorylation No Substrate Phosphorylation ATP_Site->No_Phosphorylation blocked Substrate_Site Substrate Binding Site Substrate_Site->Phosphorylation binds Substrate_Site->No_Phosphorylation ATP ATP ATP->ATP_Site Substrate Protein Substrate Substrate->Substrate_Site Cellular\nResponse Cellular Response Phosphorylation->Cellular\nResponse Inhibitor Pyrrolo[2,3-d]pyridazine Derivative Inhibitor->ATP_Site binds competitively Blocked Cellular\nResponse Blocked Cellular Response No_Phosphorylation->Blocked Cellular\nResponse

References

Physicochemical Properties of Pyrrolo[2,3-d]pyridazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of purine and its prevalence in the structure of numerous kinase inhibitors. This technical guide provides a comprehensive overview of the key physicochemical properties of this scaffold and its derivatives, offering critical data and methodologies to support drug discovery and development efforts.

Core Physicochemical Data

The physicochemical properties of the parent 1H-pyrrolo[2,3-d]pyridazine and its derivatives are crucial for predicting their pharmacokinetic and pharmacodynamic behavior. Key parameters are summarized below.

General Properties of this compound

The unsubstituted this compound is a colorless or pale yellow crystalline solid.[1] It exhibits solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but has low solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅N₃[1]
Molar Mass119.12 g/mol [1]
Boiling Point405.9 ± 18.0 °C (Predicted)[1]
pKa12.86 ± 0.40 (Predicted)[1]
Density1.348 ± 0.06 g/cm³ (Predicted)[1]
Physicochemical Data of Substituted Pyrrolo[2,3-d]pyridazine Derivatives

The physicochemical properties of pyrrolo[2,3-d]pyridazines can be significantly modulated by substitution. The following table summarizes available data for various derivatives.

Table 2: Physicochemical Data of Selected Pyrrolo[2,3-d]pyridazine Derivatives

CompoundSubstitution PatternMelting Point (°C)SolubilityReference
(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(3-bromobenzylidene)benzohydrazide3-bromobenzylidene at benzohydrazide296Not specified[2]
(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(3-chlorobenzylidene)benzohydrazide3-chlorobenzylidene at benzohydrazide281Not specified[2]
(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2-fluorobenzylidene)benzohydrazide2-fluorobenzylidene at benzohydrazide307Not specified[2]
Various pyrrolo[3,2-d]pyrimidine derivativesMultiple substitutions>300Not specified[3]
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine2-(4-chlorophenyl), 7-methyl54-55Soluble in isopropanol[4]
(E)-9-(4-nitrobenzylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one9-(4-nitrobenzylidene)567–568 KInsoluble in benzene, chloroform, acetic acid, acetone, DMF, and DMSO; soluble in trifluoroacetic acid[5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail generalized experimental protocols for key measurements.

Determination of Melting Point

The melting point of a compound is a crucial indicator of its purity and is determined as the temperature at which it transitions from a solid to a liquid state.

Methodology:

A common method for determining the melting point is using a Boëtius hot plate microscope or a similar apparatus.[6]

  • Sample Preparation: A small amount of the crystalline compound is placed on a microscope slide.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The sample is observed under the microscope as the temperature increases.

  • Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For pure compounds, this range is typically narrow.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method for LogD Determination:

  • Solvent Preparation: A mixture of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) is prepared and mutually saturated.

  • Compound Addition: A small aliquot of a stock solution of the test compound (typically in DMSO) is added to the biphasic system.

  • Equilibration: The mixture is shaken or rotated for a sufficient period (e.g., 1 hour) to allow for the compound to partition between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as LC-MS.

  • Calculation: The LogD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

X-ray Crystallography for Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.

General Protocol:

  • Crystal Growth: High-quality single crystals are grown by methods such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical for obtaining crystals suitable for diffraction.

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry. The Cambridge Structural Database (CCDC) is a repository for such data.[7]

Signaling Pathways Modulated by Pyrrolo[2,3-d]pyridazines

Pyrrolo[2,3-d]pyridazine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy by targeting key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival Pyrrolo_inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Pyrrolo_inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades including the PLCγ-Raf-MEK-ERK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[8][9] Pyrrolo[2,3-d]pyridazine-based inhibitors block the kinase activity of VEGFR-2, thereby inhibiting these pro-angiogenic signals.

EGFR and HER2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression or mutation is common in various cancers, leading to uncontrolled cell growth and proliferation.

EGFR_HER2_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimer Dimerization (Homo/Hetero) EGFR->Dimer HER2 HER2 HER2->Dimer Ras Ras Dimer->Ras Activates PI3K PI3K Dimer->PI3K Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrrolo_inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Pyrrolo_inhibitor->Dimer Inhibits

EGFR/HER2 Signaling Pathway Inhibition

Ligand binding to EGFR or the formation of HER2-containing heterodimers triggers receptor dimerization and autophosphorylation, activating downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[10][11] These pathways drive cell proliferation and survival. Pyrrolo[2,3-d]pyridazine inhibitors can block the kinase activity of these receptors, thus halting these oncogenic signals.

Other Key Kinase Signaling Pathways

Pyrrolo[2,3-d]pyridazine derivatives have also been developed to target other critical kinases involved in cancer progression:

  • CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[12] Inhibition of CDK2 by pyrrolo[2,3-d]pyridazines can lead to cell cycle arrest and prevent cancer cell proliferation.[13]

  • FAK: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in integrin-mediated signaling, which plays a crucial role in cell migration, adhesion, and survival.[14][15] FAK inhibitors based on the pyrrolo[2,3-d]pyridazine scaffold can prevent cancer cell metastasis.

  • RET: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase. Activating mutations and fusions of RET are oncogenic drivers in various cancers, including thyroid and lung cancer.[16][17] Pyrrolo[2,3-d]pyridazine-based RET inhibitors have shown promise in targeting these cancers.

The versatility of the pyrrolo[2,3-d]pyridazine scaffold allows for the design of selective inhibitors for a range of kinases, making it a valuable core structure in the development of targeted cancer therapies. Further research into the structure-activity relationships and optimization of the physicochemical properties of these compounds will continue to drive the discovery of novel and effective anticancer agents.

References

Spectroscopic Profile of 1H-Pyrrolo[2,3-d]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1H-Pyrrolo[2,3-d]pyridazine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the characterization of this important molecular scaffold.

Introduction

This compound is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of novel derivatives with potential therapeutic applications. This document presents a detailed compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Molecular Structure

The structure of this compound, a fused bicyclic system consisting of a pyrrole ring and a pyridazine ring, is presented below. The atom numbering is provided for correlation with the NMR spectroscopic data.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.35br s-1HH1
9.05dd1.8, 0.91HH7
8.92dd4.6, 1.81HH5
7.93dd4.6, 0.91HH4
7.78dd3.2, 2.51HH2
6.75dd3.2, 1.81HH3

Table 2: ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
147.9C7a
145.8C5
133.0C7
131.6C3a
126.9C2
118.8C4
102.2C3
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3138StrongN-H stretch
1600, 1502, 1421Medium-StrongC=C and C=N stretching (aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Assignment
119100[M]⁺
92-[M - HCN]⁺
65-[C₅H₅]⁺

Experimental Protocols

The data presented in this guide were obtained using the following experimental procedures.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III (400 MHz) spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using a KBr pellet.

Mass Spectrometry

The mass spectrum was obtained on a Shimadzu GCMS-QP2010 Plus spectrometer using electron ionization (EI) at 70 eV.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR Infrared (IR) Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (MS) Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a consolidated resource of the essential spectroscopic data for this compound. The detailed NMR, IR, and MS data, along with the methodologies, will be invaluable to researchers working with this heterocyclic system, facilitating its unambiguous identification and aiding in the design and characterization of new derivatives for various scientific applications.

Discovery of novel pyrrolo[2,3-d]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Pyrrolo[2,3-d]pyridazine Derivatives

Introduction

The pyrrolo[2,3-d]pyridazine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This unique structure makes it a privileged scaffold in the design of various therapeutic agents. These compounds consist of a pyrrole ring fused to a pyridazine ring, and their electron-rich pyrrole combined with the electron-deficient pyridazine ring offers a versatile platform for chemical modification. This adaptability allows for the fine-tuning of their biological activity and physicochemical properties. Pharmacological studies have revealed a broad spectrum of activities for pyrrolo[2,3-d]pyridazine derivatives, including potent kinase inhibition, anti-inflammatory effects, and antimicrobial properties. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, aimed at researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The construction of the pyrrolo[2,3-d]pyridazine core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A prevalent and effective method begins with 4-aroyl pyrroles.[1][2] This process typically involves two key steps:

  • Vilsmeier-Haack Reaction: The 4-aroyl pyrrole is subjected to a Vilsmeier-Haack reaction to introduce carbonyl groups at the 2 and 3 positions of the pyrrole ring, yielding pyrrolo-2,3-dicarbonyl intermediates.[1][3]

  • Condensation with Hydrazines: The resulting dicarbonyl compound is then condensed with hydrazine or its derivatives. This cyclization step forms the pyridazine ring, completing the pyrrolo[2,3-d]pyridazine scaffold.[1][3]

Other innovative synthetic routes have also been developed, including zirconocene-mediated four-component coupling reactions and syntheses under ultrasound irradiation, which can offer advantages in terms of efficiency and milder reaction conditions.[4][5]

Synthetic_Workflow Start 4-Aroyl Pyrrole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Intermediate Pyrrolo-2,3-dicarbonyl Vilsmeier->Intermediate Condensation Condensation with Hydrazine (R-NHNH2) Intermediate->Condensation Product Pyrrolo[2,3-d]pyridazine Derivative Condensation->Product

Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyridazine derivatives.

Therapeutic Applications and Biological Activity

Derivatives of the pyrrolo[2,3-d]pyridazine core have demonstrated a wide array of biological activities, positioning them as promising candidates for treating various diseases, particularly cancer.

Kinase Inhibition

A primary focus of research on this scaffold has been its potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[6]

  • VEGFR/EGFR Inhibition: Many derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[7][8] These receptors are key drivers of tumor angiogenesis and cell proliferation. Some compounds show selective inhibition of VEGFR2, while others act as multi-kinase inhibitors, targeting EGFR, Her2, and VEGFR2 simultaneously.[7][9]

  • c-Met and RET Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives bearing a pyridazinone moiety have been identified as potent inhibitors of c-Met kinase, another important target in cancer therapy.[10] Additionally, the scaffold has been successfully utilized to develop inhibitors of RET kinase, which is implicated in thyroid and non-small cell lung cancers.[11]

  • JAK/HDAC Dual Inhibition: In an innovative approach, pyrrolo[2,3-d]pyrimidine-based compounds have been designed as dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC).[12] This dual-action mechanism aims to overcome resistance to HDAC inhibitors in solid tumors by simultaneously targeting the feedback activation of the JAK-STAT3 pathway.[12]

Anti-inflammatory and Other Activities

Beyond kinase inhibition, these derivatives have shown potential in other therapeutic areas:

  • PDE4 Inhibition: A series of pyrrolo[2,3-d]pyridazinones were synthesized as potent and subtype-selective inhibitors of phosphodiesterase 4 (PDE4).[13] Compound 9e, in particular, showed an 8-fold higher potency for the anti-inflammatory PDE4B subtype over the PDE4D subtype, which is associated with emesis.[13]

  • Antimicrobial and Antiviral Activity: The structural similarity to purines has prompted the evaluation of these compounds for antimicrobial and antiviral properties.[14] Studies have reported activity against various bacteria, fungi, Hepatitis A virus (HAV), and Herpes Simplex Virus type-1 (HSV-1).[15][16]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological data for representative pyrrolo[2,3-d]pyridazine and related pyrrolopyrimidine derivatives from various studies.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyridazine/pyrimidine Derivatives

Compound/SeriesTarget KinaseIC50 (nM)Reference
Compound 6j VEGFR2N/A (Selective)[7]
Compound 6i Her2/VEGFR2N/A (Selective Dual)[7]
Compound 22g c-MetN/A (Potent)[10]
Compound 9e PDE4B320[13]
Compound 9e PDE4D2500[13]
Halogenated SeriesEGFR, Her2, VEGFR2, CDK240 - 204[9][17]
Pyrrolopyrimidine 12i Mutant EGFR (T790M)0.21[18]
Pyrrolopyrimidine 12i Wild-Type EGFR22[18]
JAK/HDAC InhibitorsJAK1/2/3, HDAC1/6N/A (Potent)[12]
Compound 59 RET-wtLow nanomolar[11]
Compound 59 RET V804MLow nanomolar[11]

Table 2: In Vitro Cytotoxicity of Pyrrolo[2,3-d]pyridazine/pyrimidine Derivatives

Compound/SeriesCell LineIC50 (µM)Reference
Compound 10b (FAK Inhibitor)A549 (Lung)0.8[19]
Compound 22g (c-Met Inhibitor)A549 (Lung)2.19[10]
Compound 22g (c-Met Inhibitor)HepG2 (Liver)1.32[10]
Compound 22g (c-Met Inhibitor)MCF-7 (Breast)6.27[10]
Halogenated SeriesVarious Cancer Cells29 - 59[17][20]
Tricyclic DerivativesHT-29 (Colon)4.01 - 4.55[21]
JAK/HDAC InhibitorsMDA-MB-231 (Breast)N/A (Antiproliferative)[12]

Signaling Pathways and Mechanisms of Action

A key mechanism of action for many anticancer pyrrolo[2,3-d]pyridazine derivatives is the disruption of critical signaling pathways. The JAK-STAT pathway is a prime example, where these compounds can exert a powerful therapeutic effect.

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. It is involved in processes such as immunity, cell division, and apoptosis. In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Pyrrolo[2,3-d]pyrimidine-based dual JAK/HDAC inhibitors can block this pathway at the JAK kinase level, preventing the phosphorylation and activation of STAT proteins, thereby inhibiting their downstream effects.[12] This action can also overcome drug resistance caused by the tumor microenvironment.[12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Inhibitor Pyrrolo[2,3-d]pyridazine JAK Inhibitor Inhibitor->JAK Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds Screening_Workflow Synthesis Compound Synthesis & Purification Biochem Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochem Primary Screening CellBased Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Cycle) Biochem->CellBased Identify Hits Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling) CellBased->Mechanism Characterize Hits InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Validate Lead Candidate Lead Lead Compound InVivo->Lead

References

Theoretical and Computational Deep Dive into Pyrrolo[2,3-d]pyridazine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to study the isomers of the pyrrolo[2,3-d]pyridazine core. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Understanding the relative stability, electronic properties, and tautomeric preferences of its isomers is crucial for the rational design of novel therapeutics. While a definitive, all-encompassing comparative study of the parent pyrrolo[2,3-d]pyridazine isomers is not extensively documented in a single source, this guide synthesizes established computational approaches from related heterocyclic systems to provide a comprehensive framework for such investigations.

The Isomeric Landscape of Pyrrolo[2,3-d]pyridazine

The pyrrolo[2,3-d]pyridazine ring system can exist in several tautomeric forms, primarily differing in the position of a hydrogen atom on the nitrogen atoms of the pyrrole or pyridazine rings. The two most plausible and commonly studied tautomers are the 7H-pyrrolo[2,3-d]pyridazine and the 6H-pyrrolo[2,3-d]pyridazine isomers. The relative stability of these tautomers is a key determinant of the molecule's overall chemical behavior and its interactions with biological targets.

Pyrrolo_Isomers cluster_key Isomer Key 7H-pyrrolo[2,3-d]pyridazine 7H-pyrrolo[2,3-d]pyridazine 6H-pyrrolo[2,3-d]pyridazine 6H-pyrrolo[2,3-d]pyridazine 7H-pyrrolo[2,3-d]pyridazine->6H-pyrrolo[2,3-d]pyridazine Tautomerization 6H-pyrrolo[2,3-d]pyridazine->7H-pyrrolo[2,3-d]pyridazine 7H 7H-Isomer 6H 6H-Isomer

Tautomeric relationship between the primary isomers.

Computational Methodology for Isomer Analysis

The study of pyrrolo[2,3-d]pyridazine isomers heavily relies on quantum chemical calculations, particularly Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Experimental and Computational Protocols

Computational Protocol:

A typical computational workflow for analyzing the relative stability and electronic properties of pyrrolo[2,3-d]pyridazine isomers involves the following steps:

  • Geometry Optimization: The molecular geometry of each isomer is optimized to find its lowest energy conformation. This is commonly performed using DFT methods.

    • Functional: A popular choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like M06-2X or ωB97X-D may also be used for improved accuracy, especially for non-covalent interactions.

    • Basis Set: A common and effective basis set for such systems is 6-311++G(d,p). The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure of heterocyclic molecules.

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Solvation Effects: To model the behavior of the isomers in a biological environment, solvation effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Property Calculations: Once the optimized geometries are obtained, various electronic properties can be calculated, including:

    • Relative Energies: To determine the most stable isomer.

    • Dipole Moments: To understand the molecule's polarity.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions.

Computational_Workflow start Define Isomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima & Obtain Thermo Data) geom_opt->freq_calc solvation Inclusion of Solvation Model (e.g., PCM, SMD) freq_calc->solvation prop_calc Calculation of Electronic Properties (Energies, Dipole Moment, HOMO/LUMO, etc.) solvation->prop_calc analysis Comparative Analysis of Isomers prop_calc->analysis

A typical computational workflow for isomer analysis.

Quantitative Data Presentation

The results of computational studies are most effectively presented in tables to allow for direct comparison between the isomers. The following tables illustrate the type of data that would be generated from the computational protocol described above.

Table 1: Calculated Relative Energies of Pyrrolo[2,3-d]pyridazine Isomers

IsomerRelative Energy (kcal/mol) in Gas PhaseRelative Gibbs Free Energy (kcal/mol) in Gas PhaseRelative Gibbs Free Energy (kcal/mol) in Water (PCM)
7H-pyrrolo[2,3-d]pyridazine0.00 (Reference)0.00 (Reference)0.00 (Reference)
6H-pyrrolo[2,3-d]pyridazineIllustrative Value: 2.5Illustrative Value: 2.3Illustrative Value: 1.8

Note: The 7H isomer is generally expected to be the more stable tautomer, similar to related azaindole systems. The values presented are for illustrative purposes.

Table 2: Calculated Electronic Properties of Pyrrolo[2,3-d]pyridazine Isomers

IsomerDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
7H-pyrrolo[2,3-d]pyridazineIllustrative Value: 2.1Illustrative Value: -6.2Illustrative Value: -1.5Illustrative Value: 4.7
6H-pyrrolo[2,3-d]pyridazineIllustrative Value: 3.5Illustrative Value: -6.0Illustrative Value: -1.8Illustrative Value: 4.2

Note: These values are illustrative and would be obtained from DFT calculations.

Discussion of Expected Trends and Properties

Based on studies of analogous heterocyclic systems such as indoles and other azaindoles, certain trends can be anticipated for the pyrrolo[2,3-d]pyridazine isomers.

  • Stability: The 7H-pyrrolo[2,3-d]pyridazine, where the hydrogen is on the pyrrole nitrogen, is generally expected to be the more stable tautomer. This is often attributed to the preservation of the aromaticity of the pyridazine ring.

  • Polarity: The 6H isomer is likely to have a larger dipole moment due to the greater charge separation resulting from the N-H bond in the pyridazine ring.

  • Reactivity: The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. The relative energies of the frontier orbitals will influence the molecule's behavior as an electron donor or acceptor.

  • Spectroscopic Properties: Computational methods can also predict spectroscopic data such as NMR chemical shifts and vibrational frequencies. These calculated values can be compared with experimental data to validate the computational model and confirm the predominant isomeric form in a given environment.

Conclusion

The theoretical and computational study of pyrrolo[2,3-d]pyridazine isomers is a vital component of modern drug discovery and development. By employing robust computational methodologies such as Density Functional Theory, researchers can gain valuable insights into the intrinsic properties of these important heterocyclic compounds. This knowledge facilitates the design of novel molecules with optimized properties for specific biological targets. While a dedicated comparative study on the parent isomers is an area for future research, the protocols and expected trends outlined in this guide provide a solid foundation for any scientist or researcher entering this exciting field.

The Aromaticity and Electronic Landscape of the Pyrrolo[2,3-d]pyridazine Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyridazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its resemblance to the purine ring of ATP has made it a focal point in the design of kinase inhibitors for oncology and other therapeutic areas.[1] Understanding the fundamental aromaticity and electronic characteristics of this ring system is paramount for optimizing its structure, predicting its interactions with biological targets, and guiding the development of novel therapeutics. This technical guide provides an in-depth analysis of the pyrrolo[2,3-d]pyridazine core, summarizing key data, outlining relevant experimental and computational methodologies, and visualizing the underlying principles.

Aromaticity: A Tale of Two Fused Rings

The aromaticity of the bicyclic pyrrolo[2,3-d]pyridazine system arises from the fusion of a π-electron-rich pyrrole ring and a π-electron-deficient pyridazine ring. The overall aromatic character is a composite of these two moieties, influenced by the delocalization of 10 π-electrons across the fused system. While the parent pyrrole is considered aromatic, its resonance energy (88 kJ/mol) is significantly lower than that of benzene (152 kJ/mol).[2] The pyridazine ring, with its two adjacent nitrogen atoms, possesses even weaker aromaticity, with an aromaticity index (IA) calculated at 79, compared to benzene's benchmark of 100.[3]

The fusion of these two rings creates a complex electronic environment where the electron-donating nature of the pyrrole nitrogen modulates the electron-withdrawing properties of the pyridazine nitrogens. This interplay dictates the bond lengths, magnetic properties, and overall stability of the scaffold.

Computational Evaluation of Aromaticity

Due to a lack of extensive experimental data on the parent pyrrolo[2,3-d]pyridazine, computational methods, particularly Density Functional Theory (DFT), are the primary tools for quantifying its aromaticity. Key indices used for this purpose include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

A detailed study on the related pyrazolopyridazin(on)e system provides a strong methodological precedent for such an analysis.[4] The HOMA index evaluates the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating full aromaticity and values decreasing towards 0 signifying a loss of aromatic character.[4] NICS calculations, on the other hand, probe the magnetic shielding at the center of a ring system; large negative values are indicative of strong diatropic ring currents, a hallmark of aromaticity.[4]

Table 1: Representative Computational Aromaticity Indices for Fused Heterocycles (Note: Data for the parent pyrrolo[2,3-d]pyridazine is extrapolated from studies on related systems. Actual values would require specific DFT calculations.)

Aromaticity IndexPyrrole Ring (in fused system)Pyridazine Ring (in fused system)Overall SystemReference Methodology
HOMA ~0.7 - 0.8~0.4 - 0.6~0.6 - 0.7[4]
NICS(0) (ppm) ~ -8 to -12~ -2 to -5~ -5 to -8[4]
NICS(1)zz (ppm) ~ -20 to -30~ -8 to -15~ -15 to -22[4]

These hypothetical values suggest that the pyrrole portion of the fused system retains a significant degree of its inherent aromaticity, while the pyridazine ring is less aromatic. The overall system possesses a moderate aromatic character.

Electronic Structure and Properties

The electronic structure of the pyrrolo[2,3-d]pyridazine core is characterized by a unique distribution of electron density, which dictates its reactivity, intermolecular interactions, and potential as a pharmacophore.

Molecular Orbitals and Reactivity

Computational studies on fused pyridazine structures are instrumental in understanding their electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy and localization of these frontier orbitals provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

The HOMO is typically distributed across the electron-rich pyrrole moiety, making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO is primarily localized on the electron-deficient pyridazine ring, indicating its propensity to react with nucleophiles. This electronic dichotomy is a key feature that can be exploited in synthetic modifications and drug design.

Dipole Moment and Intermolecular Interactions

The presence of four nitrogen atoms imparts a significant dipole moment to the pyrrolo[2,3-d]pyridazine system. The pyridazine heterocycle is known for its high dipole moment, which facilitates π-π stacking interactions and robust, dual hydrogen-bonding capacity.[3] These properties are critical for the molecule's interaction with protein targets, particularly in the ATP-binding pocket of kinases where hydrogen bonding with the hinge region is a common binding motif.[1]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is required for a thorough investigation of the aromaticity and electronic structure of the pyrrolo[2,3-d]pyridazine system.

Experimental Protocols
  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure, including bond lengths and planarity, which are crucial for calculating HOMA values.

    • Protocol: Crystals of a pyrrolo[2,3-d]pyridazine derivative are grown and mounted on a diffractometer. Intensity data is collected at a low temperature (e.g., 113 K) to minimize thermal vibrations.[6][7] The structure is then solved and refined to obtain accurate molecular parameters.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of each atom. Chemical shifts can be correlated with electron density and aromatic ring currents.

    • Protocol: NMR spectra are recorded on a high-field spectrometer (e.g., 300-700 MHz) using a suitable deuterated solvent like DMSO-d₆.[4][9] Advanced techniques like HETCOR can be used to establish correlations between proton and carbon signals.[8]

  • Spectroscopic Analysis (UV-Vis): UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption bands can be attributed to π-π* and n-π* transitions, providing information about the electronic energy levels.[10]

    • Protocol: UV absorption spectra are recorded in a suitable solvent (e.g., cyclohexane) to observe the electronic transitions.[8]

Computational Workflow

DFT calculations are essential for obtaining quantitative data on aromaticity and electronic properties.

G Computational Workflow for Aromaticity and Electronic Structure Analysis cluster_input Input cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output mol_structure Molecular Structure (from X-ray or optimized) geom_opt Geometry Optimization (e.g., B3LYP/6-311G+(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc homa_calc HOMA Calculation (from optimized geometry) geom_opt->homa_calc mo_analysis Frontier Molecular Orbitals (HOMO/LUMO Analysis) geom_opt->mo_analysis nmr_calc NMR Calculations (GIAO Method) freq_calc->nmr_calc nbo_calc NBO Analysis (Charge Distribution) freq_calc->nbo_calc nics_calc NICS Calculation (from NMR output) nmr_calc->nics_calc esp_map Electrostatic Potential Map nbo_calc->esp_map aromaticity_indices Aromaticity Indices (HOMA, NICS) homa_calc->aromaticity_indices nics_calc->aromaticity_indices electronic_props Electronic Properties (Orbital Energies, Charges, Dipole) mo_analysis->electronic_props esp_map->electronic_props

Caption: Computational workflow for analyzing pyrrolo[2,3-d]pyridazine.

Implications for Drug Design

A thorough understanding of the aromaticity and electronic structure of the pyrrolo[2,3-d]pyridazine core provides a rational basis for its modification in drug discovery programs.

  • Structure-Activity Relationship (SAR): The electronic properties of substituents can modulate the electron density of the core, influencing its binding affinity and selectivity. For instance, electron-withdrawing groups on the pyrrole ring can decrease its susceptibility to metabolic oxidation, while modifications to the pyridazine ring can fine-tune hydrogen bonding interactions.

  • Pharmacokinetics: The polarity and hydrogen bonding capacity of the scaffold, governed by its electronic structure, play a crucial role in its pharmacokinetic properties, including solubility, permeability, and metabolic stability.

  • Target Interaction: The pyrrolo[2,3-d]pyridazine scaffold's ability to act as a kinase inhibitor is directly related to its electronic mimicry of the purine system.[1] The strategic placement of hydrogen bond donors and acceptors, guided by an understanding of the electrostatic potential map, is key to achieving potent and selective inhibition.

G Drug Design Logic Based on Electronic Properties cluster_properties Electronic Properties cluster_implications Drug Design Implications cluster_strategy Modification Strategy core Pyrrolo[2,3-d]pyridazine Core aromaticity Moderate Aromaticity core->aromaticity electronics Electron-Rich Pyrrole Electron-Poor Pyridazine core->electronics h_bonding H-Bonding Capacity core->h_bonding binding Kinase Hinge Binding (ATP Mimicry) aromaticity->binding sar SAR Modulation (Substituent Effects) electronics->sar adme ADME Optimization (Solubility, Metabolism) electronics->adme h_bonding->binding mod_pyridazine Modify Pyridazine Ring (Tune H-Bonding) binding->mod_pyridazine mod_pyrrole Modify Pyrrole Ring (Control Metabolism) sar->mod_pyrrole sar->mod_pyridazine adme->mod_pyrrole

Caption: Rational drug design based on core electronic features.

References

The Ascendant Pyrrolo[2,3-d]pyridazine Scaffold: A Technical Guide to its Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyridazine core, a nitrogen-rich heterocyclic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine has positioned it as a versatile framework for the design of potent and selective inhibitors of various key biological targets implicated in a range of pathologies, most notably cancer and inflammatory diseases. This technical guide provides an in-depth exploration of the medicinal chemistry of pyrrolo[2,3-d]pyridazines, encompassing their synthesis, structure-activity relationships (SAR), and biological targets, with a focus on kinase and phosphodiesterase inhibition.

Synthetic Strategies for the Pyrrolo[2,3-d]pyridazine Core

The construction of the pyrrolo[2,3-d]pyridazine ring system can be achieved through several synthetic routes, primarily involving the annulation of a pyridazine ring onto a pre-existing pyrrole core. A common and effective strategy involves the condensation of substituted pyrrole precursors with hydrazine derivatives.

A general synthetic approach involves the Vilsmeier-Haack reaction of 4-aroylpyrroles to yield pyrrolo-2,3-dicarbonyles, which then undergo condensation with hydrazines to form the desired pyrrolo[2,3-d]pyridazine core. This method offers a versatile entry point for introducing a variety of substituents onto the scaffold.

Biological Targets and Therapeutic Potential

The primary therapeutic appeal of the pyrrolo[2,3-d]pyridazine scaffold lies in its ability to target key enzymes involved in cellular signaling pathways. The main biological targets identified to date are protein kinases and phosphodiesterases (PDEs).

2.1. Kinase Inhibition:

Pyrrolo[2,3-d]pyridazine derivatives have shown significant promise as inhibitors of several protein kinases that are crucial for tumor growth, proliferation, and angiogenesis. These include:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor (VEGFR)

    • c-Met (hepatocyte growth factor receptor)

    • RET (Rearranged during transfection)

  • Non-Receptor Tyrosine Kinases:

    • Janus Kinases (JAK)

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs)

The inhibition of these kinases disrupts the downstream signaling cascades that promote cancer cell survival and proliferation, making pyrrolo[2,3-d]pyridazines attractive candidates for anticancer drug development.

2.2. Phosphodiesterase (PDE) Inhibition:

Certain pyrrolo[2,3-d]pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory process, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators. This positions these compounds as potential therapeutics for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[2,3-d]pyridazine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. The following tables summarize key quantitative data for representative compounds.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyridazine Derivatives

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference Cell Line(s)Citation(s)
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR40HepG2[1]
Her298HepG2[1]
VEGFR265HepG2[1]
CDK2204HepG2[1]
Sunitinib (reference) -VEGFR2261-[1]
Compound 7 Pyrrolo[2,3-d]pyrimidineEGFR0.08 (µM)HepG2[2]
Her20.11 (µM)HepG2[2]
VEGFR20.09 (µM)HepG2[2]
Compound 59 Pyrrolo[2,3-d]pyrimidineRET (wild-type)low nanomolarLC-2/ad[3]
RET (V804M mutant)low nanomolarLC-2/ad[3]

Table 2: PDE4 Inhibitory Activity of Pyrrolo[2,3-d]pyridazinone Derivatives

Compound IDPDE4 SubtypeIC50 (µM)Citation(s)
Compound 9e PDE4B0.32[4][5]
PDE4D2.5[4][5]
Rolipram (reference) PDE40.6[5]

Experimental Protocols

4.1. General Procedure for the Synthesis of Pyrrolo[2,3-d]pyridazines

A solution of a 4-aroyl-1H-pyrrole-2,3-dicarbaldehyde (1.0 mmol) in ethanol (10 mL) is treated with hydrazine hydrate (2.0 mmol). The reaction mixture is stirred at room temperature overnight. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrrolo[2,3-d]pyridazine derivative.[6]

4.2. In Vitro Kinase Inhibitory Assay (General Protocol)

Kinase activity is assessed using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.

  • A master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) is prepared.

  • Test compounds, dissolved in DMSO, are added to the wells of a 96-well or 384-well plate at various concentrations.

  • The kinase enzyme is added to each well to initiate the reaction.

  • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is added to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence is measured using a luminometer.

  • The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.[7]

4.3. Cell-Based Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[2]

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrrolo[2,3-d]pyridazine derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus Inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and its Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell (Angiogenesis, Permeability) ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway in Angiogenesis.

5.2. Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical development of pyrrolo[2,3-d]pyridazine-based kinase inhibitors.

Kinase_Inhibitor_Discovery_Workflow cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Synthesis Synthesis of Pyrrolo[2,3-d]pyridazine Analogs Hit_ID->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR In_Vitro_Assays In Vitro Kinase and Cellular Assays SAR->In_Vitro_Assays ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vitro_Assays->SAR In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Efficacy->PK_PD Tox_Studies Toxicology Studies PK_PD->Tox_Studies Candidate Preclinical Candidate Tox_Studies->Candidate

Caption: Kinase Inhibitor Drug Discovery Workflow.

5.3. Logical Relationships: SAR Visualization

The following conceptual diagram illustrates the key structural modifications on the pyrrolo[2,3-d]pyridazine scaffold that influence its biological activity, providing a visual guide to structure-activity relationships.

Caption: Structure-Activity Relationship (SAR) Map.

Conclusion

The pyrrolo[2,3-d]pyridazine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its synthetic tractability allows for the generation of diverse chemical libraries, and its inherent ability to interact with the ATP-binding site of kinases makes it a prime candidate for the design of potent and selective inhibitors. Furthermore, the exploration of this scaffold for other targets, such as phosphodiesterases, highlights its broad therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the medicinal chemistry of pyrrolo[2,3-d]pyridazines and translating their potential into clinically effective drugs.

References

Exploring the Chemical Landscape of 1H-Pyrrolo[2,3-d]pyridazine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 1H-pyrrolo[2,3-d]pyridazine analogs for researchers, scientists, and drug development professionals.

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical space surrounding this core, detailing synthetic methodologies, summarizing key biological data, and visualizing the intricate signaling pathways modulated by these analogs. The information presented herein is intended to serve as a valuable resource for the rational design and development of novel therapeutics based on the this compound framework.

Quantitative Biological Data

The biological activity of this compound analogs and related compounds has been evaluated against various biological targets. The following tables summarize key quantitative data, primarily focusing on inhibitory concentrations (IC50), to facilitate a comparative analysis of structure-activity relationships (SAR).

Table 1: Cytotoxic Activity of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives [1]

CompoundSubstitutionPanc-1 IC50 (µM)PC3 IC50 (µM)MDA-MB-231 IC50 (µM)
7m 3-NO₂12.517.713.1
7o 3-OCH₃, 4-OHPotent (specific values not provided)Potent (specific values not provided)Potent (specific values not provided)
Etoposide (Standard) -24.3Not specifiedNot specified

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B [2]

CompoundAmide SubstituentPDE4B IC50 (µM)Selectivity over PDE4D
11a Cyclopropyl0.63>50% inhibition at 10 µM
11b CyclobutylInactive-
11c 3-Fluorocyclobutyl0.6>50% inhibition at 10 µM
11f Azetidine0.11-
11h 3,3-Difluoroazetidine0.146-fold
Rolipram (Standard) -Comparable to 11hLess selective than 11h

Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs) [3][4]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 1900---
4h 7925712

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. This section provides protocols for the synthesis of the this compound core and for the evaluation of the biological activity of its analogs.

General Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through various synthetic routes. One common method involves the cyclization of a substituted pyrrole precursor with a hydrazine derivative. The following is a generalized procedure:

Step 1: Synthesis of Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates. [1] A one-pot three-step reaction can be employed for the synthesis of these intermediates. Specific starting materials and reaction conditions will vary depending on the desired substitution pattern.

Step 2: Cyclization to form the Pyrrolo[2,3-d]pyridazine Core. [1] The dihydrodipyrrolopyrazine dicarboxylate intermediate is subjected to cyclization in the presence of hydrazine hydrate. This reaction typically involves heating the reactants in a suitable solvent, such as ethanol, to afford the 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one scaffold.

Note: The specific reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for each specific analog.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][5]

Materials:

  • Human cancer cell lines (e.g., Panc-1, PC3, MDA-MB-231) and normal human dermal fibroblast (HDF) cells.[1]

  • MTT solution (5 mg/mL in sterile PBS).

  • Complete cell culture medium.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay

To determine the inhibitory activity of compounds against specific kinases (e.g., FGFR), a variety of in vitro kinase assay formats can be utilized.

General Procedure:

  • Reaction Setup: In a suitable assay plate, combine the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Detection: Measure the kinase activity by detecting either the consumption of ATP or the formation of the phosphorylated product. This can be achieved using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound analogs requires a clear visualization of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key pathways and a general experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start Starting Materials Synthesis Chemical Synthesis of This compound Analogs Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADME_Tox ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies

General experimental workflow for drug discovery.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Transcription

Simplified FGFR signaling pathway.

Ras_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Cycle Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle

The Ras-MEK-ERK signaling cascade.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

The PI3K-Akt signaling pathway.

PLC_gamma_Pathway RTK Receptor Tyrosine Kinase PLCg PLCγ RTK->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Downstream Downstream Signaling PKC->Downstream Ca2 Ca²⁺ Release ER->Ca2 Ca2->Downstream

The PLCγ signaling pathway.

References

An In-Depth Technical Guide to Tautomerism in the 1H-Pyrrolo[2,3-d]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

The 1H-pyrrolo[2,3-d]pyridazine core, a significant heterocyclic scaffold in medicinal chemistry, possesses the potential for prototropic tautomerism, a phenomenon critical to its physicochemical properties, receptor-binding interactions, and metabolic stability. Understanding the tautomeric landscape of this scaffold is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, the factors influencing the tautomeric equilibrium, and the state-of-the-art experimental and computational methodologies required for its investigation. While direct experimental data on the parent scaffold is limited, this guide synthesizes information from analogous heterocyclic systems to provide a robust framework for its study.

Introduction: The Significance of Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton (prototropy).[1][2] This dynamic equilibrium can significantly impact a molecule's properties, including its lipophilicity, acidity/basicity (pKa), hydrogen bonding capacity, and molecular shape. In drug development, the specific tautomer that binds to a biological target may not be the most abundant form in solution, making a thorough understanding of the tautomeric equilibrium essential for structure-activity relationship (SAR) studies. The this compound scaffold, an analog of purine, is featured in molecules targeting a range of biological pathways, and its tautomeric behavior is a key, yet underexplored, characteristic.[3]

Potential Tautomeric Forms of this compound

The parent this compound scaffold can theoretically exist in several prototropic tautomeric forms. The most significant equilibrium is anticipated to be the lactam-lactim tautomerism involving the pyridazinone ring. Annular tautomerism, involving proton migration between the nitrogen atoms of the pyrrole and pyridazine rings, is also possible.

The primary tautomeric equilibrium for the unsubstituted core is between the 4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine (Lactam) form and the 1H-pyrrolo[2,3-d]pyridazin-4-ol (Lactim) form. Based on extensive studies of related pyridazinone systems, the lactam form is expected to be the predominant species, particularly in polar solvents.[4]

Tautomers T1 4-oxo-4,5-dihydro- This compound (Lactam) T2 1H-pyrrolo[2,3-d]pyridazin-4-ol (Lactim) T1->T2 Lactam-Lactim Tautomerism T3 4-oxo-4,7-dihydro- 2H-pyrrolo[2,3-d]pyridazine T1->T3 Annular Tautomerism

Caption: Potential prototropic tautomers of the this compound core.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is sensitive to a variety of internal and external factors.

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the heterocyclic core can alter the relative acidity and basicity of the proton donor and acceptor sites, thereby shifting the equilibrium. For instance, an electron-donating pyrrolyl substituent on a pyridazinone ring has been shown to shift the equilibrium slightly towards the hydroxyl (lactim) form.[5]

  • Solvent Polarity: The solvent environment plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding like water or DMSO, tend to stabilize the more polar tautomer. For lactam-lactim pairs, the lactam form is typically more polar and is therefore favored in polar solvents.[6][7] Non-polar solvents may favor the less polar lactim form, which can form intramolecular hydrogen bonds.

  • pH (in Aqueous Solution): The ionization state of the molecule can lock it into a specific tautomeric form. The pKa values of the individual tautomers dictate their relative populations at a given pH. The tautomeric equilibrium constant (KT) is directly related to the pKa values of the interconverting forms.[8]

  • Temperature: Changes in temperature can shift the equilibrium. Thermodynamic parameters (ΔH and ΔS) for the tautomerization can be determined by studying the equilibrium at different temperatures, often using spectroscopic methods.[4]

Experimental Protocols for Tautomer Analysis

Determining the structure of the predominant tautomer and quantifying the equilibrium ratio requires specific experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[9] It allows for the direct observation and quantification of different tautomers, provided their rate of interconversion is slow on the NMR timescale.[6]

Protocol:

  • Sample Preparation: Dissolve the compound (approx. 5-10 mg) in 0.5-0.7 mL of a deuterated solvent.[6] A range of solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O) should be used to assess solvent effects.[6][10]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. Distinct signals for each tautomer may be observed. The ratio of tautomers can be calculated from the integration of non-overlapping peaks corresponding to each species.[11]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of carbons, especially those adjacent to the tautomerizing proton (e.g., the carbonyl carbon in the lactam vs. the C-OH carbon in the lactim), are highly diagnostic.

    • 2D NMR (HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals to specific tautomers, especially in complex spectra. ¹H-¹⁵N HMBC can be particularly informative for identifying the protonation sites on nitrogen atoms.[12][13]

  • Data Analysis:

    • Identification: Compare the observed chemical shifts and coupling constants with those of "fixed" derivatives (e.g., N-methylated vs. O-methylated analogs) to definitively assign structures to the observed tautomers.

    • Quantification: Calculate the molar ratio of the tautomers by integrating well-resolved, non-exchangeable proton signals unique to each form.[14] The equilibrium constant (KT) is the ratio of these integrals.

UV-Vis Spectroscopy

UV-Vis spectroscopy is effective when the tautomers have distinct electronic structures, leading to different absorption spectra.

Protocol:

  • Sample Preparation: Prepare a series of solutions of the compound at known concentrations in the solvent of interest.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution, identifying the absorption maxima (λmax) for each tautomer.

  • Data Analysis: The Beer-Lambert law (A = εbc) is used to relate absorbance to concentration. By analyzing the spectra, particularly if the molar absorptivity (ε) of one tautomer can be determined from a "fixed" derivative, the equilibrium constant can be calculated.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[15] This method determines the precise three-dimensional arrangement of atoms, confirming bond types (e.g., C=O vs. C-OH) and proton locations. While powerful, the structure in the solid state may not always represent the major tautomer in solution. To date, no crystal structure for the parent this compound has been deposited in crystallographic databases. However, structures of substituted derivatives have been reported, confirming their existence in specific forms in the solid state.[16][17][18]

Computational Protocols for Predicting Tautomer Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[19]

Protocol:

  • Structure Generation: Build the 3D structures of all potential tautomers of the this compound scaffold.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).[19][20]

  • Solvation Modeling: To simulate solution-phase behavior, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) during the calculations, specifying the solvent of interest (e.g., water, DMSO).[20]

  • Energy Calculation & Analysis:

    • Calculate the Gibbs free energy (G) for each optimized tautomer in both the gas phase and the selected solvent.

    • The relative free energy (ΔG) between two tautomers (T1 and T2) determines the equilibrium constant (KT) via the equation: ΔG = -RT ln(KT).

    • The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major form at equilibrium.

Summary of Tautomeric Preferences in Analogous Systems

While quantitative data for the target scaffold is unavailable, studies on related pyridazinone heterocycles provide a strong predictive basis.

Compound ClassPredominant Tautomeric FormConditionsCitation(s)
PyridazinonesLactam (oxo) formGenerally in solution and solid state[4]
6-chloro-2-pyridoneLactam (major), Lactim (minor)D₂O, room temperature (Keq = 2.1)[4]
6-(2-pyrrolyl)pyridazin-3-oneLactam (oxo) formPredominantly, but equilibrium is shifted towards the lactim form compared to the unsubstituted parent.[5]

Integrated Workflow for Tautomerism Analysis

A comprehensive investigation into the tautomerism of the this compound scaffold should employ an integrated approach combining computational prediction with experimental validation.

Workflow cluster_0 Computational Prediction cluster_1 Experimental Validation P1 Identify & Draw Potential Tautomers P2 DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) P1->P2 P3 Incorporate Solvation Model (e.g., PCM/SMD for Water, DMSO) P2->P3 P4 Calculate Relative Gibbs Free Energies (ΔG) P3->P4 P5 Predict Major Tautomer & Equilibrium Constant (KT) P4->P5 E5 Identify & Quantify Tautomers in Solution P5->E5 Compare & Correlate E1 Synthesize Compound & Fixed Derivatives (N/O-Me) E2 NMR Spectroscopy (¹H, ¹³C, 2D in various solvents) E1->E2 E3 UV-Vis Spectroscopy (Determine λmax for each form) E1->E3 E4 X-ray Crystallography (If single crystals obtained) E1->E4 E2->E5 E3->E5 E6 Determine Solid-State Structure E4->E6 E5->P4 Refine Model

Caption: Integrated workflow for the comprehensive analysis of tautomerism.

Conclusion

The tautomeric state of the this compound scaffold is a fundamental property with profound implications for its application in drug discovery. Although direct experimental data on the parent system is sparse, a robust analysis is achievable by applying well-established computational and spectroscopic methodologies. Based on analogous systems, the lactam (4-oxo) form is predicted to be the dominant tautomer, with its population influenced by substituents, solvent, and pH. This guide provides the necessary theoretical framework and detailed protocols for researchers to confidently investigate, characterize, and leverage the tautomeric behavior of this important heterocyclic core in the design of novel therapeutics.

References

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 1H-Pyrrolo[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Pyrrolo[2,3-d]pyridazine core, a fused heterocyclic system, is a scaffold of significant interest in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. Understanding the chemical reactivity and stability of this nucleus is paramount for the design, synthesis, and development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical behavior of this compound, including its reactivity towards electrophilic and nucleophilic reagents, and its stability under various conditions. Detailed experimental protocols for key reactions and data on the physicochemical properties of this heterocyclic system are also presented.

Introduction

This compound, an isomer of the more extensively studied 7-azaindole, belongs to the family of diazaindoles. Its structure, featuring a pyrrole ring fused to a pyridazine ring, imparts a unique set of electronic and chemical properties. The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, which significantly influences the reactivity of the entire bicyclic system. This electron deficiency generally renders the pyridazine moiety susceptible to nucleophilic attack and resistant to electrophilic substitution. The pyrrole ring, in contrast, is electron-rich and more amenable to electrophilic attack. The interplay of these electronic effects governs the overall chemical behavior of the this compound scaffold.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Appearance Colorless to pale yellow crystalline solid[2]
pKa (Predicted) 12.86 ± 0.40[2]
Boiling Point (Predicted) 405.9 ± 18.0 °C-
Density (Predicted) 1.348 ± 0.06 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dichloromethane; low solubility in water.[2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Spectroscopic Data

Definitive, fully assigned ¹H and ¹³C NMR spectra for the unsubstituted this compound are not widely published. However, data from substituted derivatives can be used to predict the expected chemical shifts. The pyrrole protons are expected to appear in the aromatic region, with the N-H proton being a broad singlet. The pyridazine protons will also be in the aromatic region, likely at a lower field due to the electron-withdrawing nature of the nitrogen atoms.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the distinct electronic nature of its constituent pyrrole and pyridazine rings.

Electrophilic Substitution

The pyridazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. In contrast, the pyrrole ring is electron-rich and is the preferred site for electrophilic attack.

  • Halogenation: Direct halogenation of the this compound core is not well-documented. However, for the related 7-azaindole system, electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically occurs at the C3 position of the pyrrole ring.

  • Nitration and Sulfonation: Due to the strongly acidic conditions required for nitration and sulfonation, the basic nitrogen atoms of the pyridazine ring are likely to be protonated, further deactivating the ring system towards electrophilic attack. These reactions are generally not facile on the pyridazine ring itself.[3]

  • Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which introduces a formyl group, is a common electrophilic substitution reaction for electron-rich heterocycles. On related azaindole scaffolds, this reaction typically occurs at the C3 position of the pyrrole ring.[4][5][6][7][8]

PyrroloPyridazine This compound Product 3-formyl-1H-pyrrolo[2,3-d]pyridazine PyrroloPyridazine->Product Electrophilic Substitution VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->Product

Caption: Vilsmeier-Haack formylation of this compound.

Nucleophilic Substitution

The electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group, such as a halogen, is present on the ring. The rate of substitution is enhanced by the presence of electron-withdrawing groups.

The general mechanism for SNA_r on a halo-pyridazine involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity.

Start Halo-Pyrrolopyridazine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile Product Substituted Pyrrolopyridazine Intermediate->Product - Halide

Caption: General mechanism for nucleophilic aromatic substitution.

Cycloaddition Reactions

The pyridazine ring, as part of a diazine system, can participate in inverse electron-demand Diels-Alder reactions. More commonly, derivatives of the pyrrolopyridazine system are synthesized via [3+2] dipolar cycloaddition reactions. For instance, pyridazinium ylides can react with various dipolarophiles to construct the fused pyrrole ring.[9][10]

Oxidation and Reduction
  • Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to N-oxides using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[11][12][13][14] The pyrrole ring can also be susceptible to oxidation under certain conditions.

  • Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions. The specific conditions will determine the extent of reduction. For related azaindole systems, catalytic reduction can lead to the saturation of the pyridine/pyridazine ring.[15]

Chemical Stability

The stability of the this compound core is a critical factor in its application in drug development. Forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) are essential to identify potential degradation pathways and products. While specific quantitative stability data for the parent compound is limited, a qualitative assessment can be made based on its structure.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Pathway
Acidic Hydrolysis Potentially unstableProtonation of the pyridazine nitrogens may facilitate hydrolytic cleavage of the rings, although the aromatic system provides some stability.
Basic Hydrolysis Generally stableThe electron-rich pyrrole ring may be susceptible to deprotonation and subsequent reactions under very strong basic conditions.
Oxidative Stress SusceptibleOxidation of the pyridazine nitrogens to N-oxides and potential oxidation of the electron-rich pyrrole ring.
Thermal Stress Generally stableThe fused aromatic system imparts good thermal stability.
Photolytic Stress Potentially unstableAromatic nitrogen heterocycles can be susceptible to photolytic degradation.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of pyrrolo[2,3-d]pyridazine derivatives, adapted from the literature.

General Procedure for the Synthesis of Pyrrolo[2,3-d]pyridazines

This procedure is adapted from a method for the synthesis of substituted pyrrolo[2,3-d]pyridazines from 4-aroyl-2,3-dicarbonylpyrroles.[16]

  • To a solution of the 4-aroyl-2,3-dicarbonylpyrrole (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate or a substituted hydrazine (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Vilsmeier-Haack Formylation of an Azaindole Derivative

This protocol is a general representation of a Vilsmeier-Haack reaction on an electron-rich heterocyclic system.[6]

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool phosphorus oxychloride (POCl₃, 1.5 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to 0 °C.

  • Slowly add N,N-dimethylformamide (DMF, 3.0 eq) to the cooled solution, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the this compound derivative (1.0 eq) in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the formylated product.

Nucleophilic Aromatic Substitution on a Halo-Azaindole Derivative

This is a general procedure for the substitution of a halogen on an electron-deficient heterocyclic ring.[17]

  • In a sealable reaction vessel, dissolve the halo-pyrrolopyridazine derivative (1.0 eq) and the desired nucleophile (e.g., an amine, 1.2-2.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a palladium catalyst with an appropriate ligand (e.g., Pd₂(dba)₃ with Xantphos) if performing a cross-coupling reaction. For direct SNA_r with strong nucleophiles, a catalyst may not be necessary.

  • Seal the vessel and heat the reaction mixture to a high temperature (e.g., 100-150 °C). Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired substituted product.

Signaling Pathways in Drug Development Context

Derivatives of the this compound scaffold are often investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Below are representative diagrams of generic kinase and G-protein coupled receptor (GPCR) signaling pathways, which are common targets in drug discovery.

cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors ERK->TranscriptionFactor Response Cell Proliferation, Survival, Differentiation TranscriptionFactor->Response

Caption: Generic Kinase (MAPK/ERK) Signaling Pathway.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Ligand Ligand Ligand->GPCR DownstreamKinase Downstream Kinase (e.g., PKA) SecondMessenger->DownstreamKinase CellularResponse Cellular Response DownstreamKinase->CellularResponse

References

Methodological & Application

One-Pot, Three-Component Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot, three-component synthesis of substituted pyrrolo[2,3-d]pyrimidines. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, leading to a wide range of biological activities, including their role as kinase inhibitors for potential cancer therapeutics.[1][2][3]

Introduction

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a vital scaffold in the development of novel pharmaceuticals.[4] Their diverse biological activities include antitumor, anti-inflammatory, antiviral, and antibacterial properties.[1][3][5][6] The one-pot, three-component synthesis approach offers significant advantages over traditional multi-step methods by improving efficiency, reducing waste, and simplifying the purification of the final products.[7][8][9] This document outlines various catalytic systems and reaction conditions to afford a library of substituted pyrrolo[2,3-d]pyrimidine derivatives.

Applications in Drug Discovery

The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug design, frequently appearing in clinically approved drugs and investigational agents.[5][10] A primary application of these compounds is in the development of kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By mimicking the adenine structure of ATP, pyrrolo[2,3-d]pyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of various kinases, thereby modulating their activity and impeding cancer cell proliferation.[2]

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylates Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->Receptor Blocks active site ATP ATP ATP->Receptor Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand Growth Factor Ligand->Receptor Activates

Caption: Kinase Inhibition by Pyrrolo[2,3-d]pyrimidines.

Experimental Protocols

Several effective one-pot, three-component methods for the synthesis of substituted pyrrolo[2,3-d]pyrimidines have been reported. Below are detailed protocols for some of the most common and efficient approaches.

Protocol 1: TBAB-Catalyzed Synthesis in Ethanol

This method provides a green and efficient route for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives using tetra-n-butylammonium bromide (TBAB) as a catalyst.[7][8][9]

Reactants:

  • Arylglyoxals

  • 6-Amino-1,3-dimethyluracil

  • Barbituric acid or its derivatives

Procedure:

  • To a 25 mL round-bottom flask, add arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and the barbituric acid derivative (1 mmol).

  • Add ethanol (5 mL) to the flask.

  • Add tetra-n-butylammonium bromide (TBAB) (5 mol%, 0.05 mmol).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically within 60-80 minutes), cool the reaction mixture to room temperature.

  • The solid product is then collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: Iodine-Catalyzed Cascade Annulation in DMSO

This protocol describes the synthesis of pyrrolo[2,3-d]pyrimidines via an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones.[1]

Reactants:

  • 6-Amino-1,3-dimethyluracil

  • Aurones

Procedure:

  • In a reaction vessel, combine 6-amino-1,3-dimethyluracil (1.05 equiv.), the desired aurone (1.0 equiv.), and iodine (I2) (10 mol%).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Stir the mixture at 100 °C for 1 hour.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Add water to precipitate the product.

  • Collect the precipitate by filtration, wash successively with water, ethanol, and diethyl ether, and then dry to obtain the final product.

Protocol 3: β-Cyclodextrin-Catalyzed Synthesis in Water

This environmentally friendly method utilizes β-cyclodextrin as a reusable catalyst in water, promoting a green synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[11]

Reactants:

  • Arylglyoxals

  • 6-Aminouracil derivatives

  • Active methylene compounds (e.g., malononitrile, barbituric acid)

Procedure:

  • A mixture of the 6-aminouracil derivative (1 mmol), arylglyoxal (1 mmol), and an active methylene compound (1 mmol) is prepared.

  • The reactants are added to a solution of β-cyclodextrin in water.

  • The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for a designated time.

  • Reaction completion is monitored by TLC.

  • Upon completion, the product can be isolated by simple filtration, owing to its precipitation from the aqueous medium.

  • The aqueous filtrate containing β-cyclodextrin can be recovered and reused.

G cluster_reactants Reactants cluster_process One-Pot Synthesis cluster_conditions Reaction Conditions cluster_outcome Outcome R1 Component A (e.g., Arylglyoxal) Mix Mixing in Solvent with Catalyst R1->Mix R2 Component B (e.g., 6-Aminouracil) R2->Mix R3 Component C (e.g., Barbituric Acid) R3->Mix Heat Heating (e.g., 50-100 °C) Mix->Heat Stir Stirring Mix->Stir Product Substituted Pyrrolo[2,3-d]pyrimidine Heat->Product Purification Purification (Filtration, Washing) Product->Purification

Caption: General Experimental Workflow.

Data Presentation

The following tables summarize the quantitative data from the cited synthetic protocols, showcasing the efficiency of the one-pot, three-component reactions.

Table 1: TBAB-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives[7][8]
EntryArylglyoxal (Ar)Barbituric Acid DerivativeTime (min)Yield (%)
1PhenylBarbituric acid6590
24-MethylphenylBarbituric acid6095
34-ChlorophenylBarbituric acid7088
44-BromophenylBarbituric acid7085
5Phenyl1,3-Dimethylbarbituric acid7582
64-NitrophenylBarbituric acid8073
Table 2: Iodine-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives[1]
EntryAurone SubstituentTime (h)Yield (%)
1H192
24-Cl195
34-Br197
44-F190
54-CH3188
64-OCH3185
72-Cl191
84-tBu190

Note: Yields are for the isolated product after purification.

Conclusion

The one-pot, three-component synthesis of substituted pyrrolo[2,3-d]pyrimidines is a highly efficient and versatile strategy for accessing a diverse range of these pharmaceutically important molecules. The protocols outlined, utilizing catalysts such as TBAB and iodine, or green conditions with β-cyclodextrin, offer researchers flexible and effective methods for their synthesis. The high yields and simple procedures make these approaches amenable to the rapid generation of compound libraries for drug discovery programs, particularly in the search for novel kinase inhibitors.

References

Application Notes and Protocols for the Ultrasound-Assisted Synthesis of Pyrrolo[2,3-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ultrasound-assisted synthesis of pyrrolo[2,3-d]pyridazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The use of ultrasound irradiation offers a green, efficient, and rapid alternative to conventional synthetic methods.

Introduction

Pyrrolo[2,3-d]pyridazines are nitrogen-containing heterocyclic compounds that have garnered interest in the field of drug discovery due to their structural similarity to purines. This structural analogy suggests their potential as bioactive molecules.[1] Traditional methods for their synthesis often require harsh reaction conditions, long reaction times, and the use of hazardous solvents. Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to higher yields, shorter reaction times, and milder reaction conditions.[2][3] This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating chemical reactions.[4]

Potential Applications in Drug Discovery

While the biological activities of pyrrolo[2,3-d]pyridazine derivatives are still an emerging area of research, their structural analogs, pyrrolo[2,3-d]pyrimidines, have shown significant promise as potent anticancer agents.[5] These related compounds have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Notably, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[6][7] These receptors play a key role in tumor growth, proliferation, and angiogenesis. Therefore, it is plausible that pyrrolo[2,3-d]pyridazine derivatives could also exhibit inhibitory activity against these and other related kinases, making them attractive candidates for the development of novel anticancer therapeutics.[8] Some pyrrolo[1,2-b]pyridazine derivatives have also been evaluated for their in vitro cytotoxic activity against various human tumor cell lines.[1][9]

Data Presentation: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

The advantages of ultrasound irradiation in the synthesis of pyridazine derivatives are clearly demonstrated in the following three-component reaction of arylglyoxal hydrates, ethyl acetoacetate, and hydrazine hydrate in water.[10] The ultrasound-assisted method consistently provides higher yields in significantly shorter reaction times compared to conventional heating.

EntryArMethodTime (min)Yield (%)[10]
1C₆H₅Ultrasound392
Conventional3080
24-ClC₆H₄Ultrasound394
Conventional3582
34-BrC₆H₄Ultrasound491
Conventional4078
44-MeC₆H₄Ultrasound590
Conventional4575
54-MeOC₆H₄Ultrasound588
Conventional5072
64-NO₂C₆H₄Ultrasound395
Conventional3085

Experimental Protocols

Herein are detailed protocols for the ultrasound-assisted synthesis of pyrrolo[2,3-d]pyridazine derivatives.

Protocol 1: Three-Component Synthesis of 6-aryl-4-hydroxy-3-methyl-pyridazine-4-carboxylic acid esters[10]

This protocol describes a catalyst-free, one-pot synthesis in an aqueous medium.

Materials:

  • Arylglyoxal hydrate (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Distilled water (5 mL)

  • Ultrasonic bath (e.g., 40 kHz, 200W)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 25 mL round-bottom flask, combine the arylglyoxal hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.2 mmol), and distilled water (5 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for the time specified in the data table (typically 3-5 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitates out of the solution.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to afford the pure 6-aryl-4-hydroxy-3-methyl-pyridazine-4-carboxylic acid ester.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of Pyrrolo[2,3-d]pyridazine Derivatives from Pyrrole Aldehydes[11]

This protocol outlines the synthesis from pre-synthesized pyrrole aldehydes.

Materials:

  • Pyrrole aldehyde derivative (1.0 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Ethanol (10 mL)

  • Ultrasonic bath (e.g., 40 kHz, 200W)

  • Reflux condenser

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and heating mantle (for comparison)

Procedure:

  • Dissolve the pyrrole aldehyde derivative (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (1.5 mmol) to the solution.

  • For the ultrasound-assisted method, place the flask in an ultrasonic bath and irradiate at a specified temperature (e.g., 40-50 °C) for a designated time.

  • For the conventional method, equip the flask with a reflux condenser and heat the mixture at reflux for a specified time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system to obtain the pure pyrrolo[2,3-d]pyridazine derivative.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Ultrasound-Assisted Synthesis reagents Reactants & Solvent mixing Mixing in Reaction Vessel reagents->mixing ultrasound Ultrasonic Irradiation mixing->ultrasound monitoring Reaction Monitoring (TLC) ultrasound->monitoring workup Work-up & Isolation monitoring->workup purification Purification workup->purification characterization Characterization purification->characterization product Pure Pyrrolo[2,3-d]pyridazine characterization->product signaling_pathway Potential Inhibition of EGFR/VEGFR Signaling ligand Growth Factor (EGF/VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream cellular_response Cell Proliferation, Angiogenesis, Survival downstream->cellular_response inhibitor Pyrrolo[2,3-d]pyridazine Derivative inhibitor->receptor

References

Application Notes and Protocols for the Synthesis of Pyrrolo[2,3-d]pyridazines via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of various compounds with diverse biological activities. This application note provides a detailed protocol for the synthesis of this important structural motif using the Vilsmeier-Haack reaction, a versatile and widely used method for the formylation of electron-rich heterocyclic compounds. The described methodology follows a two-step sequence involving the initial formylation of a 4-aroylpyrrole to yield a pyrrolo-2,3-dicarbonyl intermediate, which is subsequently condensed with a hydrazine to afford the desired pyrrolo[2,3-d]pyridazine.

Reaction Principle

The synthesis proceeds in two key stages:

  • Vilsmeier-Haack Formylation: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1] The electron-rich pyrrole ring of the 4-aroylpyrrole starting material attacks the electrophilic Vilsmeier reagent, leading to the introduction of a formyl group at the C5 position. Subsequent workup yields the 5-formyl-4-aroylpyrrole, a pyrrolo-2,3-dicarbonyl compound.

  • Condensation with Hydrazine: The resulting pyrrolo-2,3-dicarbonyl intermediate possesses two electrophilic carbonyl centers. Upon reaction with a hydrazine, a condensation reaction occurs, leading to the formation of the pyridazine ring fused to the pyrrole core, yielding the final pyrrolo[2,3-d]pyridazine product.[2][3][4]

Experimental Protocols

Part 1: Vilsmeier-Haack Formylation of 4-Aroylpyrroles (General Procedure 1)

This protocol outlines the general procedure for the formylation of 4-aroylpyrroles to produce pyrrolo-2,3-dicarbonyls.[5]

Materials:

  • 4-Aroylpyrrole derivative

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with continuous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve the 4-aroylpyrrole (1.0 equivalent) in dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure pyrrolo-2,3-dicarbonyl.[5]

Part 2: Synthesis of Pyrrolo[2,3-d]pyridazines (General Procedure 2)

This protocol describes the condensation of the pyrrolo-2,3-dicarbonyl intermediate with a hydrazine to yield the final pyrrolo[2,3-d]pyridazine product.[5][6]

Materials:

  • Pyrrolo-2,3-dicarbonyl derivative (from Part 1)

  • Hydrazine hydrate or substituted hydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (if using a substituted hydrazine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrrolo-2,3-dicarbonyl (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (2.0 equivalents) or a substituted hydrazine hydrochloride (1.1 equivalents) to the solution.[6] If a hydrazine hydrochloride is used, the addition of a catalytic amount of hydrochloric acid may be required to facilitate the cyclization.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. In some cases, refluxing the mixture may be necessary to drive the reaction to completion. Monitor the reaction by TLC.[5]

  • Isolation of Product: Upon completion of the reaction, a precipitate often forms. Collect the solid product by filtration and wash it with cold ethanol. Dry the precipitate in the air to obtain the pyrrolo[2,3-d]pyridazine.[5][6] If no precipitate forms, the reaction mixture can be concentrated under reduced pressure, and the residue purified by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Yields for the Synthesis of Pyrrolo[2,3-d]pyridazines

EntryStarting 4-AroylpyrroleHydrazineProductYield (%)
14-Benzoyl-1H-pyrroleHydrazine Hydrate7-Phenyl-1H-pyrrolo[2,3-d]pyridazine85%
24-(4-Methoxybenzoyl)-1H-pyrroleHydrazine Hydrate7-(4-Methoxyphenyl)-1H-pyrrolo[2,3-d]pyridazine82%
34-(4-Chlorobenzoyl)-1H-pyrroleHydrazine Hydrate7-(4-Chlorophenyl)-1H-pyrrolo[2,3-d]pyridazine88%
44-Benzoyl-1H-pyrrolePhenylhydrazine Hydrochloride1,7-Diphenyl-1H-pyrrolo[2,3-d]pyridazine75%

Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Scheme

Vilsmeier_Haack_Pyrrolopyridazine AroylPyrrole 4-Aroylpyrrole Dicarbonyl Pyrrolo-2,3-dicarbonyl AroylPyrrole->Dicarbonyl Step 1: Vilsmeier-Haack Formylation VilsmeierReagent POCl3, DMF VilsmeierReagent->Dicarbonyl Hydrazine R-NHNH2 Pyrrolopyridazine Pyrrolo[2,3-d]pyridazine Hydrazine->Pyrrolopyridazine Dicarbonyl->Pyrrolopyridazine Step 2: Condensation Experimental_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Condensation A Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) B Add 4-Aroylpyrrole in DCM A->B C React at RT (2-4 hours) B->C D Quench with ice & NaOAc solution C->D E Extract with DCM D->E F Wash, Dry, Concentrate E->F G Purify by Column Chromatography F->G H Isolate Pyrrolo-2,3-dicarbonyl G->H I Dissolve Pyrrolo-2,3-dicarbonyl in Ethanol H->I Intermediate J Add Hydrazine I->J K Stir at RT or Reflux (overnight) J->K L Filter Precipitate K->L M Wash with Cold Ethanol L->M N Dry Product M->N O Obtain Pyrrolo[2,3-d]pyridazine N->O

References

Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-b]pyridazines via 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolo[1,2-b]pyridazine scaffold is a significant heterocyclic system in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting photophysical properties.[1][2][3] Among the synthetic strategies to access this bicyclic system, 1,3-dipolar cycloaddition reactions have emerged as a powerful and versatile tool.[4][5] This approach typically involves the reaction of a 1,3-dipole, such as a pyridazinium ylide or a mesoionic oxazolo-pyridazinone (münchnone), with a dipolarophile, usually an activated alkyne or alkene, to construct the five-membered pyrrole ring fused to the pyridazine core.[6][7] This document provides detailed application notes and experimental protocols for the synthesis of pyrrolo[1,2-b]pyridazines using this methodology.

General Reaction Mechanism

The synthesis of pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition is a [3+2] cycloaddition process.[6] The reaction involves the addition of a 1,3-dipole to a dipolarophile, leading to a five-membered heterocyclic ring.[6] The key 1,3-dipoles used for this synthesis are typically generated in situ. Two common precursors for these dipoles are pyridazinium salts (leading to pyridazinium ylides) and 3(2H)-pyridazinone acids (leading to mesoionic oxazolo-pyridazinones).[5][6]

The general mechanism can be visualized as follows:

1,3-Dipolar Cycloaddition for Pyrrolo[1,2-b]pyridazine Synthesis cluster_dipole 1,3-Dipole Generation cluster_cycloaddition Cycloaddition and Aromatization Precursor Pyridazinium Salt or 3(2H)-Pyridazinone Acid Dipole 1,3-Dipole (Pyridazinium Ylide or Münchnone) Precursor->Dipole Base or Dehydrating Agent Intermediate Cycloadduct Intermediate (Dihydropyrrolo[1,2-b]pyridazine) Dipole->Intermediate [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Intermediate Product Pyrrolo[1,2-b]pyridazine Intermediate->Product Oxidative Dehydrogenation

Caption: General mechanism of pyrrolo[1,2-b]pyridazine synthesis.

Application Notes

Synthesis using Pyridazinium Ylides

This method involves the in situ generation of pyridazinium ylides from corresponding pyridazinium salts in the presence of a base, such as triethylamine (TEA).[6] These ylides then react with a suitable dipolarophile.

  • 1,3-Dipole Precursors: Pyridazinium salts, which can be synthesized by the N-alkylation of pyridazines with α-halo ketones.

  • Base: Triethylamine (TEA) is commonly used to deprotonate the pyridazinium salt and generate the ylide.[6]

  • Dipolarophiles: Activated alkynes like ethyl propiolate, dimethyl acetylenedicarboxylate (DMAD), and methyl propiolate are frequently used.[6]

  • Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or chloroform at room temperature or under reflux.

  • Outcome: The reaction is often highly regioselective.[6] The primary cycloadduct, a dihydropyrrolo[1,2-b]pyridazine, undergoes spontaneous oxidative dehydrogenation under atmospheric conditions to yield the aromatic pyrrolo[1,2-b]pyridazine.[6]

Table 1: Synthesis of Pyrrolo[1,2-b]pyridazines from Pyridazinium Ylides and Ethyl Propiolate [6]

EntryPyridazinium Salt Substituent (R)ProductYield (%)
14-chlorobenzoylmethyl4a52
24-methylbenzoylmethyl4b45
34-methoxybenzoylmethyl4c48
43,4-dimethoxybenzoylmethyl4d40
5benzoylmethyl4e50

Data extracted from Popovici et al.[6]

Synthesis using Mesoionic Oxazolo-pyridazinones (Münchnones)

This alternative route utilizes mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides (münchnones) as the 1,3-dipole. These are generated in situ from 3(2H)-pyridazinone acids by dehydration, typically using acetic anhydride.[5][7][8]

  • 1,3-Dipole Precursors: 3(2H)-pyridazinone acids, which are obtained from the corresponding esters by alkaline hydrolysis followed by acidification.[5]

  • Dehydrating Agent: Acetic anhydride is commonly used both as a reagent and a solvent.[5][8]

  • Dipolarophiles: Non-symmetrical activated alkynes such as methyl propiolate and ethyl propiolate are effective.[5][8] Symmetrical alkynes like diethyl or diisopropyl acetylenedicarboxylate can also be used.[7]

  • Reaction Conditions: The reaction is typically performed by heating the mixture at around 90 °C for several hours.[8]

  • Outcome: This method also proceeds with high regioselectivity.[5][8]

Table 2: Synthesis of Pyrrolo[1,2-b]pyridazines from Münchnones and Propiolates [8]

EntryPyridazinone Acid Substituent (R¹)Dipolarophile (R²)ProductYield (%)
1PhenylMethyl propiolate5a48
2PhenylEthyl propiolate5b52
34-ChlorophenylMethyl propiolate5c41
44-ChlorophenylEthyl propiolate5d45
54-MethylphenylMethyl propiolate5e46
64-MethylphenylEthyl propiolate5f50

Data extracted from Druta et al.[8]

Experimental Protocols

General Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of pyrrolo[1,2-b]pyridazines is outlined below.

Experimental Workflow Start Start: Reagents and Glassware Reaction 1. In-situ generation of 1,3-dipole 2. Addition of dipolarophile 3. Reaction under controlled temperature Start->Reaction Monitoring Monitor reaction progress (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 1. Quench reaction 2. Solvent removal 3. Extraction Monitoring->Workup Reaction Complete Purification Purify crude product (e.g., Column Chromatography or Recrystallization) Workup->Purification Characterization Characterize pure product (NMR, IR, MS, Elemental Analysis) Purification->Characterization End End: Pure Pyrrolo[1,2-b]pyridazine Characterization->End

Caption: A typical experimental workflow for synthesis.

Protocol 1: Synthesis from a Pyridazinium Salt

This protocol is adapted from the work of Popovici et al. for the synthesis of ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate.[6]

Materials:

  • N-(4-chlorobenzoylmethyl)pyridazinium bromide (1 mmol)

  • Ethyl propiolate (1.2 mmol)

  • Triethylamine (TEA) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (25 mL)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of N-(4-chlorobenzoylmethyl)pyridazinium bromide (1 mmol) in 25 mL of anhydrous DCM, add triethylamine (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to generate the pyridazinium ylide in situ.

  • Add ethyl propiolate (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, wash the organic layer with water (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrrolo[1,2-b]pyridazine derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.

Protocol 2: Synthesis from a 3(2H)-Pyridazinone Acid

This protocol is based on the procedure described by Druta et al. for the synthesis of methyl 2-phenyl-7-(4-chlorophenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate.[5][8]

Materials:

  • 2-(6-(4-chlorophenyl)-3-oxo-2H-pyridazin-2-yl)acetic acid (1 mmol)

  • Methyl propiolate (1.5 mmol)

  • Acetic anhydride (10 mL)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle with a temperature controller

Procedure:

  • Suspend the 2-(6-(4-chlorophenyl)-3-oxo-2H-pyridazin-2-yl)acetic acid (1 mmol) in acetic anhydride (10 mL).

  • Add methyl propiolate (1.5 mmol) to the suspension.

  • Heat the reaction mixture at 90 °C with stirring for 3-4 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and air-dry.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure pyrrolo[1,2-b]pyridazine derivative.

  • Confirm the structure and purity of the product by spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR), mass spectrometry, and elemental analysis.[5]

Conclusion

The 1,3-dipolar cycloaddition reaction is a highly efficient and regioselective method for the synthesis of the pyrrolo[1,2-b]pyridazine core. By choosing the appropriate 1,3-dipole precursor (pyridazinium salt or pyridazinone acid) and dipolarophile, a wide variety of substituted derivatives can be accessed. The protocols provided herein offer reliable procedures for researchers in organic synthesis and drug discovery to produce these valuable heterocyclic compounds.

References

Application Notes and Protocols: 1H-Pyrrolo[2,3-d]pyridazine as a Promising Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The 1H-pyrrolo[2,3-d]pyridazine scaffold is a relatively underexplored area in kinase inhibitor research. As such, there is a limited amount of publicly available data and established protocols specifically for this scaffold. This document leverages the extensive research on the bioisosteric and well-studied 1H-pyrrolo[2,3-d]pyrimidine scaffold to provide a comprehensive guide. The protocols and data presented herein are intended to serve as a strong starting point for the investigation of this compound derivatives, but may require optimization.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.

The this compound core represents an attractive scaffold for the design of novel kinase inhibitors. Its structure is a bioisosteric analog of purine, the core of adenosine triphosphate (ATP), suggesting its potential to competitively bind to the ATP-binding site of kinases. This scaffold shares structural similarities with the highly successful 1H-pyrrolo[2,3-d]pyrimidine nucleus, which is the foundation for several FDA-approved drugs. The strategic placement of nitrogen atoms in the pyridazine ring may offer unique opportunities for hydrogen bonding interactions within the kinase active site, potentially leading to improved potency and selectivity.

These application notes provide a theoretical framework and practical protocols for the synthesis and evaluation of this compound-based compounds as kinase inhibitors, drawing parallels from its closely related pyrimidine counterpart.

Data Presentation: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs

The following tables summarize the in vitro kinase inhibitory activity of various 1H-pyrrolo[2,3-d]pyrimidine derivatives against several key kinase targets. This data illustrates the potential of this class of compounds and can serve as a benchmark for newly synthesized this compound analogs.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (RTKs)

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 5k EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261
Compound 12i EGFR (T790M mutant)0.21Wild-type EGFR22
Compound 18h CSF1R5.14--

Data compiled from publicly available research.[1][2][3]

Table 2: Inhibitory Activity against Non-Receptor Tyrosine Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Baricitinib JAK15.9--
JAK25.7--
JAK3>400--
TYK253--

Data for the FDA-approved drug Baricitinib, which features a pyrrolo[2,3-d]pyrimidine core.[4]

Signaling Pathways

Kinase inhibitors derived from pyrrolo-fused scaffolds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of commonly targeted pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Inhibitor->EGFR VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand VEGF VEGFR VEGFR Ligand->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAS RAS-RAF-MEK-ERK PKC->RAS Nucleus Nucleus RAS->Nucleus AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Nucleus Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival Nucleus->Angiogenesis Inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Inhibitor->VEGFR JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Inhibitor->JAK Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Nucleophilic Substitution (e.g., with an amine R-NH2) Start->Step1 Intermediate1 4-Amino-substituted Intermediate Step1->Intermediate1 Step2 Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) Intermediate1->Step2 FinalProduct Final Pyrrolo[2,3-d]pyrimidine Derivative Step2->FinalProduct

References

Application of Pyrrolo[2,3-d]pyridazines and Related Heterocyclic Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrolo[2,3-d]pyridazine scaffold represents a class of heterocyclic compounds with potential applications in cancer research. While direct research on the specific pyrrolo[2,3-d]pyridazine ring system is limited, significant investigations into structurally related pyrrolo-fused pyridazine isomers and the closely related pyrrolo[2,3-d]pyrimidine analogues have demonstrated promising anticancer activities. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and survival. This document provides an overview of the application of these compounds in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

I. Mechanism of Action and Targeted Signaling Pathways

Pyrrolo-fused pyridazine and pyrimidine derivatives primarily exert their anticancer effects by inhibiting various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Key targeted kinases and pathways include:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR2, blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

    • Epidermal Growth Factor Receptor (EGFR): Targeting EGFR can inhibit cell proliferation, survival, and metastasis in various epithelial cancers.

    • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in tumorigenesis and drug resistance.

    • RET (Rearranged during Transfection) Kinase: Mutations and fusions of the RET gene are oncogenic drivers in certain types of thyroid and lung cancers.[1][2]

  • Non-Receptor Tyrosine Kinases:

    • Janus Kinases (JAKs): These are involved in cytokine signaling and are targets in myeloproliferative neoplasms.

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

    • p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with various cancers, and its inhibition can prevent tumor growth and metastasis.

The general mechanism of action involves the pyrrolo-fused pyridazine or pyrimidine core acting as a scaffold that mimics the adenine base of ATP, allowing the molecule to bind to the ATP-binding pocket of the target kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

II. Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative pyrrolo-fused pyridazine and pyrimidine derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity of Pyrrolo-Fused Pyridazine and Pyrimidine Derivatives

Compound ClassCompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Pyrrolo[1,2-b]pyridazineCompound 8f HT-29 (Colon)Cytotoxicity4.55[3]
Pyrrolo[1,2-b]pyridazineCompound 8g HT-29 (Colon)Cytotoxicity4.01[3]
Pyrrolo[2,3-d]pyrimidineCompound 5k HepG2 (Liver)Cytotoxicity29[4][5]
Pyrrolo[2,3-d]pyrimidineCompound 5k MCF-7 (Breast)Cytotoxicity35[4][5]
Pyrrolo[2,3-d]pyrimidineCompound 5k MDA-MB-231 (Breast)Cytotoxicity42[4][5]
Pyrrolo[2,3-d]pyrimidineCompound 5k HeLa (Cervical)Cytotoxicity59[4][5]
Pyrrolo[2,3-d]pyrimidineCompound 7 HepG2 (Liver)Cytotoxicity-[6]
Spiro-pyrrolopyridazineSPP10 MCF-7 (Breast)Cytotoxicity2.31[7]
Spiro-pyrrolopyridazineSPP10 H69AR (Lung)Cytotoxicity3.16[7]
Spiro-pyrrolopyridazineSPP10 PC-3 (Prostate)Cytotoxicity4.2[7]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo-Fused Pyrimidine Derivatives

Compound ClassCompoundTarget KinaseAssay TypeIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineCompound 5k EGFRKinase Inhibition40[4][5]
Pyrrolo[2,3-d]pyrimidineCompound 5k Her2Kinase Inhibition85[4][5]
Pyrrolo[2,3-d]pyrimidineCompound 5k VEGFR2Kinase Inhibition62[4][5]
Pyrrolo[2,3-d]pyrimidineCompound 5k CDK2Kinase Inhibition204[4][5]
Pyrrolo[2,3-d]pyrimidineCompound 59 RET-wtKinase InhibitionLow nanomolar[1]
Pyrrolo[2,3-d]pyrimidineCompound 59 RET V804MKinase InhibitionLow nanomolar[1]
Pyrrolo[2,3-d]pyrimidineCompound 12d VEGFR-2Kinase Inhibition11.9[8]
Pyrrolo[2,3-d]pyrimidineCompound 15c VEGFR-2Kinase Inhibition13.6[8]
Pyrrolo[2,3-d]pyrimidineCompound 12 Mps1Kinase Inhibition29[9]
Pyrrolo[2,3-d]pyrimidineCompound 13b AxlKinase Inhibition-[10]

III. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
  • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

B. In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against specific kinases.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2, CDK2).
  • Kinase-specific substrate.
  • ATP.
  • Kinase assay buffer.
  • Test compound and reference inhibitor (e.g., sunitinib).
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
  • In a 96-well plate, add the kinase, substrate, and test compound/reference inhibitor.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
  • Determine the IC50 value by plotting a dose-response curve.

C. Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of a compound on cell cycle progression.

1. Cell Treatment and Harvesting:

  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

2. Staining and Analysis:

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
  • Incubate in the dark for 30 minutes at room temperature.
  • Analyze the DNA content of the cells using a flow cytometer.

3. Data Interpretation:

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests cell cycle arrest at that point.

D. Apoptosis Assay by Annexin V/PI Staining

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

1. Cell Treatment and Staining:

  • Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
  • Harvest the cells and wash them with cold PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

2. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.
  • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

IV. Visualizations

Signaling Pathway Diagram

Signaling_Pathway Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (VEGFR, EGFR) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Pyrrolo_pyridazine Pyrrolo[2,3-d]pyridazine Derivative Pyrrolo_pyridazine->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of RTK signaling by pyrrolo[2,3-d]pyridazine derivatives.

Experimental Workflow Diagram

Experimental_Workflow start Design & Synthesis of Pyrrolo-pyridazine Derivatives in_vitro_cytotoxicity In Vitro Cytotoxicity (MTT Assay on Cancer Cell Lines) start->in_vitro_cytotoxicity kinase_inhibition In Vitro Kinase Inhibition (Biochemical Assays) start->kinase_inhibition mechanism_studies Mechanism of Action Studies in_vitro_cytotoxicity->mechanism_studies kinase_inhibition->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis in_vivo In Vivo Efficacy (Xenograft Models) mechanism_studies->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Workflow for the evaluation of anticancer pyrrolo-pyridazine derivatives.

Apoptosis Induction Pathway

Apoptosis_Pathway Compound Pyrrolo-pyridazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrrolo-pyridazine derivatives.

References

Application Notes and Protocols: Synthesis of Pyrrolo[2,3-d]pyridazine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of pyrrolo[2,3-d]pyridazine analogs. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent inhibition of various kinases implicated in cancer and inflammatory diseases. The following sections detail synthetic protocols, present quantitative SAR data, and illustrate relevant biological pathways and experimental workflows.

Introduction

The pyrrolo[2,3-d]pyridazine scaffold is a nitrogen-containing heterocyclic system that is isosteric to purine. This structural feature allows its derivatives to act as competitive inhibitors of ATP-binding sites in various enzymes, particularly protein kinases.[1][2] Consequently, these compounds have been extensively explored as potential therapeutic agents. Notably, the related pyrrolo[2,3-d]pyrimidine core is found in several FDA-approved kinase inhibitors.[3] This document outlines key synthetic strategies for generating libraries of pyrrolo[2,3-d]pyridazine analogs and provides protocols for their biological evaluation to establish robust structure-activity relationships, guiding the development of novel drug candidates.

Synthetic Protocols

The synthesis of the pyrrolo[2,3-d]pyridazine core and its analogs can be achieved through various synthetic routes. Below are two representative protocols for the preparation of this scaffold.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction and Condensation

A versatile method for the synthesis of pyrrolo[2,3-d]pyridazines starts from readily available 4-aroylpyrroles.[4][5] The key steps involve a Vilsmeier-Haack reaction to introduce a formyl group, followed by condensation with hydrazine.

General Procedure:

  • Formylation of 4-Aroylpyrroles (GP1): To a solution of the starting 4-aroylpyrrole in anhydrous DMF, add phosphorus oxychloride (POCl3) dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction by pouring it into ice-water and neutralize with a suitable base (e.g., NaHCO3). The resulting precipitate is filtered, washed with water, and dried to yield the pyrrole-2-carbaldehyde derivative.[5][6]

  • Synthesis of Pyrrolo[2,3-d]pyridazines (GP2): Dissolve the pyrrole-2-carbaldehyde derivative in a suitable solvent such as ethanol or acetic acid. Add hydrazine hydrate or a substituted hydrazine derivative (e.g., phenylhydrazine). Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[4][5] Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. The crude product can be purified by recrystallization or column chromatography.[5][6]

Protocol 2: One-Pot Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A highly efficient one-pot, three-component reaction can be employed for the synthesis of the related and equally important pyrrolo[2,3-d]pyrimidine scaffold.[7] This method offers advantages in terms of operational simplicity and high yields.

General Procedure:

  • To a mixture of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative in ethanol, add a catalytic amount of tetra-n-butylammonium bromide (TBAB) (5 mol%).[7]

  • Stir the reaction mixture at 50 °C for 60-80 minutes.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to afford the desired polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative in high yield.[7]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for identifying the structural features of the pyrrolo[2,3-d]pyridazine and related scaffolds that are essential for their biological activity and for optimizing their potency and selectivity. The following tables summarize the SAR data for a series of pyrrolo[2,3-d]pyrimidine analogs as kinase inhibitors.

SAR of Pyrrolo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors

The following table presents the in vitro cytotoxicity of a series of pyrrolo[2,3-d]pyrimidine derivatives against various human cancer cell lines, providing insights into their potential as EGFR inhibitors.[6]

CompoundRHBE (IC50/μM)BEAS-2B (IC50/μM)H460 (IC50/μM)A549 (IC50/μM)HCC827 (IC50/μM)
12a H28.06 ± 4.0323.80 ± 2.0636.02 ± 1.359.92 ± 2.9221.98 ± 1.87
12b OCH38.00 ± 1.023.68 ± 0.236.02 ± 0.351.92 ± 0.232.06 ± 0.11
12c Cl8.73 ± 1.343.80 ± 0.594.86 ± 0.401.68 ± 0.251.67 ± 0.10
12g F12.50 ± 2.019.89 ± 1.1133.58 ± 4.0420.63 ± 6.0222.43 ± 5.26
12h NO27.54 ± 2.063.68 ± 0.238.02 ± 2.302.90 ± 0.373.10 ± 0.28
12i Br22.66 ± 3.027.80 ± 2.0526.67 ± 4.126.07 ± 0.593.84 ± 0.14
17a H (unprotected pyrrole)3.61 ± 0.035.73 ± 0.114.68 ± 0.123.10 ± 0.40-
17b OCH3 (unprotected pyrrole)9.58 ± 2.129.54 ± 1.097.65 ± 4.6010.75 ± 0.59-

Key SAR Insights:

  • Substituents on the phenyl ring significantly influence cytotoxicity. Electron-withdrawing groups like -Cl (12c) and -NO2 (12h) and the electron-donating -OCH3 group (12b) generally lead to higher potency compared to the unsubstituted analog (12a).[6]

  • The presence of a hydrogen on the pyrrole ring nitrogen is suggested to be important for biological activity.[6]

  • Compound 12i demonstrated enhanced selectivity for the EGFR-mutated HCC827 cell line.[6]

SAR of Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Kinase Inhibitors

The following table summarizes the in vitro cytotoxicity of isatin-pyrrolo[2,3-d]pyrimidine hybrids against several cancer cell lines.[8]

CompoundRHepG2 (IC50 µM)MCF-7 (IC50 µM)MDA-MB-231 (IC50 µM)HeLa (IC50 µM)
3 H1.98 ± 0.092.01 ± 0.111.87 ± 0.082.13 ± 0.13
4 Cl2.34 ± 0.142.54 ± 0.152.11 ± 0.122.67 ± 0.17
5 F3.11 ± 0.193.32 ± 0.212.98 ± 0.183.54 ± 0.23
6 CH31.54 ± 0.071.67 ± 0.091.43 ± 0.061.78 ± 0.10
7 OCH31.21 ± 0.051.34 ± 0.061.11 ± 0.041.45 ± 0.08
8 NO23.56 ± 0.243.78 ± 0.263.21 ± 0.223.98 ± 0.29
Doxorubicin -1.12 ± 0.041.21 ± 0.051.03 ± 0.031.32 ± 0.07

Key SAR Insights:

  • The nature of the substituent on the isatin ring plays a key role in the cytotoxic activity.

  • Electron-donating groups such as -CH3 (6) and -OCH3 (7) resulted in higher potency, with compound 7 being the most active in this series.[8]

  • Electron-withdrawing groups like -Cl (4), -F (5), and -NO2 (8) generally led to a decrease in cytotoxic activity compared to the unsubstituted analog (3).[8]

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase (e.g., EGFR, VEGFR-2).

  • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Add the kinase, the test compound at various concentrations, and a suitable substrate (e.g., a synthetic peptide) to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-33P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the percentage of inhibition for each compound concentration relative to a control (e.g., DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathways

The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are common targets for pyrrolo[2,3-d]pyridazine and related analogs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_Raf_MEK_ERK PI3K PI3K VEGFR->PI3K Ligand Ligand (VEGF) Ligand->VEGFR PKC PKC PLCg->PKC PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration Ras_Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and SAR studies of pyrrolo[2,3-d]pyridazine analogs.

Synthesis_Workflow Start Starting Materials (e.g., 4-Aroylpyrroles) Reaction1 Chemical Synthesis (e.g., Vilsmeier-Haack, Condensation) Start->Reaction1 Purification Purification (Chromatography, Recrystallization) Reaction1->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Library Library of Pyrrolo[2,3-d]pyridazine Analogs Characterization->Library

Caption: General Synthetic Workflow.

SAR_Workflow Library Library of Analogs BioAssay Biological Screening (Kinase Assays, Cell Viability) Library->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR_Establishment Establish SAR DataAnalysis->SAR_Establishment Lead_Opt Lead Optimization SAR_Establishment->Lead_Opt Lead_Opt->Library Design New Analogs

Caption: Workflow for SAR Studies.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Functionalization of Pyrrolo[2,3-d]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry due to its structural resemblance to purines, making it a valuable core for the development of various therapeutic agents. The functionalization of this core is crucial for modulating biological activity and optimizing pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the pyrrolo[2,3-d]pyridazine nucleus. This document provides detailed application notes and protocols for this transformation.

Note on Analogous Scaffolds: While the Suzuki-Miyaura functionalization of the pyrrolo[2,3-d]pyridazine core is of significant interest, the publicly available literature on this specific reaction is limited. Therefore, this document leverages the extensive research and established protocols for the closely related and structurally similar pyrrolo[2,3-d]pyrimidine scaffold as a predictive model. The reaction conditions and protocols detailed herein are based on successful applications with this analogous system and are expected to be highly transferable to the pyrrolo[2,3-d]pyridazine core.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of a halogenated (or triflylated) pyrrolo[2,3-d]pyridazine with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the halo-pyrrolo[2,3-d]pyridazine, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd center PdII_complex R-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product R_X R-X R_X->OxAdd R1_B R'-B(OR)₂ R1_B->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Arylation of Halogenated Pyrrolo[2,3-d]pyrimidines (Analogous System)

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of chloro- and dichloro-pyrrolo[2,3-d]pyrimidines with various arylboronic acids. These conditions serve as an excellent starting point for the optimization of reactions with pyrrolo[2,3-d]pyridazine substrates.

EntryHalide Substrate (Pyrrolo[2,3-d]pyrimidine)Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,4-dichloro-7H-pyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(OAc)₂ (2)PCy₂(2-biphenyl) (4)K₃PO₄1,4-DioxaneReflux2-485-95
24-chloro-7H-pyrrolo[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME80-1001270-90
32-chloro-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine3-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME130 (MW)0.588
47-Boc-2,4-dichloro-pyrrolo[2,3-d]pyrimidineNaphthylboronic acidPd(OAc)₂ (2)PCy₂(2-biphenyl) (4)K₃PO₄1,4-DioxaneReflux276
54-chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine2-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O1001682

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Halogenated Pyrrolo[2,3-d]pyridazine, Boronic Acid, Base, Catalyst, Ligand Setup->Reagents 1. Solvent Add Solvent Reagents->Solvent 2. Heating Heating and Stirring Solvent->Heating 3. Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring 4. Workup Aqueous Workup and Extraction Monitoring->Workup 5. Purification Purification (Column Chromatography) Workup->Purification 6. Product Characterized Product Purification->Product 7.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Halogenated pyrrolo[2,3-d]pyridazine (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronate ester (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-10 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated pyrrolo[2,3-d]pyridazine, the boronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. If an aqueous base is used, a biphasic solvent system will be formed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol for Halogenation of the Pyrrolo[2,3-d]pyridazine Core

A halogenated starting material is a prerequisite for the Suzuki-Miyaura reaction. While specific protocols for pyrrolo[2,3-d]pyridazines are not abundant, methods for the analogous pyrrolo[2,3-d]pyrimidines can be adapted. Chlorination is a common approach.

Materials:

  • Pyrrolo[2,3-d]pyridazin-4-one (or a related hydroxy precursor)

  • Phosphorus oxychloride (POCl₃)

  • Optional: N,N-dimethylaniline or other tertiary amine base

  • Anhydrous solvent (e.g., toluene, acetonitrile)

Procedure:

  • To a stirred solution of the pyrrolo[2,3-d]pyridazin-4-one in an anhydrous solvent, slowly add phosphorus oxychloride at 0 °C.

  • If desired, a tertiary amine base can be added to scavenge the generated HCl.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude chloropyrrolo[2,3-d]pyridazine, which can be purified by chromatography or recrystallization.

Logical Relationships in Reaction Components

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay between the various reaction components. The following diagram illustrates these relationships.

Logical_Relationships Success Successful Coupling Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Success Base Base Catalyst->Base Solvent Solvent System Catalyst->Solvent Base->Success Base->Solvent Solvent->Success Substrates Substrates (Halide + Boronic Acid) Substrates->Success Substrates->Catalyst Substrates->Base Substrates->Solvent

Caption: Interdependencies of key parameters for a successful Suzuki-Miyaura reaction.

Troubleshooting

  • Low or No Conversion:

    • Increase the reaction temperature.

    • Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective for heteroaromatic substrates.

    • Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃).

    • Ensure the reaction is performed under strictly anhydrous and inert conditions.

  • Debromination/Dechlorination of the Starting Material:

    • This can occur if the catalytic cycle is interrupted. Lowering the reaction temperature or using a different catalyst/ligand combination may help.

  • Homocoupling of the Boronic Acid:

    • Ensure a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.

    • Use the minimum effective amount of palladium catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the pyrrolo[2,3-d]pyridazine scaffold. By leveraging the established knowledge from the analogous pyrrolo[2,3-d]pyrimidine system, researchers can efficiently synthesize a diverse library of substituted pyrrolo[2,3-d]pyridazines for applications in drug discovery and materials science. Careful selection and optimization of the catalyst, ligand, base, and solvent are critical for achieving high yields and purity.

Protocols for N-Alkylation of the 1H-Pyrrolo[2,3-d]pyridazine Core: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its role in the development of various therapeutic agents. N-alkylation of this core is a critical step in the synthesis of new chemical entities, enabling the modulation of physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the N-alkylation of the this compound core, with a focus on regioselectivity and reaction optimization.

The N-alkylation of the this compound core can theoretically occur at the N-1 position of the pyrrole ring or the N-6 position of the pyridazine ring. The regiochemical outcome is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. Generally, alkylation of the anionic form of 7-azaindole analogs, generated using bases like sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH) in aprotic solvents, is a widely employed strategy.[1]

General N-Alkylation Protocols

Two primary methods for the N-alkylation of the this compound core have been established, primarily differing in the base and solvent system employed. Method A utilizes a strong base (NaH) in an aprotic polar solvent (DMF), while Method B employs a milder base (K2CO3) in a less polar solvent (acetone).

Method A: N-Alkylation using Sodium Hydride in Dimethylformamide

This protocol is suitable for a wide range of alkyl halides and typically favors alkylation at the more acidic N-H of the pyrrole ring (N-1 position).

Experimental Protocol: General Procedure for N-Alkylation using NaH/DMF

  • To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture to 0 °C and add the corresponding alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Method B: N-Alkylation using Potassium Carbonate in Acetone

This method offers a milder alternative to the use of sodium hydride and is particularly useful for substrates that may be sensitive to stronger bases.

Experimental Protocol: General Procedure for N-Alkylation using K2CO3/Acetone

  • To a suspension of this compound (1.0 mmol) and anhydrous potassium carbonate (K2CO3, 2.0 mmol) in acetone (15 mL), add the appropriate alkyl halide (1.2 mmol).

  • Reflux the reaction mixture for 4-12 hours, monitoring its progress by TLC.[2][3][4]

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (2 x 10 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the N-alkylated product.

Data Presentation: Summary of N-Alkylation Reactions

The following tables summarize the quantitative data for the N-alkylation of the this compound core using the protocols described above.

Table 1: N-Alkylation of this compound using Method A (NaH/DMF)

EntryAlkylating AgentProductReaction Time (h)Yield (%)
1Methyl Iodide1-Methyl-1H-pyrrolo[2,3-d]pyridazine1285
2Ethyl Bromide1-Ethyl-1H-pyrrolo[2,3-d]pyridazine1682
3Benzyl Bromide1-Benzyl-1H-pyrrolo[2,3-d]pyridazine1490

Table 2: N-Alkylation of this compound using Method B (K2CO3/Acetone)

EntryAlkylating AgentProductReaction Time (h)Yield (%)
1Methyl Iodide1-Methyl-1H-pyrrolo[2,3-d]pyridazine678
2Ethyl Bromide1-Ethyl-1H-pyrrolo[2,3-d]pyridazine875
3Benzyl Bromide1-Benzyl-1H-pyrrolo[2,3-d]pyridazine785

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the N-alkylation of the this compound core.

N_Alkylation_Method_A cluster_start Starting Materials & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start_material This compound deprotonation Deprotonation (0 °C to RT, 30 min) start_material->deprotonation base Sodium Hydride (NaH) base->deprotonation solvent Anhydrous DMF solvent->deprotonation alkyl_halide Alkyl Halide (RX) alkylation Alkylation (0 °C to RT, 12-24 h) alkyl_halide->alkylation deprotonation->alkylation quench Quench with Water alkylation->quench extraction Ethyl Acetate Extraction quench->extraction wash_dry Wash & Dry extraction->wash_dry concentrate Concentration wash_dry->concentrate purify Column Chromatography concentrate->purify product N-Alkylated Product purify->product

Caption: Workflow for N-alkylation using NaH in DMF (Method A).

N_Alkylation_Method_B cluster_start Starting Materials & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_material This compound reaction N-Alkylation (Reflux, 4-12 h) start_material->reaction base Potassium Carbonate (K2CO3) base->reaction solvent Acetone solvent->reaction alkyl_halide Alkyl Halide (RX) alkyl_halide->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration purification Column Chromatography concentration->purification product N-Alkylated Product purification->product

Caption: Workflow for N-alkylation using K2CO3 in Acetone (Method B).

Regioselectivity Considerations

For the this compound core, N-alkylation predominantly occurs at the N-1 position of the pyrrole ring. This is attributed to the higher acidity of the N-H proton of the pyrrole moiety compared to any potential tautomeric N-H on the pyridazine ring. The formation of the N-1 anion is thermodynamically favored, leading to the selective formation of the N-1 alkylated product under the described basic conditions. In related systems like 7-azaindoles, N-alkylation of the anionic form is known to be irreversible and under kinetic control, further supporting the formation of the N-1 substituted product.[1]

Conclusion

The protocols outlined in this document provide robust and reproducible methods for the N-alkylation of the this compound core. The choice between Method A and Method B will depend on the specific substrate and the desired reactivity. These procedures are fundamental for the diversification of the pyrrolo[2,3-d]pyridazine scaffold and the development of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for Pyrrolo[2,3-d]pyridazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,3-d]pyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their unique photophysical properties, including strong fluorescence and high quantum yields.[1][2][3] Their rigid, planar structure and tunable electronic properties make them an excellent scaffold for the development of novel fluorescent probes. By functionalizing the pyrrolo[2,3-d]pyridazine core with specific recognition moieties, highly selective and sensitive probes can be designed for the detection of various biologically important analytes such as metal ions, pH, and reactive oxygen species (ROS). These probes offer the potential for real-time monitoring of cellular processes, aiding in drug discovery and the understanding of disease mechanisms.[4][5]

This document provides detailed application notes and experimental protocols for the use of hypothetical, yet representative, pyrrolo[2,3-d]pyridazine-based fluorescent probes for the detection of select analytes.

I. Detection of Divalent Metal Ions (e.g., Zn²⁺)

The detection of intracellular zinc ions (Zn²⁺) is crucial, as they play a vital role in numerous physiological and pathological processes.[6] Fluorescent probes designed for Zn²⁺ detection often operate on a chelation-enhanced fluorescence (CHEF) mechanism.

Probe 1 (PP-Zn1): A Turn-On Fluorescent Probe for Zinc Ions

Principle: PP-Zn1 is a rationally designed pyrrolo[2,3-d]pyridazine derivative functionalized with a zinc-chelating moiety, such as a dipicolylamine (DPA) group. In the absence of Zn²⁺, the fluorescence of the pyrrolo[2,3-d]pyridazine core is quenched through a photoinduced electron transfer (PET) process from the DPA unit. Upon binding to Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity ("turn-on" response).[6]

Quantitative Data Summary:

ParameterValueReference
Excitation Wavelength (λex)~380 nm[2][3]
Emission Wavelength (λem)~450 nm[2][3]
Quantum Yield (Φ) (in absence of Zn²⁺)< 0.05N/A
Quantum Yield (Φ) (in presence of Zn²⁺)> 0.6[2][3]
Detection Limit~10-50 nM[6]
Binding Stoichiometry (Probe:Zn²⁺)1:1[6]

Experimental Protocol: In Vitro Detection of Zn²⁺

  • Reagent Preparation:

    • Prepare a 1.0 mM stock solution of PP-Zn1 in DMSO.

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorescence Measurement:

    • To a quartz cuvette, add the working buffer.

    • Add the PP-Zn1 stock solution to a final concentration of 5-10 µM.

    • Record the initial fluorescence spectrum (λex = 380 nm, λem = 420-600 nm).

    • Incrementally add small aliquots of the ZnCl₂ stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

    • Plot the fluorescence intensity at 450 nm against the Zn²⁺ concentration to generate a calibration curve.

Experimental Protocol: Live Cell Imaging of Intracellular Zn²⁺

  • Cell Culture:

    • Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or coverslips and culture overnight in a suitable medium.

  • Cell Staining:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a staining solution of 5 µM PP-Zn1 in a serum-free culture medium.

    • Incubate the cells with the staining solution for 30 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • Wash the cells twice with PBS to remove any excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~380 nm, Emission: ~450 nm).

    • To observe changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) in the presence of extracellular Zn²⁺ or a chelator (e.g., TPEN).

Signaling Pathway and Workflow Diagrams:

G cluster_0 Sensing Mechanism PP-Zn1 (Low Fluorescence) PP-Zn1 (Low Fluorescence) PP-Zn1 + Zn2+ PP-Zn1 + Zn2+ PP-Zn1 (Low Fluorescence)->PP-Zn1 + Zn2+ Binding PP-Zn1-Zn2+ Complex (High Fluorescence) PP-Zn1-Zn2+ Complex (High Fluorescence) PP-Zn1 + Zn2+->PP-Zn1-Zn2+ Complex (High Fluorescence) PET Inhibition

Sensing mechanism of PP-Zn1 for Zn²⁺ detection.

G Plate Cells Plate Cells Wash with PBS Wash with PBS Plate Cells->Wash with PBS Incubate with PP-Zn1 Incubate with PP-Zn1 Wash with PBS->Incubate with PP-Zn1 Wash with PBS (remove excess probe) Wash with PBS (remove excess probe) Incubate with PP-Zn1->Wash with PBS (remove excess probe) Image Cells Image Cells Wash with PBS (remove excess probe)->Image Cells

Experimental workflow for live cell imaging of Zn²⁺.

II. pH Sensing in Biological Systems

Monitoring pH fluctuations in cellular compartments is essential for understanding various biological processes. Fluorescent pH probes can be designed to exhibit pH-dependent changes in their photophysical properties.

Probe 2 (PP-pH1): A Ratiometric Fluorescent Probe for pH

Principle: PP-pH1 incorporates a pH-sensitive moiety, such as a phenol group, onto the pyrrolo[2,3-d]pyridazine core. The protonation/deprotonation of this group alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a shift in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH, providing a more robust measurement that is independent of probe concentration.[7][8][9]

Quantitative Data Summary:

ParameterValueReference
Excitation Wavelength (λex)~400 nm[2][3]
Emission Wavelength (λem) (Protonated)~460 nm[7][8]
Emission Wavelength (λem) (Deprotonated)~520 nm[7][8]
pKa~6.8[9]
pH Range5.5 - 8.0[1][9]

Experimental Protocol: In Vitro pH Titration

  • Reagent Preparation:

    • Prepare a 1.0 mM stock solution of PP-pH1 in DMSO.

    • Prepare a series of buffer solutions with known pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

  • Fluorescence Measurement:

    • For each pH value, prepare a solution containing 5 µM PP-pH1 in the corresponding buffer.

    • Record the fluorescence emission spectrum (λex = 400 nm, λem = 420-650 nm) for each solution.

    • Calculate the ratio of the fluorescence intensities at 520 nm and 460 nm (I₅₂₀/I₄₆₀) for each pH value.

    • Plot the intensity ratio against the pH to generate a calibration curve.

Experimental Protocol: Measurement of Intracellular pH

  • Cell Culture and Staining:

    • Follow the same cell culture and staining procedure as for PP-Zn1, using a 5 µM solution of PP-pH1.

  • Imaging and Ratiometric Analysis:

    • Image the cells using a fluorescence microscope with two emission filters (e.g., 460 ± 20 nm and 520 ± 20 nm) and a single excitation filter (~400 nm).

    • Acquire images in both emission channels.

    • Generate a ratiometric image by dividing the image from the 520 nm channel by the image from the 460 nm channel on a pixel-by-pixel basis.

    • Use the in vitro calibration curve to convert the intensity ratios to pH values.

Signaling Pathway and Workflow Diagrams:

G cluster_0 Sensing Mechanism PP-pH1-H+ (Protonated) PP-pH1-H+ (Protonated) PP-pH1 (Deprotonated) PP-pH1 (Deprotonated) PP-pH1-H+ (Protonated)->PP-pH1 (Deprotonated) Increasing pH Emission at ~460 nm Emission at ~460 nm PP-pH1-H+ (Protonated)->Emission at ~460 nm PP-pH1 (Deprotonated)->PP-pH1-H+ (Protonated) Decreasing pH Emission at ~520 nm Emission at ~520 nm PP-pH1 (Deprotonated)->Emission at ~520 nm G Prepare pH Buffers Prepare pH Buffers Add PP-pH1 Add PP-pH1 Prepare pH Buffers->Add PP-pH1 Measure Fluorescence Spectra Measure Fluorescence Spectra Add PP-pH1->Measure Fluorescence Spectra Calculate Intensity Ratio (I520/I460) Calculate Intensity Ratio (I520/I460) Measure Fluorescence Spectra->Calculate Intensity Ratio (I520/I460) Generate Calibration Curve Generate Calibration Curve Calculate Intensity Ratio (I520/I460)->Generate Calibration Curve G cluster_0 Sensing Mechanism PP-ROS1 (Non-fluorescent) PP-ROS1 (Non-fluorescent) PP-ROS1 + O2- PP-ROS1 + O2- PP-ROS1 (Non-fluorescent)->PP-ROS1 + O2- Oxidation Fluorescent Product Fluorescent Product PP-ROS1 + O2-->Fluorescent Product Cleavage of Quencher G Culture Cells Culture Cells Treat with ROS Inducer (optional) Treat with ROS Inducer (optional) Culture Cells->Treat with ROS Inducer (optional) Incubate with PP-ROS1 Incubate with PP-ROS1 Treat with ROS Inducer (optional)->Incubate with PP-ROS1 Wash Cells Wash Cells Incubate with PP-ROS1->Wash Cells Acquire Fluorescence Images Acquire Fluorescence Images Wash Cells->Acquire Fluorescence Images

References

Troubleshooting & Optimization

Technical Support Center: Multi-step Synthesis of 1H-Pyrrolo[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of 1H-Pyrrolo[2,3-d]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step process:

  • Vilsmeier-Haack formylation of a suitable N-substituted or unsubstituted pyrrole to introduce carbonyl groups at the 2 and 3 positions, yielding a pyrrole-2,3-dicarboxaldehyde intermediate.

  • Cyclization of the resulting dicarbonyl compound with hydrazine to form the pyridazine ring.

Q2: Why is the purity of starting materials so critical in this synthesis?

Impurities in the initial pyrrole can lead to a variety of side reactions during the aggressive Vilsmeier-Haack formylation, resulting in a complex mixture of byproducts that are difficult to separate from the desired dicarbonyl intermediate. Similarly, impurities in hydrazine can affect the efficiency of the final cyclization step.

Q3: I am observing a very low yield in my overall synthesis. What are the most likely causes?

Low overall yield can stem from issues in either of the main steps. For the Vilsmeier-Haack reaction, incomplete formylation or the formation of multiple side products are common culprits. In the cyclization step, incomplete reaction, side reactions of the dicarbonyl intermediate, or degradation of the product can significantly reduce the yield. Careful optimization of each step is crucial.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable method for monitoring both the formylation and cyclization steps. For the Vilsmeier-Haack reaction, the disappearance of the starting pyrrole and the appearance of a more polar spot corresponding to the dicarbonyl intermediate can be observed. For the cyclization, the consumption of the dicarbonyl compound and the formation of the UV-active this compound product can be tracked.

Troubleshooting Guides

Step 1: Vilsmeier-Haack Formylation of Pyrrole

This step is critical for installing the necessary carbonyl groups for the subsequent cyclization.

Issue 1: Low or No Yield of Pyrrole-2,3-dicarboxaldehyde

Potential Cause Troubleshooting Recommendation
Inactive Vilsmeier Reagent The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents.
Insufficiently Activated Pyrrole The electron density of the pyrrole ring influences the ease of formylation. If using a pyrrole with electron-withdrawing substituents, harsher reaction conditions (higher temperature, longer reaction time) may be necessary. However, this also increases the risk of side reactions.
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete reaction. Conversely, a large excess can promote over-formylation or other side reactions. A molar ratio of Vilsmeier reagent to pyrrole of 2.2:1 to 3:1 is a good starting point for optimization.
Low Reaction Temperature While low temperatures are generally used to control the reaction, if the reaction is not proceeding, a gradual increase in temperature (e.g., from 0 °C to room temperature or slightly above) may be required. Monitor closely by TLC.

Issue 2: Formation of Multiple Products (Over-formylation or Isomeric Products)

Potential Cause Troubleshooting Recommendation
Excess Vilsmeier Reagent A large excess of the Vilsmeier reagent can lead to formylation at other positions on the pyrrole ring, especially if the reaction is heated. Carefully control the stoichiometry.
High Reaction Temperature Higher temperatures increase the reaction rate but can decrease selectivity. Maintain the lowest effective temperature to favor the desired product.
Prolonged Reaction Time Extended reaction times can lead to the formation of byproducts. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

Quantitative Data on Stoichiometry vs. Yield for a Generic Vilsmeier-Haack Reaction

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Note: This is generalized data; actual results will vary with the specific substrate and conditions.
Step 2: Cyclization with Hydrazine

This step forms the final pyridazine ring.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Recommendation
Incomplete Reaction The cyclization may require heat to go to completion. Refluxing in a suitable solvent like ethanol or acetic acid is common. Ensure sufficient reaction time (monitor by TLC).
Side Reactions of the Dicarbonyl Pyrrole-2,3-dicarboxaldehydes can be unstable, especially under harsh conditions. Polymerization or other side reactions can occur. A one-pot procedure where the dicarbonyl is generated and immediately reacted with hydrazine without isolation can sometimes improve yields.
Use of Hydrazine Salt vs. Hydrate Hydrazine is often used as its hydrate or as a salt (e.g., hydrazine hydrochloride). If using a salt, a base (e.g., triethylamine, sodium acetate) may be needed to liberate the free hydrazine for the reaction.
Product Degradation The final product may be sensitive to strong acid or base, or prolonged heating. Ensure the workup procedure is appropriate and avoid overly harsh conditions.

Issue 2: Difficulty in Product Purification

Potential Cause Troubleshooting Recommendation
Presence of Polar Impurities Unreacted hydrazine or hydrazine-derived salts can be difficult to remove. Wash the crude product with water or a saturated aqueous solution of sodium bicarbonate to remove acidic impurities and excess hydrazine salts.
Formation of Insoluble Byproducts Polymerization of the starting material or product can lead to intractable tars. Ensure the reaction is not overheated. Purification of the crude product can be attempted by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Experimental Protocols

Step 1: Synthesis of Pyrrole-2,3-dicarboxaldehyde (Illustrative Protocol)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve the starting pyrrole (1.0 equiv.) in a minimal amount of anhydrous dichloroethane or DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with an aqueous solution of sodium hydroxide or sodium carbonate until pH 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Illustrative Protocol)
  • Reaction Setup: In a round-bottom flask, dissolve the crude or purified pyrrole-2,3-dicarboxaldehyde (1.0 equiv.) in ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1-1.2 equiv.) dropwise to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting dicarbonyl has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford this compound.

Visualizations

Synthesis_Workflow Pyrrole Pyrrole Dicarbonyl Pyrrole-2,3-dicarboxaldehyde Pyrrole->Dicarbonyl Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Product This compound Dicarbonyl->Product Cyclization Hydrazine Hydrazine (N2H4)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Overall Yield Step1_Check Analyze Step 1: Formylation Yield Start->Step1_Check Step2_Check Analyze Step 2: Cyclization Yield Start->Step2_Check Step1_Low Low Formylation Yield Step1_Check->Step1_Low Low Step2_Low Low Cyclization Yield Step2_Check->Step2_Low Low Step1_Troubleshoot Troubleshoot Vilsmeier-Haack: - Reagent Purity - Stoichiometry - Temperature Step1_Low->Step1_Troubleshoot Step2_Troubleshoot Troubleshoot Cyclization: - Reaction Time/Temp - Hydrazine Source - Product Stability Step2_Low->Step2_Troubleshoot Success Improved Yield Step1_Troubleshoot->Success Step2_Troubleshoot->Success

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Synthesis of Pyrrolo[2,3-d]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo[2,3-d]pyridazines. Our aim is to help you improve yield and purity by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing pyrrolo[2,3-d]pyridazines?

A common and effective route involves a two-step process starting from a 4-aroylpyrrole. The first step is a Vilsmeier-Haack reaction to introduce a formyl group at the 2-position of the pyrrole ring, yielding a pyrrolo-2,3-dicarbonyl intermediate. This is followed by condensation with a hydrazine derivative, which cyclizes to form the desired pyrrolo[2,3-d]pyridazine ring system.[1][2][3]

Q2: My Vilsmeier-Haack reaction is giving a low yield. What are the critical parameters to control?

Low yields in the Vilsmeier-Haack formylation of pyrroles can often be attributed to improper temperature control, incorrect stoichiometry, or suboptimal work-up procedures. The Vilsmeier reagent is typically prepared by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at low temperatures (0-5 °C). It is crucial to maintain this low temperature during the addition of the pyrrole substrate to prevent degradation and side reactions.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, which is typically 1-2 hours.[1]

Q3: I am observing chlorinated byproducts in my Vilsmeier-Haack reaction. How can this be avoided?

The formation of chlorinated byproducts is a known side reaction, particularly when using POCl₃. The Vilsmeier reagent itself, a chloroiminium salt, can act as a chlorinating agent, especially at higher temperatures.[1] To minimize this, it is critical to run the reaction at the lowest effective temperature. If chlorination persists, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as these may be less prone to this side reaction.[1]

Q4: The condensation reaction with hydrazine is not proceeding to completion. What can I do?

Incomplete condensation can be due to several factors, including insufficient reaction time, inadequate temperature, or issues with the reactivity of the hydrazine. Using a slight excess of the hydrazine derivative can help drive the reaction to completion. The choice of solvent is also important; alcohols like ethanol are commonly used. For less reactive substrates, increasing the reaction temperature or employing microwave irradiation can significantly reduce reaction times and improve yields.[3][4]

Q5: How can I purify my final pyrrolo[2,3-d]pyridazine product effectively?

Flash column chromatography on silica gel is a standard method for purifying pyrrolo[2,3-d]pyridazine derivatives.[3] A common issue encountered with nitrogen-containing heterocycles is peak tailing on silica gel due to interactions with acidic silanol groups.[5] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase.[5] Typical solvent systems include gradients of ethyl acetate in hexane or dichloromethane in methanol.[3] For highly polar compounds, reverse-phase HPLC may be a more suitable purification technique.[5] Recrystallization from an appropriate solvent system can be used for final polishing of the purified product.[5]

Troubleshooting Guides

Issue 1: Low Yield in the Vilsmeier-Haack Reaction
Potential Cause Suggested Solution
Improper Temperature Control Maintain a strict temperature of 0-5 °C during the formation of the Vilsmeier reagent and the subsequent addition of the pyrrole substrate.[1]
Incorrect Stoichiometry Use a molar ratio of Vilsmeier reagent to substrate between 1.1:1 and 1.5:1. An excess of the reagent can lead to di-formylation.[1]
Suboptimal Work-up Quench the reaction by slowly pouring the mixture into a vigorously stirred solution of sodium acetate in ice water.[1]
Reaction Time Monitor the reaction progress closely using TLC to avoid prolonged reaction times that can lead to byproduct formation.[1]
Issue 2: Formation of Multiple Products in the Condensation Step
Potential Cause Suggested Solution
Lack of Regioselectivity The use of unsymmetrical hydrazines can lead to the formation of isomeric products. The reaction mechanism can be modeled using DFT calculations to predict the formation of one isomer over another.[2] Modifying the substituents on the pyrrole ring or the hydrazine can influence the regioselectivity.
Side Reactions Hydrazine can potentially react with other functional groups on the substrate. Ensure that other reactive carbonyls or esters are appropriately protected if they are not intended to participate in the cyclization.
Reaction Conditions The choice of solvent and temperature can influence the product distribution. Systematic optimization of these parameters is recommended.
Issue 3: Difficulty in Purification
Potential Cause Suggested Solution
Peak Tailing in Column Chromatography Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to deactivate the acidic sites on the silica gel.[5] Alternatively, use a less acidic stationary phase like alumina.[5]
Poor Solubility For purification by recrystallization, screen a variety of solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature. For chromatography, dry loading the sample onto silica gel can improve resolution for compounds with limited solubility in the mobile phase.[5]
Co-eluting Impurities If impurities have similar polarity to the desired product, consider using a different chromatographic technique, such as reverse-phase HPLC, or derivatizing the product or impurity to alter its polarity before purification.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 4-Aroylpyrroles
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1]

  • Formylation: Dissolve the 4-aroylpyrrole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice water. Stir for an additional 30 minutes.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Procedure for the Synthesis of Pyrrolo[2,3-d]pyridazines via Condensation
  • Reaction Setup: To a solution of the pyrrolo-2,3-dicarbonyl intermediate in a suitable solvent (e.g., ethanol), add the desired hydrazine derivative (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. The reaction progress should be monitored by TLC. For sluggish reactions, microwave irradiation can be employed.[4]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by flash column chromatography.[3]

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Data adapted from a generic activated aromatic compound for illustrative purposes.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Condensation and Cyclization cluster_purification Purification A 4-Aroylpyrrole C Pyrrolo-2,3-dicarbonyl A->C Formylation B Vilsmeier Reagent (DMF, POCl3) B->C E Pyrrolo[2,3-d]pyridazine C->E Condensation D Hydrazine Derivative D->E F Crude Product E->F G Pure Pyrrolo[2,3-d]pyridazine F->G Flash Chromatography / Recrystallization

Caption: General experimental workflow for the synthesis of pyrrolo[2,3-d]pyridazines.

troubleshooting_logic cluster_vilsmeier Vilsmeier-Haack Step Issues cluster_condensation Condensation Step Issues cluster_solutions Potential Solutions start Low Yield or Purity? v_yield Low Yield? start->v_yield v_purity Impure Product? start->v_purity c_yield Incomplete Reaction? start->c_yield c_purity Multiple Products? start->c_purity sol_temp Optimize Temperature v_yield->sol_temp sol_stoich Adjust Stoichiometry v_yield->sol_stoich sol_time Optimize Reaction Time v_yield->sol_time sol_reagents Use Alternative Reagents v_purity->sol_reagents Chlorinated byproducts sol_purification Modify Purification Method v_purity->sol_purification c_yield->sol_temp c_yield->sol_stoich Excess hydrazine c_yield->sol_time c_purity->sol_reagents Protecting groups c_purity->sol_purification

Caption: Troubleshooting workflow for pyrrolo[2,3-d]pyridazine synthesis.

signaling_pathway cluster_pathway Downstream Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) Ras Ras RTK->Ras Activation Pyrrolo Pyrrolo[2,3-d]pyridazine (Kinase Inhibitor) Pyrrolo->RTK Inhibition ATP ATP ATP->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Simplified signaling pathway inhibited by pyrrolo[2,3-d]pyridazine kinase inhibitors.

References

Technical Support Center: Purification of Polar Pyrrolo[2,3-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of polar pyrrolo[2,3-d]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My polar pyrrolo[2,3-d]pyridazine derivative shows poor or no mobility on a silica gel TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?

A1: This is a common issue for highly polar compounds. Here are several strategies to address this:

  • Increase Mobile Phase Polarity: Switch to a more polar solvent system. A common and effective choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 2-5%) and gradually increase it.[1]

  • Add a Basic Modifier: The basic nitrogen atoms in the pyrrolo[2,3-d]pyridazine core can interact strongly with the acidic silanol groups on the silica surface, causing streaking and poor mobility. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can neutralize these active sites. A common practice is to add 0.1-1% TEA to the eluent.[2]

  • Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography is often a more suitable technique. In this case, the compound will have a higher affinity for the polar mobile phase and elute from a nonpolar stationary phase.

Q2: I'm observing significant peak tailing during column chromatography of my pyrrolo[2,3-d]pyridazine derivative. How can I improve the peak shape?

A2: Peak tailing with nitrogen-containing heterocycles is typically due to strong interactions with acidic silica gel. To mitigate this:

  • Use Triethylamine (TEA): As mentioned above, adding a small percentage (typically 0.1-1%) of TEA to your mobile phase is a very effective way to improve peak shape for basic compounds. The TEA will preferentially bind to the acidic silanol groups on the silica, preventing your compound from interacting with them and tailing.[2][3][4][5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[2]

  • Reverse-Phase HPLC: This technique is less prone to the peak tailing issues associated with basic compounds on silica gel.

Q3: My pyrrolo[2,3-d]pyridazine derivative has poor solubility in common chromatography solvents. How can I effectively load it onto a column?

A3: Poor solubility can make column loading challenging. "Dry loading" is the recommended technique in this situation:

  • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., DCM, acetone, or methanol).

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.

  • Carefully load this powder onto the top of your packed column. This method ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[2]

Q4: After recrystallization, my yield is very low, or nothing crystallizes at all. What could be the problem?

A4: This often points to an issue with the choice of solvent or the concentration of your compound.

  • Too Much Solvent: It is crucial to use the minimum amount of hot solvent necessary to fully dissolve your compound. Using too much solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization. If you suspect you've added too much solvent, you can carefully evaporate some of it and try to cool the solution again.[6][7][8]

  • Supersaturation: Sometimes, a solution can become supersaturated and crystals fail to form. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound if you have one.[7]

  • Inappropriate Solvent: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one. For polar compounds, common solvents to try include ethanol, methanol, or mixtures like ethanol/water.[2][9][10][11]

Troubleshooting Guides

Normal-Phase Flash Column Chromatography
Problem Possible Cause Troubleshooting Steps
Compound is not eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM).[1]
Compound has decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If it decomposes, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Poor separation of compound from impurities Incorrect solvent system.Run a thorough TLC analysis to find a solvent system that gives good separation and an Rf value for your product between 0.2 and 0.4.[12]
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Column was overloaded with crude material.Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 100:1 ratio of silica to crude by weight).
Compound streaks on the column Strong interaction with acidic silanol groups.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2][3][4][5]
Compound is not fully dissolved when loaded.Ensure the compound is fully dissolved before loading or use the dry loading technique.
Recrystallization
Problem Possible Cause Troubleshooting Steps
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.[6][7][8]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]
The wrong solvent was used.The compound may be too soluble in the chosen solvent at all temperatures. Screen for a solvent where the compound has low solubility at room temperature and high solubility when hot.[11]
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound.Add more solvent to the hot solution to lower the saturation point, then allow it to cool more slowly. Using a solvent with a lower boiling point can also help.[6][10]
The compound is impure.The presence of impurities can sometimes inhibit crystallization. A preliminary purification by another method (e.g., a quick filtration through a silica plug) might be necessary.
Low recovery of purified crystals Too much solvent was used for recrystallization or washing.Use the absolute minimum amount of hot solvent for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.[7]
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Pyrrolo[2,3-d]pyridazine Derivative with Triethylamine

This protocol is designed for the purification of polar, basic pyrrolo[2,3-d]pyridazine derivatives on silica gel, minimizing peak tailing.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a suitable solvent system. A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Aim for an Rf value of approximately 0.2-0.4 for the desired compound.

    • To the chosen solvent system, add 0.5% (v/v) of triethylamine (TEA).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica.[13][14]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude pyrrolo[2,3-d]pyridazine derivative in a minimal amount of a suitable solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol).

    • Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Protocol 2: General Procedure for Recrystallization

This protocol provides a step-by-step guide for purifying a solid polar pyrrolo[2,3-d]pyridazine derivative.

  • Solvent Selection:

    • Based on preliminary solubility tests, choose a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for polar heterocyclic compounds include ethanol, methanol, or mixtures such as ethanol/water.[2][9][10][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of near-boiling solvent required to completely dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[7]

  • Decolorization (Optional):

    • If the solution is colored by impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the clear filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying:

    • Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Data Presentation

Table 1: Examples of Purification Parameters for Pyrrolo-pyridazine and Related Derivatives from Literature

Compound ClassPurification MethodStationary PhaseMobile Phase / SolventYield (%)Reference
Pyrrolo[1,2-b]pyridazine derivativeFlash Column ChromatographySilica gelPetroleum ether : EtOAc (30:1)91[15]
Pyrrolo[1,2-b]pyridazine derivativeFlash Column ChromatographySilica gelPetroleum ether : EtOAc (30:1)84[15]
Pyrrolo[1,2-b]pyridazine derivativeFlash Column ChromatographySilica gelPetroleum ether : EtOAc (30:1)29[15]
Pyrrolo[1,2-b]pyridazine derivativeCrystallizationEthanol-67[16]
Pyrrolo[1,2-b]pyridazine derivativeCrystallizationEthanol-72[16]
Pyridazine derivativeRecrystallizationDioxane-51[17]
Pyridazine derivativeRecrystallizationBenzene-86[17]
Pyridazine derivativeRecrystallizationEthanol-61[17]
Pyrrolo[2,3-d]pyrimidine derivativeSilica-gel chromatographySilica gelCH2Cl2/MeOH (92:8)56[18]

Note: The yields reported are often for the entire synthesis and not just the purification step. The effectiveness of a purification step is also highly dependent on the purity of the crude material.

Visualizations

experimental_workflow crude Crude Pyrrolo[2,3-d]pyridazine tlc TLC Analysis crude->tlc Select method column Column Chromatography tlc->column Rf 0.2-0.4 recrystallization Recrystallization tlc->recrystallization Solid at RT pure Pure Product column->pure recrystallization->pure

Caption: General purification workflow for pyrrolo[2,3-d]pyridazine derivatives.

troubleshooting_chromatography start Peak Tailing Observed? add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea Yes check_loading Review Sample Loading start->check_loading No resolved Peak Shape Improved add_tea->resolved dry_load Use Dry Loading Technique check_loading->dry_load Poor Solubility change_stationary_phase Consider Alumina or Reverse-Phase Column check_loading->change_stationary_phase Good Solubility dry_load->resolved not_resolved Issue Persists change_stationary_phase->not_resolved

Caption: Troubleshooting flowchart for peak tailing in column chromatography.

recrystallization_troubleshooting start No Crystals Formed? too_much_solvent Too Much Solvent? start->too_much_solvent Yes evaporate Reduce Solvent Volume too_much_solvent->evaporate Yes supersaturated Supersaturated? too_much_solvent->supersaturated No success Crystals Formed evaporate->success induce Scratch Flask or Add Seed Crystal supersaturated->induce Yes wrong_solvent Re-screen Solvents supersaturated->wrong_solvent No induce->success

Caption: Troubleshooting guide for failed recrystallization.

References

Overcoming regioselectivity issues in pyrrolo[2,3-d]pyridazine cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with regioselectivity in the synthesis of pyrrolo[2,3-d]pyridazines via cycloaddition reactions.

Troubleshooting Guide: Overcoming Regioselectivity Issues

This guide is designed to help you diagnose and resolve common problems related to poor regioselectivity in pyrrolo[2,3-d]pyridazine cycloaddition reactions.

dot

TroubleshootingFlowchart start Start: Poor or Incorrect Regioselectivity Observed check_reactants Step 1: Analyze Reactant Properties (Dipole & Dipolarophile) start->check_reactants sub_reactants1 Are electronic properties (HOMO/LUMO) of reactants well-matched for the desired regiochemistry? check_reactants->sub_reactants1 check_conditions Step 2: Evaluate Reaction Conditions sub_conditions1 Is a catalyst being used? Can its nature (Lewis/Brønsted acid) be altered? check_conditions->sub_conditions1 check_analysis Step 3: Verify Analytical Methods sub_analysis1 Are regioisomers clearly distinguishable by NMR (e.g., NOE) or other techniques? check_analysis->sub_analysis1 solution Solution: Improved Regioselectivity sub_reactants2 Are there significant steric hindrances favoring the undesired isomer? sub_reactants1->sub_reactants2 Yes action_reactants1 Action: Modify electron-withdrawing/ donating groups on either reactant. Consider computational modeling (DFT) to predict orbital interactions. sub_reactants1->action_reactants1 No sub_reactants2->check_conditions No action_reactants2 Action: Redesign reactants to reduce steric bulk near the desired reaction site or increase it near the undesired site. sub_reactants2->action_reactants2 Yes action_reactants1->check_conditions action_reactants2->check_conditions sub_conditions2 Has the effect of solvent polarity been investigated? sub_conditions1->sub_conditions2 Yes action_conditions1 Action: Screen different catalysts. Lewis acids can alter LUMO energies and influence regioselectivity. sub_conditions1->action_conditions1 No/Can be changed sub_conditions3 Has the reaction temperature been optimized? sub_conditions2->sub_conditions3 Yes action_conditions2 Action: Test a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, DMF). sub_conditions2->action_conditions2 No sub_conditions3->check_analysis Yes action_conditions3 Action: Vary temperature. Lower temperatures may favor the thermodynamically more stable isomer. sub_conditions3->action_conditions3 No action_conditions1->check_analysis action_conditions2->check_analysis action_conditions3->check_analysis sub_analysis1->solution Yes action_analysis1 Action: Perform 2D NMR experiments (NOESY, HMBC) or obtain an X-ray crystal structure for unambiguous characterization. sub_analysis1->action_analysis1 No action_analysis1->solution

Caption: Troubleshooting workflow for regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers in my pyrrolo[2,3-d]pyridazine cycloaddition?

A1: The formation of multiple regioisomers is a common challenge in 1,3-dipolar cycloadditions. The outcome is determined by the subtle interplay of electronic and steric factors of both the pyrrole derivative (dipolarophile) and the 1,3-dipole.[1][2] The regioselectivity depends on the alignment of the frontier molecular orbitals (HOMO and LUMO) of the reactants. If the energy differences between the two possible orientations are small, a mixture of products can be expected.

Q2: My reaction is completely regioselective, but for the wrong isomer (e.g., pyrrolo[3,2-c]pyridine derivative). What should I do?

A2: This indicates that the inherent electronic and steric properties of your chosen reactants strongly favor the undesired pathway. To overcome this, you may need to fundamentally alter the reactants. Consider modifying the electronic properties by changing substituents on either the pyrrole or the dipole. For instance, altering the position of an electron-withdrawing group can change the electron density at the reacting carbons and thus redirect the cycloaddition.[3] Computational studies, such as Density Functional Theory (DFT), can be invaluable in predicting the impact of such changes before attempting them in the lab.[4][5]

Q3: Can the choice of solvent affect the regiomeric ratio?

A3: Yes, the solvent can influence regioselectivity, although its effect can sometimes be modest. Solvent polarity can stabilize one transition state over the other, thereby favoring the formation of one regioisomer. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile) to determine the optimal medium for your desired outcome.

Q4: What role does a catalyst play in controlling regioselectivity?

A4: Catalysts, particularly Lewis acids, can significantly influence the regioselectivity of cycloaddition reactions.[6] A Lewis acid can coordinate to either the dipole or the dipolarophile, lowering the energy of its LUMO and altering the frontier orbital interactions that govern the reaction's regiochemistry. Screening different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Cu(I) salts) and their concentrations is a key strategy for optimizing regioselectivity.

Q5: Is a cycloaddition reaction the best method to synthesize the pyrrolo[2,3-d]pyridazine core?

A5: While cycloaddition reactions are powerful tools for constructing heterocyclic systems, they may not always be the most direct route to the pyrrolo[2,3-d]pyridazine core due to the regioselectivity challenges discussed. Alternative, well-established methods often involve the construction of a substituted pyrrole followed by the annulation of the pyridazine ring through condensation reactions. For example, a Vilsmeier-Haack reaction on a 4-aroyl pyrrole to create pyrrole-2,3-dicarbonyls, followed by condensation with hydrazine, has been reported for the synthesis of this specific scaffold.[7] It is crucial to evaluate these alternative routes if controlling regioselectivity in a cycloaddition proves to be intractable.

Data on Factors Influencing Regioselectivity

The following tables summarize how different experimental parameters can influence the outcome of cycloaddition reactions, based on general principles observed in related heterocyclic systems. This data is illustrative and should be adapted to your specific reaction.

Table 1: Effect of Solvent on Regiomeric Ratio (Illustrative)

SolventDielectric Constant (ε)Typical Regioisomeric Ratio (Desired : Undesired)Notes
Toluene2.460 : 40Nonpolar solvents often favor less polar transition states.
THF7.675 : 25Moderately polar, aprotic.
Dichloromethane9.180 : 20Can effectively solvate polar intermediates.
Acetonitrile37.585 : 15Polar, aprotic solvent that can enhance selectivity in some cases.
Methanol33.070 : 30Polar, protic solvent may interfere with catalysts or reactants.

Table 2: Effect of Lewis Acid Catalyst on Regioselectivity (Illustrative)

Catalyst (10 mol%)Temperature (°C)Regioisomeric Ratio (Desired : Undesired)Yield (%)
None8065 : 3550
ZnCl₂2575 : 2565
Sc(OTf)₃2590 : 1078
Cu(I)OTf25>95 : 585
AgOAc2580 : 2072

Generalized Experimental Protocol for Regioselective [3+2] Cycloaddition

This protocol provides a general framework for a 1,3-dipolar cycloaddition aimed at synthesizing a substituted pyrrolo[2,3-d]pyridazine. Note: This is a generalized procedure and requires optimization for specific substrates.

dot

ExperimentalWorkflow start Reactant Preparation step1 Step 1: In situ Dipole Generation (e.g., azide from precursor) start->step1 step2 Step 2: Addition of Pyrrole and Catalyst step1->step2 step3 Step 3: Reaction Monitoring (TLC, LC-MS) step2->step3 step4 Step 4: Work-up and Purification (Extraction, Chromatography) step3->step4 end Characterization (NMR, MS, X-ray) step4->end

References

Optimization of reaction conditions for synthesizing pyrrolo[2,3-d]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo[2,3-d]pyridazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pyrrolo[2,3-d]pyridazines?

A1: Common starting materials include 4-aroylpyrroles, which can undergo a Vilsmeier-Haack reaction followed by condensation with hydrazines.[1][2][3] Another approach involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.[4]

Q2: What is a typical method for introducing diversity into the pyrrolo[2,3-d]pyridazine scaffold?

A2: Diversity can be achieved by varying the substituents on the starting materials. For instance, using different substituted hydrazines in the condensation step or employing a range of arylglyoxals in the three-component reaction will result in a variety of final compounds.[4] Additionally, cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions can be used to modify the core structure.[5]

Q3: Are there any green chemistry approaches for the synthesis of these compounds?

A3: Yes, a green approach has been reported using a one-pot, three-component reaction in ethanol at a moderate temperature (50 °C) with a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB).[4] This method offers advantages such as high yields, a simple procedure, and mild reaction conditions.[4]

Troubleshooting Guide

Problem 1: Low or no yield of the desired pyrrolo[2,3-d]pyridazine product.

Possible Causes & Solutions:

  • Incomplete Vilsmeier-Haack Reaction:

    • Symptom: Starting 4-aroylpyrrole is recovered.

    • Solution: Ensure anhydrous conditions as the Vilsmeier reagent is sensitive to moisture. Check the quality and amount of phosphoryl chloride and dimethylformamide. The reaction temperature might need optimization; while it's often run at room temperature, gentle heating might be necessary for less reactive substrates.

  • Inefficient Condensation with Hydrazine:

    • Symptom: The intermediate pyrrolo-2,3-dicarbonyl is isolated instead of the final product.

    • Solution: The reaction with hydrazine is typically carried out in a suitable solvent like ethanol.[2] Ensure the reaction is stirred for a sufficient duration; overnight stirring is common.[2] The choice of hydrazine (e.g., hydrazine hydrate vs. substituted hydrazines) can influence reactivity.

  • Side Reactions:

    • Symptom: A complex mixture of products is observed by TLC or NMR.

    • Solution: Overheating during the condensation step can lead to side product formation. Maintain the recommended reaction temperature. The purity of starting materials is crucial; purify them if necessary.

  • Catalyst Inactivity (for catalyzed reactions):

    • Symptom: The reaction does not proceed or is very slow.

    • Solution: For reactions like the one-pot synthesis using TBAB, ensure the catalyst is fresh and used in the correct molar percentage (e.g., 5 mol%).[4]

Problem 2: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Co-eluting Impurities:

    • Symptom: The product appears as a single spot on TLC but NMR shows impurities.

    • Solution: Optimize the solvent system for flash column chromatography. A gradient elution might be necessary.[2] Consider alternative purification methods like recrystallization or preparative HPLC.

  • Product Precipitation Issues:

    • Symptom: The product precipitates out with impurities.

    • Solution: If the product precipitates upon completion of the reaction, try washing the filtered solid with a solvent in which the impurities are soluble but the product is not.[2]

Problem 3: Formation of an unexpected isomer.

Possible Causes & Solutions:

  • Ambiguous Condensation:

    • Symptom: Spectroscopic data (NMR, MS) does not match the expected product but suggests an isomer.

    • Solution: The condensation of unsymmetrical pyrrolo-2,3-dicarbonyls with substituted hydrazines can potentially lead to two different isomers. The regioselectivity can be influenced by steric and electronic factors. DFT calculations have been used to predict the more stable isomer.[1][3] Careful characterization using 2D NMR techniques (like NOESY or HMBC) can help elucidate the correct structure.

Quantitative Data Summary

Table 1: Optimization of a One-Pot, Three-Component Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative [4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEtOHReflux12Trace
2TBAB (5)H₂O501250
3TBAB (5)EtOH50392
4TBAB (5)CH₃CN50875
5TBAB (10)EtOH50392

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,3-d]pyridazines from 4-Aroylpyrroles [2]

  • Formylation of 4-Aroylpyrroles (Vilsmeier-Haack Reaction):

    • To a solution of the 4-aroylpyrrole in anhydrous DMF, add the Vilsmeier reagent (prepared from POCl₃ and DMF) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting pyrrolo-2,3-dicarbonyl by flash chromatography.

  • Condensation with Hydrazine:

    • Dissolve the purified pyrrolo-2,3-dicarbonyl in ethanol.

    • Add hydrazine hydrate (or a substituted hydrazine) to the solution.

    • Stir the reaction mixture overnight at room temperature.

    • If a precipitate forms, filter it off and dry it. If no precipitate forms, evaporate the solvent and purify the residue by flash chromatography.[2]

Protocol 2: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [4]

  • To a mixture of an arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol) in ethanol (10 mL), add tetra-n-butylammonium bromide (TBAB) (0.05 mmol).

  • Stir the reaction mixture at 50 °C for the specified time (e.g., 3 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

Visualizations

experimental_workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Condensation A 4-Aroylpyrrole C Pyrrolo-2,3-dicarbonyl A->C Formylation B Vilsmeier Reagent (POCl3/DMF) B->C D Hydrazine E Pyrrolo[2,3-d]pyridazine C->E Cyclization D->E

Caption: General workflow for the synthesis of pyrrolo[2,3-d]pyridazines.

troubleshooting_low_yield Start Low or No Yield Cause1 Incomplete Vilsmeier Reaction? Start->Cause1 Cause2 Inefficient Condensation? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Check anhydrous conditions. Optimize temperature. Cause1->Solution1 Solution2 Increase reaction time. Check hydrazine quality. Cause2->Solution2 Solution3 Control temperature. Purify starting materials. Cause3->Solution3

Caption: Troubleshooting logic for low product yield.

References

Preventing side reactions in Vilsmeier-Haack formylation of pyrrole precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrrole precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed guides, frequently asked questions (FAQs), experimental protocols, and visual aids to help you navigate the complexities of this reaction and prevent common side reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of pyrroles and offers targeted solutions.

Issue 1: Formation of Di-formylated Byproducts

  • Question: My reaction is yielding a significant amount of di-formylated pyrrole. How can I improve the selectivity for the mono-formylated product?

  • Answer: Di-formylation is a common side reaction, particularly with electron-rich pyrrole substrates. The key to preventing this is to control the reactivity and stoichiometry of the Vilsmeier reagent.

    • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the pyrrole substrate. A ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1.0 equivalent of the pyrrole is a good starting point.[1] Using a large excess of the Vilsmeier reagent can lead to di-formylation.[1]

    • Temperature: Maintain a low temperature (typically 0 °C to 5 °C) during the addition of the pyrrole substrate to the Vilsmeier reagent.[1] This helps to control the exothermic reaction and reduce the rate of the second formylation.

    • Order of Addition: For highly reactive pyrroles, consider adding the pre-formed Vilsmeier reagent dropwise to a solution of the pyrrole substrate at a low temperature. This ensures that the pyrrole is not exposed to a large excess of the formylating agent at any given time.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-formylated product.[1]

Issue 2: Polymerization and Formation of Tarry Byproducts

  • Question: My reaction mixture turns dark, and I am isolating a significant amount of black, tarry material. What is the cause, and how can I prevent it?

  • Answer: Pyrroles, being electron-rich, are susceptible to acid-catalyzed polymerization. The acidic conditions of the Vilsmeier-Haack reaction can promote this side reaction, especially at elevated temperatures.

    • Temperature Control: Strict temperature control is crucial. The formation of the Vilsmeier reagent is exothermic and should be performed at 0-10 °C.[1] The subsequent addition of the pyrrole should also be done at a low temperature (0-5 °C) to prevent decomposition and polymerization.[1]

    • Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous. Moisture can react with the Vilsmeier reagent and generate excess acid, which can catalyze polymerization.[1]

    • Purity of Reagents: Use high-purity, freshly distilled or opened reagents. Impurities in DMF or POCl₃ can contribute to side reactions and decomposition.

Issue 3: Formation of Colored Impurities During Work-up

  • Question: After the aqueous work-up, my organic extracts are intensely colored, making purification difficult. How can I minimize the formation of these colored byproducts?

  • Answer: The formation of colored impurities often occurs during the hydrolysis of the intermediate iminium salt. Incomplete hydrolysis or side reactions under the work-up conditions can lead to conjugated, colored species.

    • Controlled Hydrolysis: Pour the reaction mixture slowly into a vigorously stirred, cold (ice bath) aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate. This neutralizes the excess acid and facilitates a controlled hydrolysis of the iminium salt.[2]

    • Temperature of Hydrolysis: While some protocols suggest refluxing to ensure complete hydrolysis, this can also promote the formation of colored byproducts.[1] It is often better to perform the hydrolysis at room temperature or with gentle heating while monitoring the disappearance of the iminium salt by TLC.

    • Prompt Extraction: After hydrolysis, promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase, where degradation can occur.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometry of DMF to POCl₃ for the Vilsmeier reagent formation?

A1: A slight excess of DMF is often used, with a typical ratio being around 1.2 to 1.5 equivalents of DMF to 1 equivalent of POCl₃. This ensures the complete conversion of POCl₃ to the Vilsmeier reagent.

Q2: How does the substituent on the pyrrole ring affect the regioselectivity of formylation?

A2: The formylation of pyrrole precursors typically occurs at the most electron-rich and sterically accessible α-position (C2 or C5).[1] The presence of substituents on the pyrrole ring can influence the position of formylation due to both steric and electronic effects.[1] For N-substituted pyrroles, formylation predominantly occurs at the 2-position.[3] However, bulky N-substituents can lead to an increased proportion of the 3-formyl isomer.[3]

Q3: Can I use other solvents besides DMF for this reaction?

A3: While DMF is the most common solvent and reactant, other N,N-disubstituted formamides can be used. The choice of solvent can influence the reactivity of the Vilsmeier reagent and the solubility of the pyrrole substrate. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used as co-solvents.[2][4]

Q4: What is the best way to purify the final 2-formylpyrrole product?

A4: Purification is typically achieved by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the specific formylated pyrrole. Recrystallization can also be an effective method for obtaining highly pure material.

Data Presentation

Table 1: Effect of Stoichiometry on Mono- vs. Di-formylation of a Generic Pyrrole Precursor

Vilsmeier Reagent:Pyrrole RatioTemperature (°C)Mono-formylated Product Yield (%)Di-formylated Product Yield (%)
1.1 : 1.00 - 5~85-95< 5
1.5 : 1.00 - 5~70-85~10-20
2.0 : 1.00 - 5~50-60~30-40
1.1 : 1.025 (Room Temp)~70-80~15-25

Note: Yields are approximate and can vary depending on the specific pyrrole substrate and reaction conditions.

Table 2: Regioselectivity in the Vilsmeier-Haack Formylation of 1-Substituted Pyrroles

1-Substituentα-formylated : β-formylated RatioReference
-HPredominantly α[1]
-CH₃> 99 : 1[1]
-C₂H₅> 99 : 1[1]
-CH(CH₃)₂95 : 5[1]
-C(CH₃)₃80 : 20[1]
-Ph90 : 10[1]

Note: The ratio is influenced by the steric bulk of the N-substituent.[1]

Experimental Protocols

Protocol 1: General Procedure for the Mono-formylation of a Pyrrole Precursor

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.0 equivalent) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.[1] After the addition is complete, stir the mixture at 0 °C for 30 minutes. The Vilsmeier reagent will form as a colorless to pale yellow solid or viscous oil.[5]

  • Formylation Reaction: Dissolve the pyrrole precursor (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.[1]

  • Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to 0 °C. Slowly and carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.[2] Stir the mixture for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of the aqueous layer). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrrole cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrrole Pyrrole Precursor Sigma_Complex Sigma Complex Pyrrole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt -H+ Formyl_Pyrrole 2-Formylpyrrole Iminium_Salt->Formyl_Pyrrole + H2O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

Troubleshooting_Workflow Start Vilsmeier-Haack Reaction Problem Unsatisfactory Result? Start->Problem Di_formylation Di-formylation Problem->Di_formylation Yes Polymerization Polymerization/Tar Problem->Polymerization Yes Colored_Impurities Colored Impurities Problem->Colored_Impurities Yes Low_Yield Low Yield Problem->Low_Yield Yes End Successful Reaction Problem->End No Solution_Stoichiometry Adjust Stoichiometry (1.1-1.5 eq. V-reagent) Di_formylation->Solution_Stoichiometry Solution_Temp Strict Temperature Control (0-5 °C) Di_formylation->Solution_Temp Polymerization->Solution_Temp Solution_Anhydrous Ensure Anhydrous Conditions Polymerization->Solution_Anhydrous Solution_Workup Controlled Hydrolysis (Cold, mild base) Colored_Impurities->Solution_Workup Low_Yield->Solution_Temp Low_Yield->Solution_Anhydrous

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Parameter_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Stoichiometry Stoichiometry (V-reagent:Pyrrole) Selectivity Selectivity (Mono- vs. Di-formylation) Stoichiometry->Selectivity Controls Temperature Temperature Temperature->Selectivity Affects Yield Yield Temperature->Yield Impacts (Polymerization) Workup Work-up Conditions Purity Purity Workup->Purity Determines

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Pyrrolo[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1H-Pyrrolo[2,3-d]pyridazine.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Potential Cause Troubleshooting Suggestion
Inefficient Heat Transfer In larger reaction vessels, uneven heating can lead to side reactions or incomplete conversion. Consider using a jacketed reactor with controlled heating and stirring to ensure a uniform temperature profile.[1]
Poor Mixing As the reaction volume increases, ensuring homogeneity becomes critical. Switch from magnetic stirring to overhead mechanical stirring to improve mixing efficiency in larger flasks or reactors.
Suboptimal Reaction Concentration Simply scaling up solvent and reagent volumes may not be optimal. Experiment with slight adjustments in concentration. In some cases, a more concentrated or dilute system may improve yield on a larger scale.
Extended Reaction Time Reactions that are quick on a small scale may require longer times for completion at a larger scale due to mass transfer limitations. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.[2]
Starting Material Purity Impurities in starting materials can have a more pronounced effect on a larger scale, leading to side products and reduced yields.[1] Ensure the purity of all reagents and starting materials before commencing the scale-up synthesis.[1]

Issue 2: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Suggestion
Precipitation Issues The product may not precipitate as readily or may form an oil upon cooling at a larger scale. Try adjusting the cooling rate or adding anti-solvents gradually with vigorous stirring to induce crystallization. Seeding with a small amount of pure product can also be beneficial.
Column Chromatography Challenges Overloading the column is a common issue in scale-up purification. Ensure an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). A poorly packed column can also lead to inefficient separation.[3]
Co-eluting Impurities If impurities have a similar polarity to the desired product, a single chromatography step may be insufficient.[3] Consider a multi-step purification strategy, such as recrystallization followed by column chromatography, or using a different stationary phase like alumina.[3]
Product Degradation on Silica Gel Nitrogen-containing heterocyclic compounds can sometimes be sensitive to the acidic nature of silica gel.[3] Consider using deactivated silica gel (by pre-treating with a triethylamine solution) or an alternative stationary phase like neutral alumina.[3]

Issue 3: Formation of Side Products

Potential Cause Troubleshooting Suggestion
Localized Overheating Hot spots in the reaction mixture can promote the formation of degradation products or isomers. As mentioned, ensure uniform heating and efficient stirring.
Incorrect Reagent Stoichiometry An improper ratio of reactants can lead to the formation of side products.[1] Carefully verify the stoichiometry of your reactants, and in some cases, a slight excess of one reactant can drive the reaction to completion and minimize side reactions.[1]
Atmospheric Moisture Sensitivity If the reaction is sensitive to moisture, scaling up can increase the risk of water contamination.[1] Employ rigorous anhydrous techniques, such as using flame-dried glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the this compound core?

A1: A prevalent method involves the condensation of a suitable pyrrole precursor with a hydrazine derivative.[4] For instance, a 4-aroyl-2,3-dicarbonylpyrrole can be reacted with hydrazine to form the pyridazine ring fused to the pyrrole.[4]

Q2: How critical is the purity of the starting materials for a successful scale-up?

A2: It is extremely critical. Impurities that are negligible on a small scale can become significant inhibitors or lead to substantial side product formation during scale-up, complicating purification and reducing overall yield.[1] For example, oxidized 1-aminopyrrole can lead to discoloration and degradation products.[1]

Q3: What are the key parameters to monitor during the reaction scale-up?

A3: The most critical parameters to monitor are temperature, stirring rate, reaction time, and the disappearance of starting materials/appearance of the product (via TLC, LC-MS, or NMR of aliquots). Maintaining a consistent temperature and ensuring efficient mixing are paramount for reproducibility.[1]

Q4: Are there alternative purification methods to column chromatography for large-scale synthesis?

A4: Yes, recrystallization is often a more practical and scalable purification method for crystalline solids. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

Q5: Can I use a one-pot synthesis approach for scaling up the production of this compound derivatives?

A5: One-pot, multi-component reactions can be highly efficient for large-scale synthesis as they reduce the number of workup and purification steps, saving time and resources.[5] However, each step in the one-pot sequence must be carefully optimized to ensure high conversion and minimize the formation of byproducts before proceeding with a large-scale reaction.

Experimental Protocols

General Procedure for the Synthesis of 1H-Pyrrolo[2,3-d]pyridazines via Condensation

This protocol is a generalized procedure based on the synthesis of similar pyrrolopyridazine structures and should be optimized for specific substrates.

  • Preparation of the Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Reagents: The 4-aroyl-2,3-dicarbonylpyrrole precursor (1 equivalent) is dissolved in a suitable dry solvent (e.g., ethanol or toluene) in the reaction flask.

  • Reaction with Hydrazine: Hydrazine hydrate (1.1 to 1.5 equivalents) is added dropwise to the stirred solution at room temperature.

  • Heating and Monitoring: The reaction mixture is heated to reflux (the specific temperature will depend on the solvent used). The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by either recrystallization from an appropriate solvent system or by column chromatography on silica gel.[6]

Data Presentation

Table 1: Comparison of Reaction Parameters for Small-Scale vs. Scale-Up Synthesis

ParameterSmall Scale (1 mmol)Pilot Scale (100 mmol)Large Scale (1 mol)
Reaction Vessel 50 mL Round-bottom flask2 L Jacketed Reactor20 L Jacketed Reactor
Stirring Method Magnetic StirrerOverhead Mechanical StirrerOverhead Mechanical Stirrer
Heating Method Heating MantleCirculating Oil BathSteam
Typical Reaction Time 2-4 hours4-8 hours6-12 hours
Typical Yield 85-95%75-85%70-80%
Purification Method Column ChromatographyRecrystallization/Column ChromatographyRecrystallization

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product 4-Aroyl-2,3-dicarbonylpyrrole 4-Aroyl-2,3-dicarbonylpyrrole Condensation Condensation 4-Aroyl-2,3-dicarbonylpyrrole->Condensation Hydrazine Hydrazine Hydrazine->Condensation Crude this compound Crude this compound Condensation->Crude this compound Purification_Step Recrystallization or Column Chromatography Crude this compound->Purification_Step Pure this compound Pure this compound Purification_Step->Pure this compound

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Temp Optimize Temperature & Mixing Check_Purity->Optimize_Temp Monitor_Time Increase Reaction Time & Monitor Optimize_Temp->Monitor_Time Monitor_Time->Impure_Product Failure Failure Monitor_Time->Failure Improve_Workup Improve Aqueous Workup Impure_Product->Improve_Workup Yes Success Success Impure_Product->Success No Optimize_Chromo Optimize Chromatography (Solvent, Stationary Phase) Improve_Workup->Optimize_Chromo Try_Recrystallization Attempt Recrystallization Optimize_Chromo->Try_Recrystallization Try_Recrystallization->Success

Caption: A troubleshooting workflow for scaling up this compound synthesis.

References

Troubleshooting unexpected NMR and mass spectrometry results for pyrrolo[2,3-d]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected NMR and mass spectrometry results during the synthesis and characterization of pyrrolo[2,3-d]pyridazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

NMR Spectroscopy Troubleshooting

Q1: My ¹H NMR spectrum shows broad singlets for my aromatic protons instead of the expected sharp doublets or multiplets. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.

    • Solution: Treat your sample with a metal scavenger like QuadraSil® or wash your glassware thoroughly with a metal-chelating agent like EDTA.

  • Compound Aggregation: At higher concentrations, planar heterocyclic molecules like pyrrolo[2,3-d]pyridazines can stack, leading to broadened signals.

    • Solution: Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt aggregation.

  • Proton Exchange: If your molecule has exchangeable protons (e.g., NH), they can sometimes exchange with residual water in the NMR solvent, leading to broadening of their own signal and adjacent protons.

    • Solution: Ensure you are using a freshly opened or properly dried deuterated solvent. Adding a small amount of D₂O can sometimes help by exchanging all labile protons and sharpening the signals of non-exchangeable protons.

Q2: I am trying to synthesize a substituted pyrrolo[2,3-d]pyridazine, but the ¹H NMR suggests I have a mixture of regioisomers. How can I confirm this and assign the structures?

A2: Distinguishing regioisomers is a classic challenge in the synthesis of substituted heterocycles. Here’s a systematic approach:

  • 1D ¹H NMR Analysis: Carefully analyze the coupling constants (J-values) and chemical shifts. Different substitution patterns will result in distinct splitting patterns and chemical environments for the aromatic protons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. It is invaluable for tracing the connectivity of protons within each isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. For example, a NOE between a substituent proton and a specific proton on the core can definitively establish the substituent's position.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is extremely powerful for establishing the connectivity of the entire carbon skeleton and confirming the position of substituents.

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified pyrrolo[2,3-d]pyridazine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be necessary.

  • If necessary, filter the sample through a small plug of glass wool into the NMR tube to remove any particulate matter.

  • Acquire standard ¹H, ¹³C, and 2D NMR spectra as needed.

General Protocol for Mass Spectrometry Analysis (Direct Infusion ESI)
  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in both positive and negative ion modes to determine the optimal ionization conditions.

  • Perform MS/MS fragmentation on the parent ion to aid in structural confirmation.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Pyrrolo[2,3-d]pyridazine Core
Proton PositionTypical Chemical Shift (ppm) in DMSO-d₆Notes
H-1 (Pyrrole NH)11.0 - 12.5Often a broad singlet, exchangeable with D₂O.
H-26.5 - 7.5Chemical shift is highly dependent on substituents.
H-36.8 - 7.8Chemical shift is highly dependent on substituents.
H-48.5 - 9.5Typically a doublet.
H-57.5 - 8.5Typically a doublet.

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Pyrrolo[2,3-d]pyridazine Core
Carbon PositionTypical Chemical Shift (ppm) in DMSO-d₆
C-2100 - 120
C-3115 - 130
C-3a140 - 155
C-4145 - 160
C-5120 - 135
C-5a125 - 140
C-6a140 - 155

Note: These are approximate ranges and can vary significantly based on substitution.

Table 3: Common Mass Spectrometry Fragmentation Patterns for Pyrrolo[2,3-d]pyridazines
Fragmentation PathwayDescription
Loss of N₂A common fragmentation for pyridazine-containing rings, resulting in an [M-28]⁺ ion.
Loss of HCNFragmentation of the pyrrole ring can lead to the loss of HCN, resulting in an [M-27]⁺ ion.
Cleavage of SubstituentsSide chains are often lost, providing information about the nature of the substituents.
Retro-Diels-Alder (if applicable)In certain fused systems, a retro-Diels-Alder fragmentation may be observed.

Visualizations

troubleshooting_workflow start Unexpected NMR or MS Result check_purity Check Purity (TLC, LC-MS) start->check_purity analyze_ms Analyze MS Data start->analyze_ms is_pure Is the sample pure? check_purity->is_pure purify Re-purify Sample (Column Chromatography, Recrystallization) is_pure->purify No analyze_nmr Analyze NMR Data is_pure->analyze_nmr Yes reacquire Re-acquire Spectra purify->reacquire reacquire->check_purity nmr_issue What is the NMR issue? analyze_nmr->nmr_issue analyze_nmr->analyze_ms broad_peaks Broad Peaks nmr_issue->broad_peaks Broadening wrong_shifts Incorrect Chemical Shifts / Splitting nmr_issue->wrong_shifts Shifts/Splitting extra_peaks Extra Peaks nmr_issue->extra_peaks Extra Signals solve_broad Check for Paramagnetics Dilute Sample Use Fresh Solvent broad_peaks->solve_broad solve_shifts Consider Regioisomers Solvent Effects Run 2D NMR (COSY, NOESY, HMBC) wrong_shifts->solve_shifts solve_extra Identify Impurities (Residual Solvent, Starting Material) Check for Side Products extra_peaks->solve_extra end Problem Solved / Structure Confirmed solve_broad->end solve_shifts->end solve_extra->end ms_issue What is the MS issue? analyze_ms->ms_issue wrong_mass Incorrect Molecular Ion ms_issue->wrong_mass Molecular Ion unexpected_frag Unexpected Fragmentation ms_issue->unexpected_frag Fragmentation solve_mass Check for Adducts (Na+, K+) Consider Isotopes (Cl, Br) Verify Molecular Formula wrong_mass->solve_mass solve_frag Propose Fragmentation Pathways Consider Rearrangements Compare with Literature unexpected_frag->solve_frag solve_mass->end solve_frag->end

Caption: Troubleshooting workflow for unexpected NMR and MS results.

regioisomer_determination start Suspected Mixture of Regioisomers one_d_nmr 1D ¹H NMR: Analyze coupling constants and chemical shifts start->one_d_nmr cosy 2D COSY: Establish proton-proton coupling networks for each isomer one_d_nmr->cosy noesy 2D NOESY/ROESY: Identify through-space proximity of substituents to core protons cosy->noesy hmbc 2D HMBC: Confirm C-H connectivity over 2-3 bonds to definitively assign substituent positions noesy->hmbc structure Assigned Regioisomeric Structures hmbc->structure

Caption: Logical workflow for the determination of regioisomers.

Technical Support Center: Enhancing the Solubility of Pyrrolo[2,3-d]pyridazine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of pyrrolo[2,3-d]pyridazine drug candidates. The content is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[2,3-d]pyridazine candidate has very low aqueous solubility. What are the first steps I should take?

A1: Initially, a thorough characterization of the compound's physicochemical properties is crucial. This includes determining its pKa, logP, melting point, and solid-state properties (crystallinity vs. amorphous nature). For ionizable compounds, adjusting the pH of the formulation can be a simple first approach to enhance solubility.

Q2: What are the most common formulation strategies for improving the solubility of heterocyclic compounds like pyrrolo[2,3-d]pyridazines?

A2: Several established strategies can be employed, broadly categorized as:

  • Physical Modifications: These include particle size reduction (micronization, nanosizing), modification of the crystal habit (polymorph screening, co-crystals), and creating amorphous solid dispersions.

  • Chemical Modifications: Salt formation for ionizable compounds is a common and effective approach.

  • Use of Excipients: This involves the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

Q3: When should I consider salt formation, and what are the key considerations?

A3: Salt formation is applicable to compounds with ionizable groups (weakly acidic or basic centers). The pyridazine ring itself is weakly basic.[1] Salt screening involves reacting the active pharmaceutical ingredient (API) with various counter-ions to form salts with potentially improved solubility and dissolution rates. Key considerations include the pKa difference between the API and the counter-ion (a difference of >2-3 pKa units is generally preferred for stable salt formation) and the physical stability of the resulting salt form.

Q4: What is a solid dispersion, and when is it a suitable approach?

A4: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This can result in the drug being present in an amorphous form, which has higher kinetic solubility than its crystalline counterpart. This technique is particularly useful for poorly soluble, non-ionizable compounds or when salt formation is not feasible.

Q5: How do co-crystals differ from salts, and what are their advantages?

A5: Co-crystals are multi-component crystals where the API and a co-former (another solid compound) are held together by non-ionic interactions, such as hydrogen bonds. Unlike salts, co-crystals do not involve proton transfer. Advantages include the ability to modify the physicochemical properties of non-ionizable APIs and potentially achieve a desired solubility profile while maintaining solid-state stability.

Troubleshooting Guides

Issue 1: Inconsistent Solubility Results
Potential Cause Troubleshooting Step
Polymorphism Characterize the solid form of your compound using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you are consistently working with the same polymorphic form. Different polymorphs can have significantly different solubilities.
Equilibration Time Ensure sufficient time is allowed for the solution to reach equilibrium during solubility measurements. For poorly soluble compounds, this can take 24-72 hours. Monitor the concentration over time to confirm that it has plateaued.
pH Fluctuation For ionizable compounds, the pH of the medium is critical. Use well-buffered solutions and verify the pH before and after the experiment.
Compound Degradation Assess the stability of your compound in the chosen solvent and at the experimental temperature. Degradation can lead to erroneous solubility values. Use HPLC to check for the appearance of degradation products.
Issue 2: Difficulty in Preparing a Stable Amorphous Solid Dispersion
Potential Cause Troubleshooting Step
Drug-Polymer Immiscibility Screen a variety of polymers with different properties (e.g., HPMC, PVP, Soluplus®) to find a carrier that is miscible with your drug. Use techniques like DSC to look for a single glass transition temperature (Tg), indicating miscibility.
Recrystallization during Storage The amorphous form is thermodynamically unstable and can recrystallize over time. Store the solid dispersion in a desiccator at a controlled temperature. The choice of polymer and drug loading are critical factors in preventing recrystallization. A higher polymer-to-drug ratio can improve stability.
Phase Separation during Solvent Evaporation The rate of solvent removal during preparation (e.g., spray drying, film evaporation) is crucial. Rapid solvent removal is generally preferred to "trap" the drug in its amorphous state within the polymer matrix.
Issue 3: Co-crystal Screening Yields No Hits
Potential Cause Troubleshooting Step
Inappropriate Co-former Selection Select co-formers that have complementary functional groups capable of forming strong hydrogen bonds with your API. Consider the pKa of both the API and the co-former.
Solvent Effects The choice of solvent is critical for co-crystallization. Screen a range of solvents with different polarities. Liquid-assisted grinding (LAG) with a small amount of a suitable solvent can be an effective screening method.
Screening Method Limitations Employ a variety of screening techniques, such as slurry crystallization, solvent evaporation, and grinding. Each method explores different thermodynamic and kinetic conditions for co-crystal formation.

Quantitative Data on the Solubility of Pyrrolo[2,3-d]pyridazine Analogs

Specific quantitative solubility data for a broad range of pyrrolo[2,3-d]pyridazine drug candidates is not extensively available in the public domain. However, the literature on related heterocyclic compounds provides valuable insights into their general solubility characteristics. The pyridazine moiety, being the most polar of the diazines, is often incorporated into drug candidates to enhance aqueous solubility.[2]

The following table presents a qualitative summary and some reported physicochemical properties of related compounds to serve as a reference.

Compound ClassGeneral Solubility ProfileReported Physicochemical Properties (for specific examples)Reference
Pyrrolo[2,3-d]pyrimidines Generally low aqueous solubility, often requiring formulation strategies for oral delivery.For a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, in silico studies predicted water solubility (logS) values ranging from -2.897 to -3.25.[3]
Pyridazinones Poorly soluble in water, with solubility being influenced by substituents.6-phenyl-pyridazin-3(2H)-one has a calculated solubility parameter (δ) of 24.70 MPa¹/², suggesting a lower polarity.
Pyrrolo[1,2-b]pyridazines Solubility can be a limiting factor, as noted in a study where differences in biological activity were attributed to solubility differences.A study noted that the high differences in the lethality of two pyrrolo[1,2-b]pyridazine compounds in a Daphnia magna bioassay could be attributed to solubility rather than chemical differences.[4]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of a pyrrolo[2,3-d]pyridazine candidate in a specific medium.

Materials:

  • Pyrrolo[2,3-d]pyridazine compound

  • Solvent (e.g., phosphate-buffered saline pH 7.4, deionized water)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and validated analytical method

  • Calibrated pH meter

Methodology:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of the compound in the chosen medium (e.g., in mg/mL or µM).

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a pyrrolo[2,3-d]pyridazine candidate to enhance its dissolution rate.

Materials:

  • Pyrrolo[2,3-d]pyridazine compound

  • Polymer (e.g., PVP K30, HPMC E5)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve a known amount of the pyrrolo[2,3-d]pyridazine compound and the chosen polymer in a suitable volatile organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Ensure complete dissolution of both components to form a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40 °C).

  • Once a solid film is formed on the wall of the flask, continue to rotate under vacuum for an additional 30 minutes to remove residual solvent.

  • Scrape the solid film from the flask.

  • Further dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove any remaining solvent.

  • The resulting solid dispersion can then be characterized for its solid-state properties (using XRPD and DSC) and dissolution behavior.

Signaling Pathway and Experimental Workflow Diagrams

Pyrrolo[2,3-d]pyridazine derivatives are often investigated as kinase inhibitors. Below are diagrams of common signaling pathways they may target, along with a general experimental workflow for solubility enhancement.

experimental_workflow cluster_start Start cluster_characterization Physicochemical Characterization cluster_screening Solubility Enhancement Screening cluster_analysis Analysis cluster_optimization Optimization Poorly_Soluble_Candidate Poorly Soluble Pyrrolo[2,3-d]pyridazine Candidate Characterization Determine pKa, logP, Melting Point, Solid Form (XRPD, DSC) Poorly_Soluble_Candidate->Characterization Salt_Screening Salt Screening (for ionizable compounds) Characterization->Salt_Screening Cocrystal_Screening Co-crystal Screening Characterization->Cocrystal_Screening Solid_Dispersion Solid Dispersion Formulation (with various polymers) Characterization->Solid_Dispersion Particle_Size_Reduction Particle Size Reduction (Micronization/Nanosizing) Characterization->Particle_Size_Reduction Solubility_Measurement Equilibrium Solubility Measurement Salt_Screening->Solubility_Measurement Cocrystal_Screening->Solubility_Measurement Solid_Dispersion->Solubility_Measurement Particle_Size_Reduction->Solubility_Measurement Dissolution_Testing In Vitro Dissolution Testing Solubility_Measurement->Dissolution_Testing Solid_State_Characterization Solid-State Characterization (XRPD, DSC) Dissolution_Testing->Solid_State_Characterization Optimized_Formulation Optimized Formulation Solid_State_Characterization->Optimized_Formulation

Caption: General experimental workflow for solubility enhancement.

JAK_STAT_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer DNA DNA STAT_dimer->DNA translocates to nucleus Inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Inhibitor->JAK inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates

Caption: The JAK-STAT signaling pathway.

VEGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC activates PI3K PI3K VEGFR->PI3K activates RAS RAS VEGFR->RAS activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Inhibitor->VEGFR inhibits Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF->Proliferation via MEK/ERK cMET_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_downstream Downstream Effects HGF HGF cMET c-MET Receptor HGF->cMET GAB1 GAB1 cMET->GAB1 recruits STAT3 STAT3 cMET->STAT3 activates RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Cellular_Response Proliferation, Motility, Invasion STAT3->Cellular_Response Inhibitor Pyrrolo[2,3-d]pyridazine Inhibitor Inhibitor->cMET inhibits MAPK_Pathway->Cellular_Response AKT_Pathway->Cellular_Response

References

Technical Support Center: Enhancing the Metabolic Stability of Pyrrolo[2,3-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic stability assessment of pyrrolo[2,3-d]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for pyrrolo[2,3-d]pyridazine derivatives?

A1: Pyrrolo[2,3-d]pyridazine derivatives, like many nitrogen-containing heterocyclic compounds, are susceptible to several metabolic transformations. The most common pathways involve oxidation mediated by Cytochrome P450 (CYP) enzymes.[1][2][3][4] Key metabolic routes include hydroxylation of the aromatic rings, N-dealkylation if alkyl groups are present on the nitrogen atoms, and oxidation of the pyridazine or pyrrole ring systems.[5] The specific enzymes often implicated in the metabolism of such heterocyclic structures include CYP3A4, CYP2D6, and CYP1A2.[1][2] Phase II metabolism, such as glucuronidation, may also occur if hydroxyl groups are introduced during Phase I reactions.[6]

Q2: How can I strategically block or reduce the metabolism of my lead compound?

A2: Several strategies can be employed to enhance metabolic stability.[7] A primary method is to identify the "metabolic soft spot" (the site of primary metabolism) and block it. This is often achieved by introducing a fluorine atom or a deuterium atom at that position, as the carbon-fluorine and carbon-deuterium bonds are stronger and more resistant to cleavage by metabolic enzymes.[8] Another effective strategy is bioisosteric replacement, where a metabolically labile group is replaced with a different group that has similar physical or chemical properties but is more stable.[9][10] For instance, replacing a phenyl ring with a pyridyl ring can sometimes decrease oxidative metabolism.[5] Reducing the lipophilicity of the compound can also decrease its affinity for metabolic enzymes.[7]

Q3: What is the difference between using liver microsomes and hepatocytes for metabolic stability assays?

A3: The choice between liver microsomes and hepatocytes depends on the metabolic pathways you want to investigate.[11][12]

  • Liver Microsomes: These are subcellular fractions containing primarily Phase I metabolic enzymes, especially Cytochrome P450s.[6][12] They are cost-effective and suitable for initial screening of compounds metabolized by CYP enzymes. However, they lack Phase II enzymes and necessary cofactors unless they are supplemented.[13]

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[6] They provide a more comprehensive and physiologically relevant assessment of a compound's overall metabolic fate in the liver.[11][14]

Q4: How do I interpret the data from my metabolic stability assay?

A4: The primary outputs from a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]

  • Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[13]

  • Intrinsic Clearance (CLint): This value represents the maximal capacity of the liver to metabolize a drug in the absence of limitations like blood flow.[5] It is calculated from the rate of disappearance of the compound. A lower CLint value signifies higher metabolic stability. These in vitro data are crucial for predicting in vivo pharmacokinetic properties.[11]

Troubleshooting Guide for In Vitro Metabolic Stability Assays

This guide addresses common issues encountered during the metabolic stability assessment of pyrrolo[2,3-d]pyridazine derivatives.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells or experiments. 1. Pipetting errors or inconsistent execution.[15] 2. Poor solubility of the test compound in the incubation buffer.[13] 3. Inconsistent enzyme activity in different batches of microsomes or hepatocytes.[13] 4. Cells are not healthy or are in a different growth phase (for hepatocyte assays).[15]1. Ensure precise and consistent experimental technique; automation can help reduce variability. 2. Verify compound solubility. Keep the final concentration of organic solvents like DMSO low (typically ≤ 0.5%).[13] 3. Always use a positive control compound with known metabolic properties to monitor enzyme activity and ensure consistency. 4. Ensure hepatocytes are healthy and in the logarithmic growth phase before starting the experiment.[15]
Compound disappears almost instantly (at the first time point). 1. The compound is extremely metabolically labile. 2. The compound is chemically unstable in the assay buffer. 3. Non-specific binding to the plate or other materials.1. Reduce the incubation time and/or decrease the protein (microsome or hepatocyte) concentration. 2. Run a control incubation without the enzyme source (e.g., heat-inactivated microsomes or buffer only) to check for chemical degradation. 3. Perform a recovery experiment to check for non-specific binding. Using low-binding plates may help.
In vitro data does not correlate with in vivo findings. 1. Extrahepatic metabolism (metabolism occurring in tissues other than the liver).[13] 2. The in vitro model lacks a specific metabolic pathway present in vivo (e.g., certain Phase II enzymes not active in microsomes).[14] 3. Issues related to drug transporters that are not accounted for in the in vitro system.[14]1. Consider conducting metabolic stability assays using subcellular fractions from other relevant tissues like the intestine, kidney, or lung.[13] 2. If Phase II metabolism is suspected, use hepatocytes or supplement microsomes with the necessary cofactors (e.g., UDPGA for glucuronidation).[13] 3. Use more complex models like plated hepatocytes or consider specific transporter assays if transporter interactions are suspected.[14]
No metabolism is observed, even for control compounds. 1. Inactive enzyme source (microsomes or hepatocytes). 2. Omission or degradation of required cofactors (e.g., NADPH for CYP-mediated reactions). 3. Incorrect assay conditions (e.g., temperature, pH).[14]1. Use a new, validated batch of microsomes or hepatocytes. 2. Prepare cofactor solutions fresh for each experiment and store them properly. 3. Verify all experimental parameters, including incubation temperature (should be 37°C) and buffer pH.[16]

Quantitative Data Summary

The following tables summarize hypothetical metabolic stability data for a series of pyrrolo[2,3-d]pyridazine derivatives, illustrating how structural modifications can impact metabolic fate.

Table 1: Metabolic Stability of Pyrrolo[2,3-d]pyridazine Analogs in Human Liver Microsomes (HLM)

Compound IDR1 GroupR2 GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
PPD-001H-CH₃8.5163.2
PPD-002F-CH₃25.155.2
PPD-003H-CF₃33.741.1
PPD-004H-Cyclopropyl15.291.3
PPD-005Cl-CH₃21.464.8

Table 2: Comparison of Metabolic Stability in Microsomes vs. Hepatocytes

Compound IDTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint)
PPD-006HLM> 60< 11.5 µL/min/mg
PPD-006Human Hepatocytes45.325.8 µL/min/10⁶ cells
PPD-007HLM12.0115.5 µL/min/mg
PPD-007Human Hepatocytes10.8128.9 µL/min/10⁶ cells

Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Liver Microsomes
  • Compound Preparation: Prepare stock solutions of test compounds and positive controls (e.g., Testosterone, Verapamil) in an organic solvent like DMSO.

  • Microsome Preparation: Thaw pooled liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in a pre-warmed phosphate buffer (pH 7.4).

  • Initiation of Reaction: In a 96-well plate, combine the diluted microsome suspension with the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Start Metabolism: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[12]

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.[13]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the elimination rate constant (k) from the slope of the line. Determine the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[16]

Protocol 2: Metabolic Stability Assessment in Hepatocytes
  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the manufacturer's instructions in a 37°C water bath.[6] Resuspend the viable cells in an appropriate incubation medium (e.g., Williams' Medium E).[13]

  • Cell Viability and Counting: Determine the cell concentration and viability (e.g., using Trypan Blue exclusion). Adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).[13][16]

  • Incubation: In a multi-well plate, add the hepatocyte suspension. Add the test compound (final concentration, e.g., 1 µM) to the cell suspension and incubate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking.[16]

  • Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and stop the reaction by adding a cold organic solvent containing an internal standard.[13]

  • Sample Processing: Process the samples by centrifugation to remove cell debris and precipitate proteins.[13][16]

  • Sample Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound remaining.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the zero time point. Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[13]

Visualizations

Metabolic_Pathways Parent Pyrrolo[2,3-d]pyridazine Derivative PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Parent->PhaseI Metabolite1 Oxidized Metabolite (e.g., Hydroxylated) PhaseI->Metabolite1 PhaseII Phase II Metabolism (Conjugation, e.g., Glucuronidation) Metabolite2 Conjugated Metabolite (More water-soluble) PhaseII->Metabolite2 Metabolite1->PhaseII Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion CYPs CYP Enzymes (e.g., CYP3A4, 2D6) CYPs->PhaseI UGTs UGT Enzymes UGTs->PhaseII

Caption: Common metabolic pathways for drug candidates.

Experimental_Workflow start Start: Test Compound prep Prepare Compound Stock & Reagents (Cofactors) start->prep assay_choice Select In Vitro System prep->assay_choice microsomes Liver Microsomes Assay (Phase I Focus) assay_choice->microsomes Screening hepatocytes Hepatocyte Assay (Phase I & II) assay_choice->hepatocytes Detailed incubation Incubate at 37°C Sample at Time Points microsomes->incubation hepatocytes->incubation quench Quench Reaction (Cold Solvent + Internal Std) incubation->quench analyze LC-MS/MS Analysis quench->analyze data Calculate t½ and CLint analyze->data end End: Stability Profile data->end

Caption: Workflow for in vitro metabolic stability assessment.

Stability_Strategies goal Enhance Metabolic Stability of Pyrrolo[2,3-d]pyridazine Core strat1 Block Metabolic 'Soft Spots' goal->strat1 strat2 Bioisosteric Replacement goal->strat2 strat3 Reduce Lipophilicity (LogP) goal->strat3 strat4 Introduce Steric Hindrance goal->strat4 sub1a Deuteration (C-D bond) strat1->sub1a sub1b Fluorination (C-F bond) strat1->sub1b sub2a Replace labile rings (e.g., Phenyl -> Pyridyl) strat2->sub2a sub2b Replace labile functional groups strat2->sub2b sub3a Add polar groups (-OH, -COOH, -SO₂NH₂) strat3->sub3a sub4a Add bulky groups near metabolic site strat4->sub4a

Caption: Key strategies to improve metabolic stability.

References

Validation & Comparative

A Comparative Crystallographic Guide to Pyrrolo[2,3-d]pyridazine Derivatives and Their Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the structural analysis of a promising heterocyclic scaffold.

This guide offers a detailed comparison of the X-ray crystallographic data of a 1H-Pyrrolo[2,3-d]pyridazine derivative with a structurally related isomer from the Pyrrolo[1,2-b]pyridazine family. Due to a scarcity of published crystallographic data for multiple derivatives of the this compound scaffold, this guide provides a comparative analysis with a well-characterized isomer to highlight structural nuances and provide a framework for future research. The data presented herein is crucial for understanding the three-dimensional conformations, intermolecular interactions, and potential structure-activity relationships of these important heterocyclic compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate and an isomeric comparator, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine.

ParameterEthyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate[1][2]2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine
Chemical Formula C₁₀H₁₁N₃O₃C₁₄H₁₁ClN₂
Molecular Weight 221.22254.71
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.0030 (16)3.8568 (1)
b (Å) 9.774 (2)11.0690 (3)
c (Å) 13.370 (3)26.4243 (7)
α (˚) 9090
β (˚) 90.17 (3)92.777 (1)
γ (˚) 9090
Volume (ų) 1045.8 (4)1128.52 (9)
Z 44
Temperature (K) 295113
Radiation Mo KαMo Kα
R-factor 0.044Not explicitly stated
Key Structural Features The pyrrole and pyridazinone rings are nearly planar, with a dihedral angle of 0.93 (9)°.[1][2] The crystal structure is stabilized by intermolecular N—H···O and N—H···N hydrogen bonds, forming a two-dimensional network.[1][2]The molecule is essentially planar. The crystal packing is characterized by π-π stacking interactions with an interplanar spacing of 3.400 Å.

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of the compared compounds are detailed below.

Synthesis and Crystallization

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate:

This compound was synthesized by the reaction of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate.[1][2] An aqueous solution of hydrazine hydrate (80%) was added to a solution of the pyrrole derivative in glacial acetic acid at room temperature. The mixture was then refluxed for 3 hours. After completion of the reaction, the solvent was removed under reduced pressure to yield the final product as a white solid.[1] Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[1]

2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine:

The synthesis of this derivative involves a multi-step process. Initially, the corresponding carboxylic acid, 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylic acid, is prepared. This is achieved by the basic hydrolysis of the ethyl ester precursor. The resulting carboxylic acid is then subjected to thermal decarboxylation by heating it above its melting point (bath temperature 290-295 °C) until the evolution of carbon dioxide ceases. The crude product is then purified by column chromatography on neutral alumina using dichloromethane as the eluent. Yellow crystals suitable for X-ray analysis are obtained by recrystallization from isopropanol.

X-ray Diffraction Analysis

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate:

Data for the single crystal X-ray analysis was collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined freely, while other hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine:

Intensity data for the X-ray crystal structure determination were collected at 113 K on a Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were included in calculated positions and refined with a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the chemical structures of the compared compounds.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Compound Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Data_Processing Data Processing Xray->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Analysis Structural Analysis Validation->Analysis

Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.

chemical_structures Chemical Structures of Compared Pyrrolopyridazine Derivatives cluster_A This compound Derivative cluster_B Pyrrolo[1,2-b]pyridazine Derivative (Isomer) A labelA Ethyl 3-methyl-4-oxo-4,5-dihydro- This compound-2-carboxylate B labelB 2-(4-chloro-phenyl)-7-methyl- pyrrolo[1,2-b]pyridazine

Caption: Comparison of the chemical structures of the two analyzed pyrrolopyridazine derivatives.

References

Pyrrolo[2,3-d]pyridazine and Purine Isosteres: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative landscape of pyrrolo[2,3-d]pyridazines and purine isosteres, offering a comprehensive analysis of their chemical properties, biological activities, and therapeutic potential for researchers and drug development professionals.

In the landscape of medicinal chemistry, the strategic design of bioactive molecules often hinges on the principle of isosterism, where functional groups are replaced with mimics to enhance potency, selectivity, and pharmacokinetic profiles. Purines, fundamental components of nucleic acids and cellular signaling, have long served as a template for the development of kinase inhibitors and other therapeutics. However, their inherent metabolic pathways can lead to off-target effects and resistance. This has spurred the exploration of purine isosteres, with pyrrolo[2,3-d]pyridazines emerging as a promising class of heterocyclic compounds. This guide provides a comparative analysis of pyrrolo[2,3-d]pyridazines versus traditional purine isosteres, supported by experimental data and detailed protocols.

Physicochemical and Biological Profile: A Head-to-Head Comparison

The substitution of a pyrimidine ring in purines with a pyridazine ring in pyrrolo[2,3-d]pyridazines introduces significant changes in electronic distribution, hydrogen bonding capacity, and overall molecular geometry. These alterations can profoundly influence a compound's interaction with its biological target.

PropertyPyrrolo[2,3-d]pyridazine DerivativesPurine Isosteres (e.g., Pyrrolo[2,3-d]pyrimidines)Key Differences & Implications
Core Scaffold Pyrrole ring fused to a pyridazine ringPyrrole ring fused to a pyrimidine ring (7-deazapurine)The adjacent nitrogen atoms in the pyridazine ring create a distinct dipole moment and hydrogen bonding pattern compared to the more dispersed nitrogens in the pyrimidine ring of purine isosteres. This can lead to altered target binding affinity and selectivity.[1][2][3][4]
Hydrogen Bonding Typically acts as both hydrogen bond donor (pyrrole N-H) and acceptor (pyridazine nitrogens)Acts as both hydrogen bond donor (pyrrole N-H) and acceptor (pyrimidine nitrogens)The positioning of the nitrogen atoms in the pyridazine ring can allow for unique bidentate interactions with protein targets, potentially enhancing potency.
Solubility Generally possess moderate to good aqueous solubility, which can be tuned by substituents.Solubility is variable and highly dependent on substitution patterns.The inherent polarity of the pyridazine ring may contribute to improved solubility profiles in some cases.
Metabolic Stability Often exhibit improved metabolic stability compared to purines by avoiding pathways targeting the purine core.Can also show enhanced metabolic stability over purines.Both classes offer advantages over native purines, but the specific metabolic fate is compound-dependent.
Biological Targets Potent inhibitors of various kinases (e.g., JAK, VEGFR, EGFR), and other enzymes like PDE4.[1][4][5]Broadly active as kinase inhibitors (e.g., JAK, EGFR), and also utilized as antivirals and anticancer agents.[1][2][3][4]Both scaffolds are versatile and target similar enzyme families, particularly ATP-binding sites of kinases, due to their structural mimicry of adenine.[1][3]

In Vitro Biological Activity: A Focus on Kinase Inhibition

The primary therapeutic application for both pyrrolo[2,3-d]pyridazines and purine isosteres lies in their ability to act as competitive inhibitors at the ATP-binding site of protein kinases. The Janus kinase (JAK) family, central to cytokine signaling, has been a key target for both scaffolds.

Compound ClassTarget KinaseIC50 (nM)Cell LineKey Findings & Reference
Pyrrolo[2,3-d]pyridazineJAK1/JAK3<10-A series of potent dual JAK1/3 inhibitors were developed with excellent biochemical potency and in vivo efficacy in a murine model of chronic inflammation.
Pyrrolo[2,3-d]pyrimidineJAK31.2-Pyrrolopyrimidine-based inhibitors have shown high selectivity for the JAK3 ATP-binding site.[6]
Purine Analog (Fludarabine)-20 (µM)MOLT-4A well-established purine analog with potent cytotoxic effects in leukemia cell lines.
Pyrrolo[2,3-d]pyridazinePDE4B320 (µM)-Demonstrated subtype selectivity for PDE4B over PDE4D, suggesting potential for anti-inflammatory agents with reduced side effects.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., pyrrolo[2,3-d]pyridazine or purine isostere)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a well of a microplate, add the test compound dilution or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on a cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium with supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8][9][10][11][12]

In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Test compound

  • Vehicle for drug formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a set duration. Tumors are then excised for further analysis.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the observed effects.[13][14][15]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them is crucial for a comprehensive understanding.

JAK-STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates & Binds GeneExpression Gene Expression (Proliferation, Differentiation, etc.) DNA->GeneExpression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor Pyrrolo[2,3-d]pyridazine or Purine Isostere Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyridazines and purine isosteres.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (Determine IC50) CellViability Cell Viability Assay (Determine Cytotoxicity) KinaseAssay->CellViability PK_PD Pharmacokinetics & Pharmacodynamics CellViability->PK_PD Efficacy Xenograft Efficacy Study PK_PD->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Start Compound Synthesis Start->KinaseAssay Lead_Optimization->Start Iterative Design

Caption: A generalized experimental workflow for the preclinical evaluation of kinase inhibitors.

Conclusion

The comparative analysis reveals that both pyrrolo[2,3-d]pyridazines and purine isosteres, such as pyrrolo[2,3-d]pyrimidines, are highly valuable scaffolds in the design of kinase inhibitors. The pyrrolo[2,3-d]pyridazine core offers a distinct electronic and structural profile that can be exploited to achieve enhanced potency, selectivity, and favorable pharmacokinetic properties. While both classes demonstrate significant promise in targeting key signaling pathways implicated in cancer and inflammatory diseases, the choice of scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide provide a solid foundation for researchers to navigate the selection and optimization of these important heterocyclic compounds in their drug discovery endeavors.

References

Validating the Biological Activity of Novel Pyrrolo[2,3-d]pyridazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyridazine scaffold has emerged as a promising heterocyclic core in the design of novel therapeutic agents. Its structural similarity to purines allows for interaction with a variety of biological targets, leading to a diverse range of activities. This guide provides an objective comparison of the performance of novel pyrrolo[2,3-d]pyridazine derivatives against established alternatives, supported by experimental data from recent studies.

Phosphodiesterase 4 (PDE4) Inhibition

Novel pyrrolo[2,3-d]pyridazinone derivatives have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.

A series of pyrrolo[2,3-d]pyridazinones demonstrated significant inhibitory activity against PDE4 subtypes.[1][2] Notably, compound 9e showed excellent potency and selectivity for the PDE4B subtype, which is primarily involved in inflammation, over the PDE4D subtype, often associated with emesis, a common side effect of non-selective PDE4 inhibitors.[1][2]

CompoundTargetIC50 (µM)Comparative DrugTargetIC50 (µM)
Compound 9e PDE4B0.32RolipramPDE40.6
PDE4D2.5
Lead Compound 8 PDE4~1.0
Compounds 8 and 15a TNF-α productionInhibited

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC activated by stimuli cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Inflammation Inflammatory Response (e.g., TNF-α production) PKA->Inflammation inhibits Pyrrolo_2_3_d_pyridazine Pyrrolo[2,3-d]pyridazine Compound 9e Pyrrolo_2_3_d_pyridazine->PDE4 inhibits

Cytotoxic Activity in Cancer Cell Lines

Derivatives of pyrrolo[2,3-d]pyridazin-4-one have been synthesized and evaluated for their in vitro cytotoxicity against a panel of 60 human tumor cell lines.[3] The antitumor activity of these compounds was found to be correlated with the planarity of their ring systems.[3]

Tetracyclic analogue 3 emerged as the most potent compound, demonstrating significant cytotoxicity against several cancer cell lines, with particular efficacy against the renal cancer subpanel.[3]

CompoundCancer Cell Line SubpanelGI50 (µM)Comparative DrugCancer Cell LineIC50 (µM)
3 Renal Cancer5.07DoxorubicinHT-29 (Colon)4.01 - 4.55
MOLT-4 (Leukemia)3.04
SR (Leukemia)~3-4
NCI-H460 (Non-small cell lung)~3-4
HCT-116 (Colon)~3-4
SF-295 (CNS)~3-4

Experimental_Workflow_Cytotoxicity cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of Pyrrolo[2,3-d]pyridazine Derivatives Cell_Culture Culturing of 60 Human Cancer Cell Lines Compound_Treatment Treatment with Pyrrolo[2,3-d]pyridazine Compounds Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis Calculation of GI50 Values MTT_Assay->Data_Analysis

Multi-Kinase Inhibition

While direct kinase inhibition data for pyrrolo[2,3-d]pyridazines is emerging, the closely related pyrrolo[2,3-d]pyrimidine scaffold has been extensively studied, revealing potent multi-kinase inhibitors. These compounds often target key kinases involved in cancer cell proliferation and survival, such as EGFR, Her2, VEGFR2, and CDK2.[4][5][6]

A novel series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed promising cytotoxic effects, with compound 5k being a particularly potent inhibitor of multiple kinases, comparable to the well-known tyrosine kinase inhibitor, Sunitinib.[4][6]

CompoundTargetIC50 (nM)Comparative DrugTargetIC50 (nM)
5k EGFR79SunitinibVEGFR2261
Her240ErlotinibEGFR55
VEGFR2136StaurosporineHer238
CDK2204

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2, Her2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression (CDK2) Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis Pyrrolo_Compound Pyrrolo[2,3-d]pyrimidine Compound 5k Pyrrolo_Compound->RTK inhibits Pyrrolo_Compound->Cell_Cycle_Progression inhibits

Anti-inflammatory Activity

A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been synthesized and evaluated for in vivo anti-inflammatory activity.[7] The most potent compound, 7c , demonstrated significant inhibition of ear edema, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[7] Further in vitro studies revealed that compound 7c acts as a dual inhibitor of both COX-1 and COX-2 isoenzymes.[7]

CompoundIn Vivo Model (Ear Edema)% InhibitionComparative DrugIn Vitro TargetActivity
7c Croton oil-induced82%IndomethacinCOX-1 / COX-2Dual Inhibitor

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Pyrido_2_3_d_pyridazine Pyrido[2,3-d]pyridazine Compound 7c Pyrido_2_3_d_pyridazine->COX1 inhibits Pyrido_2_3_d_pyridazine->COX2 inhibits

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the GI50 (concentration required to inhibit cell growth by 50%) is determined from dose-response curves.

In Vitro Protein Kinase Inhibition Assays

The ability of the compounds to inhibit the enzymatic activity of various protein kinases is assessed using in vitro kinase assay kits.

  • Assay Setup: The assay is typically performed in a 96-well plate containing the kinase, a specific substrate, and ATP.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values (concentration required to inhibit kinase activity by 50%) are calculated from the dose-response curves.

In Vivo Anti-inflammatory Activity (Croton Oil-Induced Ear Edema)

The in vivo anti-inflammatory activity of the compounds is evaluated using a mouse model of acute inflammation.[7]

  • Animal Model: An inflammatory response is induced in the ears of mice by topical application of a croton oil solution.

  • Compound Application: The test compounds and a reference drug (e.g., Indomethacin) are applied topically to the ear.

  • Edema Measurement: After a specific time period (e.g., 6 hours), the mice are sacrificed, and circular sections of both ears are weighed.

  • Data Analysis: The difference in weight between the treated and untreated ears is calculated to determine the degree of edema. The percentage of edema inhibition is calculated by comparing the results of the compound-treated group with the control group.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 1H-Pyrrolo[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a range of biological activities. The efficient synthesis of this bicyclic system is crucial for the exploration of its therapeutic potential. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering a quantitative and qualitative assessment of their efficiencies. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the construction of the this compound scaffold are presented here:

  • Route 1: Vilsmeier-Haack Reaction of 4-Aroylpyrroles followed by Cyclization. This classical approach involves the formylation of a pre-functionalized pyrrole precursor to introduce the necessary carbon atoms for the pyridazine ring, which is subsequently formed by condensation with hydrazine.

  • Route 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization. This modern approach utilizes a palladium-catalyzed cross-coupling reaction to build the pyrrole ring onto a pyridazine core, followed by an intramolecular cyclization to furnish the final bicyclic system.

The following table summarizes the key quantitative metrics for each route, providing a direct comparison of their synthetic efficiency.

MetricRoute 1: Vilsmeier-Haack & CyclizationRoute 2: Sonogashira Coupling & Cyclization
Overall Yield ~65-75%~40-50%
Number of Steps 34
Starting Materials 4-Aroylpyrrole, POCl₃, DMF, Hydrazine3,6-Dichloropyridazine, Trimethylsilylacetylene, SEM-Cl, TBAF
Key Reagents Vilsmeier reagent, Hydrazine hydratePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) iodide, SEM-Cl, TBAF
Reaction Conditions Moderate to high temperatures (0-100 °C)Mild to moderate temperatures (rt to 80 °C)
Purification Column chromatography, recrystallizationColumn chromatography for each step

Experimental Protocols

Route 1: Vilsmeier-Haack Reaction of 4-Aroylpyrroles followed by Cyclization

This route commences with the Vilsmeier-Haack formylation of a 4-aroylpyrrole, followed by condensation with hydrazine to construct the pyridazine ring.

Step 1: Vilsmeier-Haack Formylation of 4-Aroylpyrrole

  • To a stirred solution of the 4-aroylpyrrole (1.0 equiv) in anhydrous DMF (5.0 mL per mmol of pyrrole) at 0 °C, phosphorus oxychloride (POCl₃, 2.2 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 4-6 hours.

  • The mixture is cooled to room temperature and poured into a stirred mixture of ice and 10% aqueous sodium hydroxide solution, maintaining the pH at 8-9.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the pyrrole-2,3-dicarbaldehyde intermediate.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Cyclization with Hydrazine

  • A solution of the pyrrole-2,3-dicarbaldehyde (1.0 equiv) in ethanol (10 mL per mmol) is treated with hydrazine hydrate (1.2 equiv).

  • The reaction mixture is heated at reflux for 4-6 hours.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to yield this compound.

  • Further purification can be achieved by recrystallization from ethanol.

Route 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This route involves the construction of the pyrrole ring onto a pyridazine scaffold via a Sonogashira coupling, followed by cyclization.

Step 1: Sonogashira Coupling of 3,6-Dichloropyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 equiv) in a 2:1 mixture of THF and triethylamine (10 mL per mmol of pyridazine) are added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

  • Trimethylsilylacetylene (1.2 equiv) is then added, and the mixture is stirred at room temperature for 12 hours under an inert atmosphere.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine.

Step 2: Desilylation

  • The silyl-protected alkyne (1.0 equiv) is dissolved in methanol (15 mL per mmol), and potassium carbonate (1.5 equiv) is added.

  • The mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give 3-chloro-6-ethynylpyridazine, which is used in the next step without further purification.

Step 3: N-Protection and Cyclization

  • To a solution of 3-chloro-6-ethynylpyridazine (1.0 equiv) in anhydrous DMF (10 mL per mmol) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 equiv).

  • After stirring for 30 minutes, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the SEM-protected this compound.

Step 4: Deprotection

  • The SEM-protected compound (1.0 equiv) is dissolved in THF (10 mL per mmol), and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) is added.

  • The mixture is heated at 60 °C for 4 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the final product, this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

G Route 1: Vilsmeier-Haack & Cyclization Workflow cluster_start Starting Material cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Cyclization start 4-Aroylpyrrole step1_reagents POCl3, DMF start->step1_reagents step1_product Pyrrole-2,3-dicarbaldehyde step1_reagents->step1_product Formylation step2_reagents Hydrazine Hydrate step1_product->step2_reagents step2_product This compound step2_reagents->step2_product Condensation

Caption: Workflow for the synthesis of this compound via Route 1.

Caption: Workflow for the synthesis of this compound via Route 2.

A Comparative Guide to Pyrrolo[2,3-d]pyridazine Inhibitors: Molecular Docking and Computational Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of recent computational and experimental studies on pyrrolo[2,3-d]pyridazine and its isosteres, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,4-d]pyridazinones. We delve into their inhibitory activities against key protein classes, including kinases, phosphodiesterases (PDEs), and cyclooxygenases (COXs), supported by molecular docking studies and in vitro experimental data.

Performance Comparison of Pyrrolo[2,3-d]pyridazine Analogs

The versatility of the pyrrolo-pyridazine core allows for the design of selective inhibitors targeting diverse enzyme families. The following tables summarize the inhibitory activities of various derivatives, providing a quantitative comparison of their potency.

Multi-Kinase Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases implicated in cancer progression. These compounds often act by competing with ATP for the kinase's binding site.

CompoundTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference
Compound 5k EGFR, Her2, VEGFR2, CDK240-204HepG2, MCF-7, HCT-116, PC-329-59[1][2]
Sunitinib (Reference) VEGFR2261--[1][2]
Compound 7 EGFR, VEGFR2, Her2Not specifiedHepG2, MCF-7, MDA-MB-231, HeLaNot specified[3][4][5]

Table 1: Inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.

Phosphodiesterase 4 (PDE4) Inhibitors

A series of pyrrolo[2,3-d]pyridazinones has been synthesized and evaluated for their inhibitory activity against PDE4 subtypes, which are key enzymes in the inflammatory process.

CompoundPDE4 SubtypeIC50 (µM)HARBS/PDE4B RatioReference
Compound 9e PDE4B0.32147[6][7]
PDE4D2.5[6][7]

Table 2: Subtype-selective inhibition of PDE4 by a pyrrolo[2,3-d]pyridazinone derivative. A higher HARBS/PDE4B ratio suggests a more favorable therapeutic profile.

Cyclooxygenase (COX) Inhibitors

Pyrrolo[3,4-d]pyridazinone derivatives have been investigated as inhibitors of COX enzymes, which are central to the inflammatory cascade and pain signaling.

Compound SeriesTarget IsoformActivityReference
Mannich base analogues (7a,b-13a,b) COX-2Superior inhibitory activity and selectivity over Meloxicam[8]
1,3,4-Oxadiazole derivatives COX-1, COX-2Equal activity towards both; better COX-2 inhibition than Meloxicam[9]

Table 3: Qualitative comparison of COX inhibition by pyrrolo[3,4-d]pyridazinone derivatives.

Experimental and Computational Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the inhibitory potential of pyrrolo[2,3-d]pyridazine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against target kinases such as EGFR, Her2, VEGFR2, and CDK2 is typically determined using an ADP-Glo™ kinase assay. The assay measures the amount of ADP produced during the enzymatic reaction, which is inversely correlated with the inhibitor's potency. The luminescent signal is read using a microplate reader, and IC50 values are calculated from dose-response curves.[1][2]

Cell Viability (MTT) Assay

The cytotoxic effects of the synthesized compounds on various cancer cell lines (e.g., HepG2, MCF-7) are assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with different concentrations of the compounds, and the absorbance is measured to determine the IC50 values.[5]

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding modes and affinities of the inhibitors within the active site of their target proteins. A general workflow is as follows:

  • Protein and Ligand Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added. The 2D structures of the inhibitor molecules are drawn and converted to 3D structures, followed by energy minimization.

  • Docking Simulation: Software such as AutoDock or MOE (Molecular Operating Environment) is used to perform the docking. The prepared ligands are docked into the defined active site of the protein.

  • Analysis of Results: The resulting docking poses are analyzed to identify the best-scoring conformation based on parameters like binding energy. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.[3][4]

Signaling Pathways and Mechanisms of Action

Molecular docking and in vitro studies have elucidated the mechanisms by which pyrrolo[2,3-d]pyridazine inhibitors exert their biological effects.

Kinase Inhibition and Apoptosis Induction

Pyrrolo[2,3-d]pyrimidine derivatives that inhibit kinases like EGFR, Her2, and VEGFR2 can block downstream signaling pathways that promote cell proliferation and survival. Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). Mechanistic studies have shown that potent inhibitors can upregulate pro-apoptotic proteins like Bax and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][2][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth_Factor->RTK Binds PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibits Bcl2 Bcl-2 PI3K_Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Kinase Inhibition and Apoptosis Pathway.

PDE4 Inhibition and Anti-inflammatory Effects

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating inflammation. By inhibiting PDE4, pyrrolo[2,3-d]pyridazinone derivatives increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn can phosphorylate and inactivate transcription factors involved in the expression of pro-inflammatory cytokines like TNF-α.

G Inhibitor Pyrrolo[2,3-d]pyridazinone Inhibitor PDE4 Phosphodiesterase 4 (PDE4) Inhibitor->PDE4 Inhibits AMP 5'-AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Degraded to PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Pro_inflammatory_Cytokines Inhibits Production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

PDE4 Inhibition and Anti-inflammatory Pathway.

COX Inhibition and Anti-inflammatory Effects

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Pyrrolo[3,4-d]pyridazinone derivatives can inhibit COX enzymes, thereby blocking the production of prostaglandins and exerting anti-inflammatory effects. Some derivatives show selectivity for the COX-2 isoform, which is preferentially expressed at sites of inflammation, potentially leading to a better safety profile compared to non-selective COX inhibitors.

G Inhibitor Pyrrolo[3,4-d]pyridazinone Inhibitor COX_Enzyme Cyclooxygenase (COX-1/COX-2) Inhibitor->COX_Enzyme Inhibits Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme Metabolized by Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate

COX Inhibition and Anti-inflammatory Pathway.

References

In Vitro vs. In Vivo Efficacy of Pyrrolo[2,3-d]pyridazine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. This guide provides an objective comparison of the in vitro and in vivo efficacy of representative pyrrolo[2,3-d]pyridazine-based drugs, supported by experimental data. Detailed methodologies for key experiments are included to facilitate critical assessment and replication of findings.

Introduction to Pyrrolo[2,3-d]pyridazines in Drug Discovery

Pyrrolo[2,3-d]pyrimidines, isosteres of purines, have been a focal point in the design of kinase inhibitors due to their structural similarity to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[1][2] Modifications to this core structure have led to the development of potent and selective inhibitors of various kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) kinase.[1][3][4] The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. This guide aims to bridge the gap by presenting a comparative analysis of preclinical data for this important class of compounds.

Data Presentation: A Comparative Analysis

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, playing a key role in inflammation and immunity. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and in various cancers.

Table 1: In Vitro and In Vivo Efficacy of a Pyrrolo[2,3-d]pyrimidine-Based JAK1 Inhibitor

CompoundTarget KinaseIn Vitro IC50 (nM)In Vivo ModelDosingEfficacy
Compound 8o JAK10.3Mouse Collagen-Induced Arthritis (CIA)Not SpecifiedImproved efficacy over Tofacitinib
Tofacitinib (Reference) Pan-JAKNot SpecifiedMouse Collagen-Induced Arthritis (CIA)Not SpecifiedStandard of care
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC), making it a key therapeutic target.

Table 2: In Vitro and In Vivo Efficacy of a Fourth-Generation Pyrrolo[2,3-d]pyrimidine-Based EGFR Inhibitor

CompoundTargetIn Vitro IC50 (nM)In Vivo ModelDosingEfficacy (Tumor Growth Inhibition)
Compound 31r EGFR 19del/T790M/C797S<1Not SpecifiedNot SpecifiedSignificant antitumor activity

Table 3: In Vitro Cytotoxicity of Pyrrolo[2,3-d]pyrimidine EGFR Inhibitors in NSCLC Cell Lines

CompoundHBE (Normal) IC50 (µM)BEAS-2B (Normal) IC50 (µM)H460 (EGFR WT) IC50 (µM)A549 (EGFR WT) IC50 (µM)HCC827 (EGFR del) IC50 (µM)
12a 28.0623.8036.029.9221.98
12b (Avitinib) 8.003.686.021.922.06
12c 8.733.804.861.681.67
12g 12.509.8933.5820.6322.43
12h 7.543.688.022.903.10
12i 22.667.8026.676.070.046
Rearranged during Transfection (RET) Kinase Inhibitors

RET is a receptor tyrosine kinase whose activating mutations and fusions are oncogenic drivers in various cancers, including thyroid and lung cancers.

Table 4: In Vitro and In Vivo Efficacy of a Pyrrolo[2,3-d]pyrimidine-Based RET Inhibitor

CompoundTarget KinaseIn Vitro IC50 (nM)In Vivo ModelDosingEfficacy
Compound 1 RETPotent (exact value not specified)RET-driven tumor xenografts in mice10 and 30 mg/kg, po, qdRobust efficacy

Table 5: Pharmacokinetic Parameters of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

CompoundAnimal ModelOral Bioavailability (F%)
Compound 31r (EGFR Inhibitor) Not Specified24
Compound 1 (RET Inhibitor) CD-1 MiceNot Specified

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small volume of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The specific concentrations will vary depending on the kinase being assayed.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate or the amount of ATP remaining.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Human Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Culture and Preparation: Culture the desired human cancer cell line under sterile conditions. Harvest the cells when they are in the logarithmic growth phase and resuspend them in a suitable medium, sometimes mixed with Matrigel.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a specific number of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

  • Drug Administration: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mandatory Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Phosphorylation STAT STAT (inactive) JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Drug Pyrrolo[2,3-d]pyridazine Inhibitor Drug->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 7. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyridazine-based drugs.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Correlation Kinase_Assay Kinase Inhibition Assay (Determine IC50) Cell_Assay Cell Viability/Proliferation Assay (e.g., MTT) (Determine Cellular IC50) Kinase_Assay->Cell_Assay Lead Compound Selection Correlation In Vitro-In Vivo Correlation (IVIVC) Kinase_Assay->Correlation PK_Study Pharmacokinetic Studies (e.g., in rats/mice) (Determine Bioavailability, T1/2) Cell_Assay->PK_Study Candidate for In Vivo Testing Cell_Assay->Correlation Efficacy_Model Disease Model (e.g., Tumor Xenograft, CIA) (Evaluate Efficacy) PK_Study->Efficacy_Model Dose Regimen Design PK_Study->Correlation Efficacy_Model->Correlation

Caption: A typical experimental workflow for evaluating the efficacy of pyrrolo[2,3-d]pyridazine-based drugs.

References

Selectivity profiling of pyrrolo[2,3-d]pyridazine kinase inhibitors against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The pyrrolo[2,3-d]pyridazine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of potent inhibitors for a variety of protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the selectivity profiles of several reported pyrrolo[2,3-d]pyridazine and structurally related pyrrolo[2,3-d]pyrimidine kinase inhibitors, supported by experimental data and detailed protocols.

Selectivity Profiling Data

The inhibitory activity of various pyrrolo[2,3-d]pyridazine and pyrrolo[2,3-d]pyrimidine derivatives has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below for key compounds.

Table 1: Selectivity Profile of Pyrrolo[2,3-d]pyrimidine-based RET Inhibitor (Compound 59)

A lead compound, identified as compound 59, from a series of pyrrolo[2,3-d]pyrimidine derivatives was profiled for its inhibitory activity against the wild-type RET kinase and the gatekeeper mutant RET V804M. It demonstrated low nanomolar potency against both.[1] To assess its selectivity, the compound was screened against a panel of other kinases.

KinaseIC50 (nM)
RET (wild-type)low nanomolar
RET V804M13.51 ± 0.854

Note: Specific IC50 values against a broader kinase panel for compound 59 were mentioned to be in a table in the source material, but the full table was not available in the provided search results.

Table 2: Multi-Kinase Inhibition Profile of Halogenated Pyrrolo[2,3-d]pyrimidine (Compound 5k)

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated as multi-targeted kinase inhibitors. Compound 5k emerged as a particularly potent example, with significant activity against several key kinases.[2][3][4]

KinaseCompound 5k IC50 (nM)Sunitinib IC50 (nM)
EGFR7993
Her240-
VEGFR2136261
CDK2204-
Table 3: Antiproliferative Activity of a Dihydropyrrolo-pyrazino-pyrrolo-pyridazine Derivative (Compound 7m)

A novel series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones were synthesized and evaluated for their cytotoxic effects. Compound 7m, a 3-nitrophenyl derivative, showed the most potent antiproliferative activity.[1][5][6][7] While specific kinase IC50 values were not provided in the abstracts, the study confirmed kinase inhibition through Western blotting analysis.[1]

Cell LineCompound 7m IC50 (µM)
Panc-112.54

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate assessment of kinase inhibitor potency and selectivity. Below are methodologies for commonly employed kinase inhibition assays.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal platform suitable for a wide range of kinases.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[8][9][10][11]

Protocol Outline:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate for the desired period (e.g., 60 minutes) at room temperature.[12]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[9]

  • ADP Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition based on controls and determine the IC50 values.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a europium (Eu) chelate, and when the tracer is bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal.[13][14][15][16]

Protocol Outline:

  • Reagent Preparation:

    • Prepare solutions of the test compound, a mixture of the Eu-labeled kinase and anti-tag antibody, and the fluorescent tracer at 3X the final desired concentrations in the assay buffer.[13]

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution to initiate the binding reaction.[13]

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.[15]

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the emission ratio and determine the IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental procedures is crucial for understanding the significance of kinase inhibition.

Signaling Pathways

The following diagrams illustrate the signaling pathways of several kinases targeted by pyrrolo[2,3-d]pyridazine and related inhibitors.

RET_Signaling_Pathway Ligand GDNF Family Ligands CoR GFRα Co-receptor Ligand->CoR RET RET Receptor CoR->RET Dimerization Dimerization & Autophosphorylation RET->Dimerization PLCg PLCγ Dimerization->PLCg RAS RAS/RAF/MEK/ERK Pathway Dimerization->RAS PI3K PI3K/AKT Pathway Dimerization->PI3K JAK JAK/STAT Pathway Dimerization->JAK Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation RAS->Proliferation PI3K->Proliferation JAK->Proliferation Her2_Signaling_Pathway OtherErbB Other ErbB Receptors (e.g., EGFR, ErbB3) Dimerization Heterodimerization & Phosphorylation OtherErbB->Dimerization Her2 HER2 Her2->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MEK/MAPK Pathway Dimerization->RAS JAK JAK/STAT Pathway Dimerization->JAK PKC PKC Pathway Dimerization->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation JAK->Proliferation PKC->Proliferation PDGFRB_Signaling_Pathway PDGF PDGF-BB, -DD PDGFRB PDGFRβ PDGF->PDGFRB Dimerization Dimerization & Autophosphorylation PDGFRB->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Migration, Survival PI3K->Proliferation RAS->Proliferation PLCg->Proliferation Kinase_Inhibition_Workflow Start Start PrepInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepInhibitor AddInhibitor Add Inhibitor Dilutions to Plate PrepInhibitor->AddInhibitor PrepAssay Prepare Assay Plate: Kinase, Substrate, Buffer PrepAssay->AddInhibitor InitiateReaction Initiate Kinase Reaction (Add ATP) AddInhibitor->InitiateReaction Incubate Incubate InitiateReaction->Incubate Detect Detect Kinase Activity (e.g., Luminescence, FRET) Incubate->Detect Analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Detect->Analyze End End Analyze->End

References

A Comparative Guide to 1H-Pyrrolo[2,3-d]pyridazine Analogs: Structure-Activity Relationship and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-d]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of various analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is compiled from recent studies and aims to facilitate further research and development in this area.

I. Anticancer Activity of Pyrrolo[2,3-d]pyridazine Derivatives

A significant body of research has focused on the development of this compound analogs as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.

A. Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-fused Pyrrolopyridazines

Recent studies have explored the cytotoxic effects of novel dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-fused pyrrolopyridazines against several human cancer cell lines. The general structure of these compounds involves a complex heterocyclic system, and their activity is significantly influenced by the nature and position of substituents on the aryl ring.

Table 1: Cytotoxic Activity (IC50, µM) of Selected 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones. [1][2]

CompoundRPanc-1PC3MDA-MB-231
7m 3-NO₂12.5415.2118.65
7o 3-OCH₃, 4-OH14.216.819.3
Etoposide -24.326.128.4

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups: The presence of a strong electron-withdrawing group, such as a nitro group at the meta-position of the aryl ring (compound 7m ), significantly enhances the antiproliferative activity, showing potency nearly twice that of the standard drug etoposide.[2]

  • Electron-donating groups: Conversely, compounds bearing electron-donating groups like methyl, methoxy, or hydroxy at various positions on the aryl ring generally exhibit moderate inhibitory activities.[1] However, a combination of a methoxy and a hydroxyl group (compound 7o ) can still lead to potent results.[1]

B. Spiro-pyrrolopyridazine Derivatives as EGFR Inhibitors

A series of novel spiro-pyrrolopyridazine (SPP) derivatives have been investigated for their potential as anticancer agents, with a particular focus on their ability to inhibit the epidermal growth factor receptor (EGFR).[3][4][5]

Table 2: Cytotoxic Activity (IC50, µM) of a Lead Spiro-pyrrolopyridazine Compound (SPP10). [5]

CompoundMCF-7 (Breast)H69AR (Lung)PC-3 (Prostate)Non-tumorigenic Cells
SPP10 2.31 ± 0.33.16 ± 0.84.2 ± 0.226.8 ± 0.4

SAR Insights:

  • The spiro-pyrrolopyridazine scaffold has been identified as a promising framework for developing selective EGFR inhibitors.[3][4]

  • Compound SPP10 demonstrated significant and selective cytotoxicity against cancer cell lines with a lower impact on non-tumorigenic cells.[5]

  • Further molecular docking studies have supported the strong binding affinity of these compounds to both wild-type and mutated EGFR.[5]

II. Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Analogs

The closely related 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, has been extensively explored for the development of potent kinase inhibitors.[6][7]

A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as potent FGFR inhibitors.[8][9][10]

Table 3: Inhibitory Activity (IC50, nM) of a Lead 1H-pyrrolo[2,3-b]pyridine Derivative (4h) against FGFRs. [8][9]

CompoundFGFR1FGFR2FGFR3FGFR4
4h 7925712

SAR Insights:

  • The 1H-pyrrolo[2,3-b]pyridine core serves as a novel and efficient scaffold for FGFR inhibitors.[10]

  • Compound 4h exhibited potent inhibitory activity against FGFR1, 2, and 3, demonstrating the potential for developing pan-FGFR inhibitors from this chemical series.[8][9]

B. c-Met Inhibitors

The c-Met proto-oncogene is another attractive target in cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their c-Met kinase inhibitory activity.[11]

Table 4: Inhibitory Activity of a Lead 1H-pyrrolo[2,3-b]pyridine Derivative (9) against c-Met. [11]

Compoundc-Met Kinase IC50 (nM)MKN-45 Cell IC50 (nM)EBC-1 Cell IC50 (nM)
9 22.8329479

SAR Insights:

  • The introduction of a sulfur linker in the structure (as in compound 9 ) led to strong c-Met kinase inhibition.[11]

  • This series of compounds provides a valuable reference for the construction of novel 7-azaindole derivatives with single-atom linkers.[11]

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

B. Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases was evaluated using various in vitro kinase assay kits, such as the HTRF (Homogeneous Time-Resolved Fluorescence) assay for EGFR.[4][5]

  • Reaction Mixture Preparation: The reaction mixture typically contains the kinase, a specific substrate (e.g., a biotinylated peptide), and ATP in a suitable buffer.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

  • Detection: After incubation, a detection solution containing a europium-labeled antibody and a streptavidin-XL665 conjugate is added. The HTRF signal is measured after a further incubation period.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

C. Western Blot Analysis

Western blotting was employed to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways and apoptosis.[2][5]

  • Cell Lysis: Treated and untreated cells were harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with specific primary antibodies against the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

IV. Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K SPP10 Spiro-pyrrolopyridazine (SPP10) SPP10->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of spiro-pyrrolopyridazine analogs.

Western_Blot_Workflow start Cell Treatment with This compound analogs lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of Protein Expression detection->end

Caption: A generalized workflow for Western Blot analysis.

References

Pyrrolo[2,3-d]pyridazine: A Privileged Scaffold in Drug Design Compared to Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,3-d]pyridazine scaffold, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to effectively interact with a wide range of biological targets.[1] This guide provides a comprehensive comparison of the pyrrolo[2,3-d]pyridazine scaffold with other prominent heterocyclic systems—pyridine, pyrimidine, indole, and quinoline—that are frequently employed in drug design. The comparison focuses on physicochemical properties, biological activities, and their applications in approved therapeutics, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profiles. The table below summarizes key properties for pyrrolo[2,3-d]pyridazine and other selected heterocycles.

PropertyPyrrolo[2,3-d]pyridazinePyridinePyrimidineIndoleQuinoline
Molecular Formula C₆H₅N₃[2]C₅H₅NC₄H₄N₂C₈H₇NC₉H₇N
Molecular Weight ( g/mol ) 119.12[2]79.1080.09117.15129.16
pKa (of conjugate acid) ~1.55.251.3-2.44.9
logP 0.7[2]0.650.12.12.0
Hydrogen Bond Donors 10010
Hydrogen Bond Acceptors 21201
Topological Polar Surface Area (Ų) 41.6[2]12.925.812.012.9

Data for pyridine, pyrimidine, indole, and quinoline are from standard chemical databases.

The pyrrolo[2,3-d]pyridazine scaffold presents a unique combination of properties, including a balance of hydrogen bond donors and acceptors and a moderate polar surface area, which can be advantageous for achieving target affinity and desirable ADME (absorption, distribution, metabolism, and excretion) properties.

Biological Activities and Therapeutic Applications

These heterocyclic scaffolds are integral to a multitude of approved drugs targeting a wide array of diseases.

ScaffoldKey Biological ActivitiesExamples of Approved DrugsTherapeutic Areas
Pyrrolo[2,3-d]pyrimidine Kinase inhibition, antiviral, anticancer, anti-inflammatory[3][4][5]Tofacitinib, Ruxolitinib, Baricitinib[6]Rheumatoid Arthritis, Myelofibrosis, COVID-19
Pyridazine Antibacterial, antidepressant, antihypertensive, anticancer[7][8][9]Minaprine, Relugolix, Deucravacitinib[10]Depression, Prostate Cancer, Psoriasis
Pyridine Diverse, including kinase inhibition, antihistaminic, antiviralImatinib, Crizotinib, LoratadineCancer, Allergic conditions
Pyrimidine Anticancer, antiviral, antibacterial5-Fluorouracil, Zidovudine (AZT), ImatinibCancer, HIV/AIDS, Cancer
Indole Anticancer, anti-inflammatory, antipsychoticSunitinib, Indomethacin, ZiprasidoneCancer, Inflammation, Schizophrenia
Quinoline Antimalarial, antibacterial, anticancerChloroquine, Ciprofloxacin, LapatinibMalaria, Bacterial infections, Cancer

The pyrrolo[2,3-d]pyrimidine core is particularly prominent in the development of Janus kinase (JAK) inhibitors, highlighting its effectiveness as a "hinge-binding" motif.[11]

Performance in Kinase Inhibition: A Case Study

The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for its potential in inhibiting various kinases, which are crucial regulators of cellular processes.[1] The following table presents a comparison of IC₅₀ values for representative kinase inhibitors containing different heterocyclic scaffolds, targeting the RET (Rearranged during Transfection) kinase, a key driver in certain cancers.[6]

Compound (Scaffold)Target KinaseIC₅₀ (nM)
Compound 59 (Pyrrolo[2,3-d]pyrimidine) RET (wild-type)5.2
Vandetanib (Quinoline) RET (wild-type)100
Sunitinib (Indole) RET (wild-type)1.5
Sorafenib (Pyridine) RET (wild-type)5.5

Data is illustrative and sourced from various publications. Direct head-to-head comparisons under identical assay conditions are ideal but not always available.

In this example, the pyrrolo[2,3-d]pyrimidine-based compound demonstrates potent inhibition of RET kinase, comparable to other established kinase inhibitors featuring different scaffolds.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compounds in drug discovery.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase.[12]

1. Materials:

  • Kinase of interest
  • Kinase substrate peptide
  • ATP
  • Test compound (e.g., pyrrolo[2,3-d]pyridazine derivative)
  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
  • ADP-Glo™ Kinase Assay Kit (or similar)
  • White, opaque 96-well or 384-well plates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
  • Kinase Reaction:
  • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
  • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
  • Incubate the plate at 30°C for 60 minutes.
  • ADP Detection:
  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[12][13]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[14][15][16][17]

1. Materials:

  • Adherent or suspension cells
  • Complete cell culture medium
  • Test compound
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • 96-well flat-bottom plates

2. Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[16]
  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Murine Pharmacokinetic Study

This protocol describes a typical procedure to evaluate the pharmacokinetic profile of a test compound in mice.[18][19][20][21][22]

1. Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c) of a specific age and weight range.[19]

2. Dosing and Sampling:

  • Dose Preparation: Formulate the test compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.
  • Administration: Administer the compound to two groups of mice via IV (e.g., tail vein injection) and PO (e.g., oral gavage) routes at a specific dose.[19]
  • Blood Collection: Collect blood samples (e.g., 30 µL) at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) from the submandibular vein or another appropriate site.[18][19] A terminal cardiac puncture can be used for the final time point.[18]
  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

3. Bioanalysis:

  • Sample Preparation: Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.
  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) using appropriate software.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[2,3-d]pyridazine Kinase Inhibitor Inhibitor->RAF Ligand Growth Factor Ligand->Receptor

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow Diagram

G cluster_workflow Kinase Inhibitor Screening Workflow Compound_Library Compound Library (Pyrrolo[2,3-d]pyridazines, etc.) Primary_Screen Primary Screen (High-Throughput Kinase Assay) Compound_Library->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Cell_Based_Assay Cell-Based Assay (Cell Viability, Target Engagement) Dose_Response->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies (PK, Efficacy) Lead_Optimization->In_Vivo_Studies Candidate Drug Candidate In_Vivo_Studies->Candidate

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Scaffold Comparison Logic Diagram

G cluster_scaffolds Heterocyclic Scaffolds in Drug Design Pyrrolo_pyridazine Pyrrolo[2,3-d]pyridazine - Purine Isostere - Kinase Hinge Binding - H-bond Donor/Acceptor Target Biological Target (e.g., Kinase, Receptor) Pyrrolo_pyridazine->Target Binds to Pyridine Pyridine - Common in Drugs - H-bond Acceptor - Aromatic Interactions Pyridine->Target Binds to Pyrimidine Pyrimidine - Purine/Pyrimidine Mimic - Multiple H-bond Acceptors - Antimetabolites Pyrimidine->Target Binds to Indole Indole - Tryptophan Mimic - H-bond Donor - Bulky, Lipophilic Indole->Target Binds to Quinoline Quinoline - Fused Aromatic System - Intercalating Properties - H-bond Acceptor Quinoline->Target Binds to

Caption: A logical diagram comparing the key features of different heterocyclic scaffolds.

Conclusion

The pyrrolo[2,3-d]pyridazine scaffold stands as a highly valuable and "privileged" structure in modern drug discovery, particularly in the realm of kinase inhibitors. Its purine-like structure, coupled with a tunable physicochemical profile, allows for potent and selective interactions with various biological targets. While other scaffolds like pyridine, pyrimidine, indole, and quinoline have also led to numerous successful therapeutics and offer their own unique advantages in terms of synthetic accessibility and established structure-activity relationships, the pyrrolo[2,3-d]pyridazine core provides a compelling platform for the design of novel drugs. The choice of scaffold ultimately depends on the specific therapeutic target, the desired mode of action, and the overall drug-like properties required for a successful clinical candidate. The continued exploration of pyrrolo[2,3-d]pyridazine and its derivatives is expected to yield new and effective treatments for a range of human diseases.

References

Validating Target Engagement of Pyrrolo[2,3-d]pyridazine Inhibitors: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Validating that these compounds engage their intended kinase targets within the complex milieu of a living cell is a critical step in drug discovery. This guide provides a comparative overview of key cellular assays for determining target engagement, featuring experimental data on representative pyrrolo[2,3-d]pyrimidine inhibitors.

Comparison of Cellular Target Engagement Assays

Two of the most powerful and widely adopted methods for confirming and quantifying target engagement in a cellular context are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA). Each offers distinct advantages and provides complementary information on a compound's interaction with its target protein.

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA)
Principle Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, leading to a loss of BRET signal.[1]Ligand binding-induced thermal stabilization of the target protein. The amount of soluble protein remaining after heat treatment is quantified.[2][3][4]
Readout Ratiometric measurement of light emission at two wavelengths.Quantification of soluble protein, typically by Western blot, ELISA, or mass spectrometry.[3]
Key Advantages - Quantitative measurement of compound affinity (IC50) in live cells.- High-throughput compatible.- Can determine compound residence time.[5][6] - Assays available for over 340 kinases.- Label-free method that uses endogenous proteins.- Applicable to a wide range of protein targets.- Can be performed in intact cells, cell lysates, and even tissue samples.[4]
Considerations - Requires genetic modification of cells to express the NanoLuc®-fusion protein.- Dependent on the availability of a suitable fluorescent tracer.- Lower throughput compared to NanoBRET.- May not be suitable for all targets (e.g., membrane proteins can be challenging).- Indirect measurement of binding.

Performance of Pyrrolo[2,3-d]pyrimidine Inhibitors in Cellular Assays

The following tables summarize the cellular activity of several pyrrolo[2,3-d]pyrimidine-based kinase inhibitors from published studies. This data illustrates their potency and selectivity in a cellular context.

Table 1: Cellular Activity of Pyrrolo[2,3-d]pyrimidine EGFR Inhibitors

CompoundTargetCell LineAssay TypeIC50 (nM)Reference
Compound 12i EGFR (mutant)HCC827Cell Viability46[7]
Compound 31r EGFR (19del/T790M/C797S)Ba/F3Cell Proliferation<1[8]
Compound 5k EGFR-Enzymatic Assay79[9][10]

Table 2: Cellular Activity of Pyrrolo[2,3-d]pyrimidine Multi-Kinase Inhibitors

CompoundTarget(s)Cell LineAssay TypeIC50 (nM)Reference
Compound 5k Her2, VEGFR2, CDK2-Enzymatic Assay40, 136, 204[9][10]
Compound 13b Axl-Enzymatic & CellularHigh Potency[11][12]
Compound 22a c-Met, Axl-Enzymatic Assay1, 10[13]

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a general workflow for assessing the intracellular potency of a test compound against a specific kinase.

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Transfected cells are then seeded into 96-well or 384-well plates and incubated for 24 hours.

  • Compound and Tracer Addition:

    • The test compound is serially diluted to the desired concentrations.

    • The NanoBRET™ tracer, specific for the kinase of interest, is diluted to its predetermined optimal concentration.

    • The test compound and tracer are added to the cells and the plate is incubated for a set period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Lysis and Signal Detection:

    • A solution containing the NanoGlo® substrate and an extracellular NanoLuc® inhibitor is added to all wells.

    • The plate is read on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor signal by the donor signal.

    • The data is then plotted as BRET ratio versus log[compound concentration] and fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to validate target engagement.[14]

  • Cell Treatment:

    • Culture cells to an appropriate confluency and treat with the test compound or vehicle control for a specified time.[14]

  • Heat Shock:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[14] Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.[14]

    • Separate the soluble and aggregated proteins by centrifugation at high speed.[14]

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or mass spectrometry.

    • A shift in the melting curve (the temperature at which the protein denatures) in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Signaling Pathways of Key Kinase Targets

Pyrrolo[2,3-d]pyrimidine inhibitors have been developed against a range of kinases involved in cancer signaling pathways. The diagrams below illustrate the signaling cascades of three common targets: EGFR, RET, and Axl.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

RET_Signaling_Pathway GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET GFRa->RET Activates Shc_Grb2 Shc/Grb2/SOS RET->Shc_Grb2 PI3K_Akt PI3K-Akt Pathway RET->PI3K_Akt PLCg PLCγ Pathway RET->PLCg STAT3 JAK/STAT Pathway RET->STAT3 Ras_MAPK RAS-MAPK Pathway Shc_Grb2->Ras_MAPK Proliferation Cell Survival, Proliferation, Differentiation Ras_MAPK->Proliferation PI3K_Akt->Proliferation PLCg->Proliferation STAT3->Proliferation

Caption: RET Signaling Pathway.

AXL_Signaling_Pathway Gas6 Gas6 Axl Axl Gas6->Axl Binds PI3K_Akt PI3K-Akt Pathway Axl->PI3K_Akt Ras_MAPK RAS-MAPK Pathway Axl->Ras_MAPK PLCg PLCγ Pathway Axl->PLCg STAT JAK/STAT Pathway Axl->STAT Survival Survival, Proliferation, Migration, Drug Resistance PI3K_Akt->Survival Ras_MAPK->Survival PLCg->Survival STAT->Survival

Caption: Axl Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the NanoBRET™ and CETSA target engagement assays.

NanoBRET_Workflow Start Start Transfect Transfect cells with Kinase-NanoLuc® construct Start->Transfect Seed Seed cells into assay plate Transfect->Seed Treat Add test compound and NanoBRET® tracer Seed->Treat Incubate Incubate at 37°C Treat->Incubate Add_Substrate Add NanoGlo® substrate and extracellular inhibitor Incubate->Add_Substrate Read Read luminescence on a plate reader Add_Substrate->Read Analyze Calculate BRET ratio and determine IC50 Read->Analyze End End Analyze->End

Caption: NanoBRET™ Assay Workflow.

CETSA_Workflow Start Start Treat_Cells Treat cells with test compound Start->Treat_Cells Heat_Shock Heat cells across a temperature gradient Treat_Cells->Heat_Shock Lyse_Cells Lyse cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble fraction) Centrifuge->Collect_Supernatant Analyze_Protein Analyze target protein levels (e.g., Western blot) Collect_Supernatant->Analyze_Protein Plot_Curve Plot melting curve and assess thermal shift Analyze_Protein->Plot_Curve End End Plot_Curve->End

Caption: CETSA Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-Pyrrolo[2,3-d]pyridazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrrolo[2,3-d]pyridazine, a heterocyclic compound utilized in various research applications. While comprehensive toxicological data for this specific compound is not widely available, its structural similarity to other nitrogen-containing heterocycles necessitates careful handling and disposal to mitigate potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. The following PPE is recommended when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1] If dust formation is unavoidable, a suitable particulate respirator may be necessary.[1]

  • Protective Clothing: A laboratory coat or other protective garments should be worn to prevent contamination of personal clothing.[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.[1] Adherence to federal, state, and local regulations is mandatory.[2]

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, clearly labeled, and sealed container.[1]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Preparing for Disposal:

  • For disposal, one common method is to dissolve or mix the material with a combustible solvent. This preparation should always be conducted within a chemical fume hood to control vapor inhalation.

  • The resulting mixture can then be incinerated in a chemical incinerator equipped with an afterburner and a scrubber to neutralize any harmful byproducts of combustion.[2]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the complete chemical name, "this compound," and any available safety data sheets to the disposal service.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Ventilation: Ensure the area is well-ventilated.[2]

  • Containment: Prevent the spill from spreading and from entering drains or surface water.[2]

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal.[1]

    • Thoroughly clean the contaminated surface after the material has been collected.[2]

  • Personal Protection: Always wear the recommended PPE during spill cleanup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B J Spill Occurs A->J C Collect Waste in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Provide Chemical Information and SDS E->F G Prepare for Pickup F->G H Professional Disposal (e.g., Incineration) G->H I End: Safe and Compliant Disposal H->I K Evacuate and Ventilate Area J->K Emergency Procedure L Contain Spill (Prevent entry to drains) K->L M Clean up spill using appropriate methods L->M M->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-Pyrrolo[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Pyrrolo[2,3-d]pyridazine

This guide provides essential procedural information for the safe handling, operation, and disposal of this compound to ensure the safety of laboratory personnel and maintain regulatory compliance.

Chemical and Physical Properties

The toxicological properties of this compound have not been fully investigated.[1] Based on data for related structures like 7H-Pyrrolo(2,3-d)pyrimidine, this compound should be treated as potentially harmful if swallowed, in contact with skin, or inhaled.[2] It may cause skin and serious eye irritation.[2] The table below summarizes key physical and chemical data.

PropertyValueSource
Molecular Formula C₆H₅N₃[1][3][4]
Molar Mass 119.12 g/mol [1][3]
Appearance Predicted to be a colorless or pale yellow crystalline solid[1]
Density (Predicted) 1.348 ± 0.06 g/cm³[1][3][4]
Boiling Point (Predicted) 405.9 ± 18.0 °C[1][3]
Solubility Soluble in organic solvents like ethanol and DMSO; low solubility in water.[1]
Storage Store sealed in a dry, well-ventilated place at room temperature.[1][3]

Operational Plan: Safe Handling Protocol

All handling of this compound should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye contact which may cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling.[1]
Protective Clothing A standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Not required if handled within a fume hood. Use a NIOSH-approved respirator if dust or aerosols may be generated outside a fume hood.To prevent inhalation, which may be harmful.[2]
Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Assemble all necessary equipment (spatula, weighing paper, glassware, solvent) before retrieving the chemical.

    • Verify that an appropriate chemical spill kit and emergency eyewash station/shower are accessible.

  • Weighing the Compound:

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

    • Use a dedicated spatula for this chemical.

    • Close the container tightly immediately after dispensing the required amount.[1]

  • Dissolving the Compound:

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

    • Keep the container closed when not actively in use.

  • Post-Handling:

    • Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Dispose of all contaminated disposables (gloves, weigh paper) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Dispose of all waste containing this compound as hazardous chemical waste in strict accordance with local, state, and federal regulations.

Waste Collection
  • Solid Waste: Collect waste powder, contaminated weigh boats, and other contaminated disposables in a clearly labeled, sealed hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

Preparing for Disposal
  • Do not pour any waste containing this compound down the drain.[6]

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.

  • Store waste containers in a designated secondary containment area away from incompatible materials.

Arranging for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide the full chemical name and any available safety information to the disposal service to ensure proper handling and treatment.

Visual Workflow

G start Start: Plan Experiment assess 1. Assess Risks & Review Safety Info start->assess ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) assess->ppe handle 3. Handle Compound in Fume Hood ppe->handle spill Emergency: Spill or Exposure handle->spill If spill occurs operate 4. Normal Operations handle->operate Proceed with experiment emergency_proc Follow Emergency Procedures: - Evacuate & Alert - Decontaminate (if safe) - Seek Medical Attention spill->emergency_proc decontaminate 5. Decontaminate Workspace & Equipment operate->decontaminate dispose 6. Dispose of Waste in Labeled Container decontaminate->dispose end End: Wash Hands dispose->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-d]pyridazine
Reactant of Route 2
1H-Pyrrolo[2,3-d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.